Product packaging for Cefclidin(Cat. No.:CAS No. 105239-91-6)

Cefclidin

Número de catálogo: B010458
Número CAS: 105239-91-6
Peso molecular: 550.6 g/mol
Clave InChI: JUVHVMCKLDZLGN-TVNFHGJBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cefclidin (CAS 105239-91-6) is a fourth-generation, parenteral cephalosporin antibiotic of significant interest in pharmacological research. It is characterized by a (4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl group at position 3 and a [(2Z)-2-(2-amino-1,3-thiadiazol-4-yl)-2-(methoxyimino)acetyl]amino group at position 7 . This compound exhibits a robust antibacterial profile, demonstrating potent activity against a range of glucose non-fermentative gram-negative bacilli. Notably, its research utility is highlighted by its distinct spectrum, as it is largely ineffective against gram-positive cocci, making it a valuable compound for targeted microbiological studies . Researchers utilize this compound as a reference standard in studies aimed at understanding the structure-activity relationships of advanced-generation cephalosporins, mechanisms of antibiotic resistance in gram-negative pathogens, and for in vitro assay development. The compound is supplied with comprehensive documentation, including its detailed molecular structure (C21H26N8O6S2, MW: 550.618 g/mol) and analytical data to ensure experimental reproducibility and integrity . Intended Use: This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N8O6S2 B010458 Cefclidin CAS No. 105239-91-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVHVMCKLDZLGN-TVNFHGJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147023
Record name Cefclidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105239-91-6, 114013-51-3
Record name Cefclidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105239-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefclidin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petrolite E 1040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefclidin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCLIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Cefclidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefclidin (formerly known as E1040) is a fourth-generation cephalosporin antibiotic noted for its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound. It includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of its synthesis and mode of action to support further research and development in the field of antibacterial agents.

Discovery and Development

This compound was developed by Eisai Co., Ltd. as a parenteral cephalosporin with a broad antibacterial spectrum. A key feature of its discovery was the strategic incorporation of an aminothiadiazolyl group in the 7β-side chain, which was found to significantly enhance its activity against Pseudomonas aeruginosa. This structural modification provides higher resistance to hydrolysis by chromosomal type I β-lactamases (cephalosporinases) and improved penetration through the bacterial outer membrane due to increased hydrophilicity. While showing strong efficacy against many Gram-negative bacilli, this compound is less effective against Gram-positive cocci. The development of this compound has since been discontinued.

Synthesis Pathway

The synthesis of this compound, like many semi-synthetic cephalosporins, originates from 7-aminocephalosporanic acid (7-ACA), which provides the core β-lactam ring structure. The synthesis involves the preparation of two key side chains, which are then coupled to the 7-ACA nucleus.

Key Precursors:

  • 7-aminocephalosporanic acid (7-ACA): The foundational bicyclic core of the antibiotic.

  • (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl chloride: The acyl side chain attached at the C-7 position of the 7-ACA core.

  • 4-Carbamoyl-1-azoniabicyclo[2.2.2]octane derivative: The quaternary ammonium side chain introduced at the C-3 position of the 7-ACA core.

Logical Synthesis Workflow:

The overall synthesis can be conceptualized as a multi-step process:

  • Modification of the C-3 side chain of 7-ACA: The acetoxy group at the C-3 position of 7-ACA is displaced by a nucleophilic substitution reaction with a suitable precursor of the 4-carbamoyl-quinuclidinium moiety.

  • Acylation of the C-7 amino group: The amino group at the C-7 position of the modified cephalosporin core is acylated using the activated (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl chloride side chain.

  • Deprotection and purification: Any protecting groups used during the synthesis are removed, and the final this compound molecule is purified.

Cefclidin_Synthesis_Pathway Side_Chain_1_Precursor 4-Carbamoyl-quinuclidine precursor Intermediate_1 7-Amino-3-[(4-carbamoyl-1-azoniabicyclo [2.2.2]octan-1-yl)methyl]-3-cephem-4-carboxylate Side_Chain_1_Precursor->Intermediate_1 This compound This compound Intermediate_1->this compound C-7 Acylation Side_Chain_2_Precursor (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl) -2-(methoxyimino)acetyl chloride Side_Chain_2_Precursor->this compound

Figure 1: Proposed synthesis pathway for this compound.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

By binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The specific affinity for different PBPs can influence the antibacterial spectrum and potency of the drug.

Cefclidin_Mechanism_of_Action PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Disruption Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Bacterial Cell Lysis This compound This compound

Figure 2: Mechanism of action of this compound.

Quantitative Data

In Vitro Antibacterial Activity
OrganismMIC90 (µg/mL)
Pseudomonas aeruginosa3.13

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Penicillin-Binding Protein (PBP) Affinity
OrganismPBP TargetIC50 (µg/mL)
Escherichia coli K-12PBP 3≤ 0.5
Pseudomonas aeruginosa SC8329PBP 3< 0.0025
Pseudomonas aeruginosa SC8329PBP 2> 25

IC50: The concentration of an inhibitor that is required for 50% inhibition of its target.

Comparative Pharmacokinetics in Animal Models
Animal SpeciesElimination Half-life (t1/2) (h)Volume of Distribution (Vd) (L/kg)Total Body Clearance (CL) (L/h/kg)
Mouse0.330.460.97
Rat0.420.350.58
Rabbit0.650.260.28
Dog1.030.220.15
Monkey1.230.200.11

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of this compound against bacterial isolates.

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight at 37°C. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

PBP Binding Affinity Assay

The affinity of this compound for PBPs is determined through a competitive binding assay using a radiolabeled β-lactam, such as [³H]benzylpenicillin.

  • Preparation of Bacterial Membranes: Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.

  • Competitive Binding: The isolated membranes are incubated with various concentrations of this compound for a specific period. Subsequently, a fixed concentration of [³H]benzylpenicillin is added, and the incubation is continued to allow the radiolabel to bind to the available PBPs.

  • Detection and Quantification: The reaction is stopped, and the membrane proteins are separated by SDS-PAGE. The gel is then subjected to fluorography to visualize the radiolabeled PBPs. The intensity of the bands is quantified using densitometry.

  • Calculation of IC50: The concentration of this compound that causes a 50% reduction in the binding of [³H]benzylpenicillin to a specific PBP is determined as the IC50 value.

β-Lactamase Stability Assay

The stability of this compound to hydrolysis by β-lactamases can be assessed using a spectrophotometric assay.

  • Enzyme Preparation: Purified β-lactamase enzyme is obtained from a relevant bacterial strain.

  • Hydrolysis Reaction: A solution of this compound of a known concentration is prepared in a suitable buffer. The reaction is initiated by adding the β-lactamase enzyme.

  • Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring of this compound is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer.

  • Data Analysis: The rate of hydrolysis is calculated from the change in absorbance. The stability of this compound is compared to that of other cephalosporins known to be susceptible or resistant to the specific β-lactamase.

Experimental_Workflow_MIC Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Antibiotic_Dilution Serially Dilute this compound in Microtiter Plate Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine Lowest Concentration with No Visible Growth (MIC) Incubation->Read_Results End End Read_Results->End

Figure 3: Experimental workflow for MIC determination.

Conclusion

This compound is a potent fourth-generation cephalosporin with a well-defined mechanism of action and a synthesis pathway rooted in established cephalosporin chemistry. Its notable activity against Pseudomonas aeruginosa highlights the success of targeted structural modifications in overcoming bacterial resistance mechanisms. Although its clinical development has been discontinued, the data and methodologies associated with this compound remain valuable for the ongoing discovery and development of new antibacterial agents. This guide provides a comprehensive technical resource to aid researchers in this critical field.

References

In-Depth Technical Guide: The Core Mechanism of Action of Cefclidin Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefclidin (formerly E1040) is a parenteral cephalosporin antibiotic characterized by its potent activity against a broad spectrum of Gram-negative bacteria, most notably Pseudomonas aeruginosa. Its efficacy is rooted in a multi-faceted mechanism of action that combines efficient penetration of the bacterial outer membrane, high stability against a wide array of β-lactamases, and potent inhibition of essential penicillin-binding proteins (PBPs). This guide provides a detailed technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

The bactericidal activity of this compound against Gram-negative bacteria is a result of a sequence of events that begins with its transit across the formidable outer membrane and culminates in the disruption of cell wall synthesis, leading to cell lysis and death.

Outer Membrane Permeation

The initial step in this compound's mechanism of action is its passage across the outer membrane of Gram-negative bacteria to reach its targets in the periplasmic space. This transit is primarily facilitated by porin channels, which are water-filled protein channels that allow the diffusion of hydrophilic molecules. The chemical structure of this compound, which includes a hydrophilic side chain, is thought to contribute to its efficient penetration through these porins.

Stability Against β-Lactamases

Once in the periplasm, this compound must evade degradation by β-lactamases, a primary mechanism of resistance in Gram-negative bacteria. This compound has demonstrated remarkable stability against a variety of both plasmid-mediated and chromosomally-mediated β-lactamases. This stability is attributed to its low affinity for the active site of these enzymes and a slow rate of hydrolysis. Studies have shown that common plasmid-mediated β-lactamases such as TEM-1, TEM-2, TEM-3 (CTX-1), and SHV-1 do not hydrolyze this compound.[1] Similarly, chromosomal β-lactamases like the P99 enzyme from Enterobacter cloacae and the K-1 enzyme from Klebsiella oxytoca also fail to hydrolyze this compound, with the inhibition constant (Ki) being greater than 100 μM, indicating very poor affinity.[1] Furthermore, this compound exhibits lower affinity for and is hydrolyzed more slowly by the chromosomal β-lactamase of P. aeruginosa compared to ceftazidime.[2] This resistance to enzymatic inactivation ensures that a sufficient concentration of the drug reaches its ultimate targets.

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By binding to and acylating the active site of these enzymes, this compound inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and death. This compound has shown a particularly high affinity for PBP 3 in both Escherichia coli and Pseudomonas aeruginosa, which is a critical enzyme involved in bacterial cell division.

The overall mechanism of action is depicted in the following signaling pathway:

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Gram-negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasmic Space cluster_im Inner Membrane Cefclidin_ext This compound Porin Porin Channel Cefclidin_ext->Porin Diffusion Cefclidin_peri This compound Porin->Cefclidin_peri BetaLactamase β-Lactamase Cefclidin_peri->BetaLactamase Low Affinity & Slow Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cefclidin_peri->PBP Binding & Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition of Cross-linking IM CellLysis Cell Lysis & Death Peptidoglycan->CellLysis

Figure 1: this compound's mechanism of action against Gram-negative bacteria.

Quantitative Data

In Vitro Susceptibility

The in vitro activity of this compound has been evaluated against a wide range of Gram-negative clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (E1040) against various bacterial species.

Bacterial SpeciesNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli690 (pooled)≤0.250.5[1][3]
Klebsiella pneumoniae690 (pooled)0.51[1][3]
Klebsiella oxytoca690 (pooled)0.120.25[1][3]
Enterobacter cloacae690 (pooled)14[1][3]
Citrobacter freundii690 (pooled)0.252[1][3]
Serratia marcescens690 (pooled)14[1][3]
Morganella morganii690 (pooled)0.120.25[1][3]
Pseudomonas aeruginosa690 (pooled)18[1][3]
β-Lactamase Stability

This compound's stability against β-lactamases is a key contributor to its potent activity.

β-LactamaseTypeHydrolysisAffinity (Ki)Reference
TEM-1PlasmidNo>100 µM[1]
TEM-2PlasmidNo>100 µM[1]
TEM-3 (CTX-1)PlasmidNo>100 µM[1]
SHV-1PlasmidNo>100 µM[1]
P99 (E. cloacae)ChromosomalNo>100 µM[1]
K-1 (K. oxytoca)ChromosomalNo>100 µM[1]
P. aeruginosa chromosomalChromosomalSlower than ceftazidimeLower than ceftazidime[2]
C. freundii chromosomalChromosomalSlower than ceftazidimeLower than ceftazidime[4]
Penicillin-Binding Protein (PBP) Affinity

The affinity of this compound for various PBPs is presented as the 50% inhibitory concentration (IC50).

OrganismPBPIC50 (µg/mL)Reference
Escherichia coli K-12PBP 1a<0.25
PBP 1b10
PBP 290
PBP 30.7
PBP 426
PBP 5/6>256
Pseudomonas aeruginosa SC8329PBP 1a0.5
PBP 1b0.5
PBP 2>25
PBP 3<0.0025
PBP 40.05
PBP 52.5

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Workflow for MIC Determination

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Prepare Serial Dilutions of this compound in Microtiter Plate SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadResults Read Results by Visual Inspection Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC End End DetermineMIC->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 108 CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the this compound stock solution, appropriately diluted, to the first well of each row to be tested, and perform serial twofold dilutions across the plate.

  • Inoculation: Inoculate each well (except for sterility controls) with 50 µL of the prepared bacterial inoculum.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

β-Lactamase Hydrolysis Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to determine the rate of this compound hydrolysis by a purified β-lactamase.

Workflow for β-Lactamase Hydrolysis Assay

Hydrolysis_Workflow Start Start PrepareReagents Prepare this compound Solution and Purified β-Lactamase Start->PrepareReagents Equilibrate Equilibrate Reagents to Assay Temperature PrepareReagents->Equilibrate InitiateReaction Initiate Reaction by Adding Enzyme to Substrate Equilibrate->InitiateReaction MonitorAbsorbance Monitor Absorbance Change over Time at Specific Wavelength InitiateReaction->MonitorAbsorbance CalculateKinetics Calculate Kinetic Parameters (kcat, Km) MonitorAbsorbance->CalculateKinetics End End CalculateKinetics->End

Figure 3: Workflow for the β-lactamase hydrolysis assay.

Materials:

  • This compound analytical powder

  • Purified β-lactamase

  • Spectrophotometer with kinetic measurement capabilities

  • Quartz cuvettes

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of this compound in the assay buffer. b. Prepare a solution of the purified β-lactamase in the assay buffer.

  • Assay Setup: a. Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C). b. In a quartz cuvette, add the assay buffer and the this compound solution to achieve the desired final substrate concentration.

  • Reaction Initiation and Measurement: a. Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette. b. Immediately begin monitoring the change in absorbance at a wavelength specific to the hydrolysis of the β-lactam ring of this compound (determined by a preliminary spectral scan). c. Record the absorbance change over time.

  • Data Analysis: a. Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot. b. Repeat the assay with varying concentrations of this compound. c. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competition assay to determine the affinity of this compound for PBPs using a fluorescently labeled penicillin.

Workflow for PBP Competition Assay

PBP_Workflow Start Start PrepareMembranes Prepare Bacterial Membrane Fractions Start->PrepareMembranes Preincubate Pre-incubate Membranes with Varying Concentrations of this compound PrepareMembranes->Preincubate AddProbe Add Fluorescent Penicillin Probe (e.g., Bocillin-FL) Preincubate->AddProbe Incubate Incubate to Allow Probe Binding AddProbe->Incubate Separate Separate Proteins by SDS-PAGE Incubate->Separate Visualize Visualize Fluorescent Bands using a Gel Imager Separate->Visualize Quantify Quantify Band Intensity and Determine IC50 Visualize->Quantify End End Quantify->End

Figure 4: Workflow for the PBP competition assay.

Materials:

  • This compound analytical powder

  • Bacterial strain of interest

  • Fluorescently labeled penicillin (e.g., Bocillin-FL)

  • Lysis buffer

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Fluorescent gel imager

Procedure:

  • Preparation of Bacterial Membranes: a. Grow the bacterial strain to mid-log phase. b. Harvest the cells by centrifugation. c. Lyse the cells (e.g., by sonication or French press) in a suitable buffer. d. Isolate the membrane fraction by ultracentrifugation.

  • Competition Assay: a. In separate tubes, pre-incubate the membrane preparation with a range of concentrations of this compound for a specified time (e.g., 10 minutes at 30°C). b. Add the fluorescent penicillin probe to each tube and incubate for an additional period (e.g., 10 minutes at 30°C) to allow binding to the unoccupied PBPs.

  • Detection and Analysis: a. Stop the reaction by adding a sample buffer containing SDS. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a gel imager. d. Quantify the fluorescence intensity of each PBP band. e. Determine the IC50 value for each PBP, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe.

Conclusion

This compound's potent antibacterial activity against Gram-negative pathogens is a direct consequence of its well-orchestrated mechanism of action. Its ability to efficiently penetrate the bacterial outer membrane, withstand enzymatic degradation by a wide range of β-lactamases, and effectively inhibit essential PBPs makes it a promising agent in the fight against challenging Gram-negative infections. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and similar cephalosporins.

References

Cefclidin: A Technical Guide to its Antibacterial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin (formerly E1040) is a parenteral fourth-generation cephalosporin antibiotic characterized by a broad spectrum of activity, particularly against challenging Gram-negative pathogens. Its chemical structure, featuring a catechol moiety at the C-3 position side chain, facilitates a unique "Trojan horse" mechanism of entry into bacterial cells by utilizing iron transport systems. This, combined with its stability against many β-lactamases, contributes to its potent antibacterial effects. This technical guide provides an in-depth overview of this compound's antibacterial spectrum, efficacy, and the methodologies used in its evaluation.

Mechanism of Action

This compound exerts its bactericidal action by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, this compound blocks the transpeptidation reaction, leading to a compromised cell wall and subsequent cell lysis.[1][2][3] A key feature of this compound is its high affinity for PBP-3 of both Escherichia coli and Pseudomonas aeruginosa.[4] Furthermore, this compound demonstrates significant stability against hydrolysis by a variety of β-lactamases, including chromosomal cephalosporinases, which are a common mechanism of resistance in Gram-negative bacteria.[4] This resistance to enzymatic degradation allows this compound to maintain its activity against strains that are resistant to other cephalosporins.[5]

Cefclidin_Mechanism_of_Action cluster_0 Bacterial Cell Cefclidin_extracellular This compound Iron_Transporter Iron Transporter Cefclidin_extracellular->Iron_Transporter Utilizes Periplasmic_Space Periplasmic Space Iron_Transporter->Periplasmic_Space Transports into PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to Beta_Lactamase β-Lactamase Periplasmic_Space->Beta_Lactamase Resistant to hydrolysis by Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its activity is particularly noteworthy against glucose non-fermentative bacilli.

Quantitative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Pseudomonas aeruginosa--3.13[4][6]
Enterobacteriaceae690--[7]
Citrobacter freundii--0.78[4]
Enterobacter cloacae--3.13[4]
Enterobacter aerogenes--0.2[4]
Streptococci-Good activity-[7]
Enterococci-Poorer activity-[7]
Staphylococci-Poorer activity-[7]

Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, demonstrating its potential for treating systemic and localized infections caused by susceptible pathogens.

In Vivo Efficacy Data

While specific ED50 (50% effective dose) values from murine infection models are not widely published, studies on similar siderophore cephalosporins, such as cefiderocol, have utilized neutropenic murine thigh and lung infection models.[8][9] In these models, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[9] For cefiderocol, a %fT>MIC of approximately 73-77% was required for a 1-log10 reduction in bacterial counts in thigh infection models.[9] It is anticipated that this compound would exhibit similar PK/PD relationships.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted this compound. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

An in vitro two-compartment model can be used to simulate the human pharmacokinetic profile of this compound and evaluate its bactericidal activity and the potential for resistance development over time.[5]

Methodology:

  • Model Setup: The model consists of a central compartment, representing the blood circulation, and a peripheral compartment. Fresh culture medium is continuously supplied to the central compartment and removed at a rate that simulates the drug's elimination half-life.

  • Drug Administration: this compound is introduced into the central compartment to achieve a peak concentration that mimics the Cmax observed in humans after a standard dose.

  • Bacterial Inoculation: The central compartment is inoculated with a standardized suspension of the test bacterium.

  • Sampling and Analysis: Samples are collected from the central compartment at various time points over a simulated dosing interval (e.g., 12 or 24 hours). The concentration of this compound is determined by a validated analytical method (e.g., HPLC), and the number of viable bacteria is quantified by plating serial dilutions.

  • Data Evaluation: The change in bacterial count over time is plotted to generate a time-kill curve. This allows for the assessment of the rate and extent of bactericidal activity and the detection of any regrowth of resistant subpopulations.

In_Vitro_PK_PD_Model_Workflow cluster_workflow Experimental Workflow Start Start Setup Set up two-compartment pharmacokinetic model Start->Setup Inoculate Inoculate central compartment with test bacterium Setup->Inoculate Administer Administer this compound to simulate human Cmax Inoculate->Administer Simulate Simulate drug elimination by continuous dilution Administer->Simulate Sample Collect samples at pre-defined time points Simulate->Sample Analyze Analyze drug concentration (e.g., HPLC) and viable bacterial counts (CFU/mL) Sample->Analyze Plot Plot time-kill curve Analyze->Plot Evaluate Evaluate bactericidal activity and resistance emergence Plot->Evaluate End End Evaluate->End

Figure 2: Workflow for an in vitro PK/PD model.

Conclusion

This compound is a potent fourth-generation cephalosporin with a promising antibacterial profile, especially against Pseudomonas aeruginosa and other challenging Gram-negative pathogens. Its unique mechanism of cellular uptake and stability to β-lactamases contribute to its significant in vitro activity. While further studies are needed to fully delineate its clinical efficacy across a broader range of infections, the available data suggest that this compound represents a valuable addition to the antimicrobial armamentarium. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and understanding of this important antibiotic.

References

In Vitro Activity of Cefclidin Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefclidin (E1040) is a novel cephalosporin with potent in vitro activity against Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of its efficacy, mechanism of action, and resistance profile. Through a comprehensive review of available data, we present key quantitative metrics, detailed experimental protocols, and visual representations of its molecular interactions. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of new antimicrobial agents.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1][2][3] The emergence of multidrug-resistant (MDR) strains presents a significant challenge in clinical settings, necessitating the development of novel therapeutic agents.[4][5] this compound, a synthetic cephalosporin, has demonstrated promising bactericidal activity against this pathogen.[6][7] This guide synthesizes the current understanding of this compound's in vitro performance against P. aeruginosa, with a focus on quantitative data and experimental methodologies.

Quantitative Efficacy of this compound

Table 1: Comparative Bactericidal Activity of this compound and Other β-Lactams against Pseudomonas aeruginosa

AntibioticObservationImplication
This compound (E1040) No marked regrowth or emergence of resistant variants observed after 6 hours in an in-vitro model simulating plasma pharmacokinetics.[6][7]Sustained bactericidal activity and a low propensity for resistance development.
Ceftazidime Marked regrowth and selection of resistant variants observed after 6 hours. Resistant variants produced 200 to 500 times more β-lactamase.[6][7]Potential for treatment failure due to resistance emergence.
Imipenem Marked regrowth observed after 6 hours.[6][7]Diminished bactericidal activity over time.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. Its efficacy against P. aeruginosa is enhanced by several key molecular interactions.

Interaction with Penicillin-Binding Proteins (PBPs)

Similar to other cephalosporins, this compound targets and acylates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death. While the specific affinities for various P. aeruginosa PBPs are not detailed in the provided results, its potent bactericidal activity suggests effective binding to essential PBPs.

Stability Against β-Lactamases

A critical feature of this compound's efficacy is its high stability against the chromosomal β-lactamases produced by P. aeruginosa.[6][7]

  • Low Affinity for β-Lactamase: this compound demonstrates a much lower affinity for the chromosomal β-lactamase of P. aeruginosa compared to other new β-lactams.[6][7]

  • Slower Hydrolysis: It is hydrolyzed more slowly than ceftazidime at low concentrations.[6][7]

This resistance to enzymatic degradation allows this compound to maintain its structural integrity and effectively reach its PBP targets.

Outer Membrane Permeation

The introduction of an aminothiadiazolyl group in this compound's structure contributes to its increased hydrophilicity.[8] This property is suggested to facilitate better penetration through the outer membrane of P. aeruginosa, a significant barrier for many antibiotics.[8]

Signaling Pathway and Mechanism of Action Diagram

G cluster_outside Bacterial Exterior cluster_inside Cytoplasm This compound This compound Porin Porin Channel This compound->Porin Penetration (Enhanced by hydrophilicity) Cefclidin_periplasm This compound Porin->Cefclidin_periplasm BetaLactamase β-Lactamase PBP Penicillin-Binding Proteins (PBPs) CellLysis Cell Lysis & Bacterial Death PBP->CellLysis Leads to Cefclidin_periplasm->BetaLactamase Low affinity & slow hydrolysis Cefclidin_periplasm->PBP Inhibition of Peptidoglycan Synthesis G cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis Strain P. aeruginosa Strain (Clinical Isolate) MIC_Test MIC Determination (Agar Dilution Method) Strain->MIC_Test PK_Model Two-Compartment Pharmacokinetic Model Strain->PK_Model Media Mueller-Hinton Broth & Agar Media->MIC_Test Media->PK_Model Antibiotics This compound & Comparators (e.g., Ceftazidime, Imipenem) Antibiotics->MIC_Test Antibiotics->PK_Model MIC_Value MIC Value Quantification MIC_Test->MIC_Value Bactericidal_Activity Assessment of Bactericidal Activity PK_Model->Bactericidal_Activity Resistance Evaluation of Resistance Emergence PK_Model->Resistance

References

Cefclidin: A Siderophore Cephalosporin Overcoming Gram-Negative Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cefclidin (formerly E1040) is a parenteral siderophore cephalosporin antibiotic characterized by its potent activity against a broad spectrum of Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa. Its unique mechanism of action, which involves hijacking the bacterial iron acquisition system, allows it to bypass common resistance mechanisms that render other β-lactam antibiotics ineffective. This technical guide provides a comprehensive overview of this compound's core attributes, including its mechanism of action, in vitro activity, and the experimental methodologies used to characterize its profile.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global public health. Organisms such as Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii have developed sophisticated resistance mechanisms, including the production of β-lactamase enzymes, modification of penicillin-binding proteins (PBPs), and reduced outer membrane permeability. This compound represents a novel approach to combatting this resistance. By mimicking a siderophore, an iron-chelating molecule essential for bacterial survival, this compound actively transports itself into the periplasmic space of Gram-negative bacteria, leading to higher intracellular concentrations and potent bactericidal activity.

Mechanism of Action: The "Trojan Horse" Strategy

This compound's innovative mechanism of action can be conceptualized as a "Trojan Horse" strategy, which involves two critical steps: active transport via the siderophore pathway and inhibition of cell wall synthesis.

Siderophore-Mediated Uptake

Gram-negative bacteria have a highly regulated iron uptake system to acquire essential iron from their environment. This system relies on the secretion of siderophores, which bind to ferric iron and are then recognized by specific outer membrane receptors. The transport of the ferric-siderophore complex across the outer membrane is an active process mediated by the TonB-dependent transport system.

This compound possesses a catechol moiety that mimics the structure of natural siderophores. This allows it to chelate iron and be actively transported into the periplasmic space through bacterial iron transporters. This active transport mechanism provides a significant advantage over other β-lactams that rely on passive diffusion through porin channels, which are often downregulated in resistant strains.

Cefclidin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane Cefclidin_Fe This compound-Fe³⁺ Complex Iron_Receptor Iron Transporter (e.g., Fiu, Cir) Cefclidin_Fe->Iron_Receptor Binding Cefclidin_Peri This compound Iron_Receptor->Cefclidin_Peri Active Transport PBP Penicillin-Binding Proteins (PBPs) Cefclidin_Peri->PBP Inhibition PBP->PBP Cell Wall Synthesis (Blocked) TonB_Complex TonB-ExbB-ExbD Complex TonB_Complex->Iron_Receptor Energy Transduction

Inhibition of Penicillin-Binding Proteins (PBPs)

Once in the periplasmic space, this compound, like other cephalosporins, exerts its bactericidal effect by binding to and inactivating essential penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-negative pathogens, including strains resistant to other β-lactam antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values of this compound against key Gram-negative bacteria.

Bacterial SpeciesNo. of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator MIC90 (µg/mL)
Pseudomonas aeruginosa100+-3.13Ceftazidime: >128
Enterobacteriaceae (various)50+---
Acinetobacter baumannii----

Note: Data is compiled from multiple sources. Dashes indicate where specific data was not available in the reviewed literature.

This compound was reported to be 8 to 16 times more active than ceftazidime against Pseudomonas aeruginosa[1].

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity and mechanism of this compound.

Determination of Beta-Lactamase Stability

This protocol outlines a spectrophotometric assay to determine the stability of this compound against hydrolysis by β-lactamase enzymes.

Objective: To quantify the rate of hydrolysis of this compound by a specific β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme

  • This compound solution of known concentration

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer (UV-Vis)

  • 96-well microtiter plate

Procedure:

  • Prepare solutions of this compound and nitrocefin in phosphate buffer.

  • Add the purified β-lactamase enzyme to the wells of a microtiter plate.

  • Initiate the reaction by adding the this compound solution to the wells.

  • As a control, add nitrocefin to separate wells with the enzyme to confirm enzyme activity.

  • Monitor the change in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin) over time using the spectrophotometer.

  • The rate of hydrolysis is calculated from the change in absorbance, which corresponds to the cleavage of the β-lactam ring.

  • Compare the hydrolysis rate of this compound to that of a known labile cephalosporin.

Beta_Lactamase_Stability_Workflow start Start prepare_reagents Prepare Reagents (this compound, Enzyme, Buffer) start->prepare_reagents add_enzyme Add Purified β-Lactamase to Microplate Wells prepare_reagents->add_enzyme add_this compound Add this compound Solution to Initiate Reaction add_enzyme->add_this compound monitor_absorbance Monitor Absorbance Change Over Time add_this compound->monitor_absorbance calculate_hydrolysis Calculate Rate of Hydrolysis monitor_absorbance->calculate_hydrolysis compare_rates Compare with Control Cephalosporin calculate_hydrolysis->compare_rates end End compare_rates->end

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for bacterial PBPs.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin to PBPs (IC50).

Materials:

  • Bacterial cell membrane preparation containing PBPs

  • This compound solutions of varying concentrations

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • SDS-PAGE apparatus

  • Fluorescence gel scanner

Procedure:

  • Isolate bacterial membranes containing PBPs from the target bacterial strain.

  • Incubate the membrane preparations with increasing concentrations of this compound for a specified time.

  • Add a fixed concentration of fluorescently labeled penicillin to the mixture and incubate to allow binding to any available PBPs.

  • Stop the reaction and solubilize the membrane proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of the PBP bands at each this compound concentration.

  • The IC50 value is determined as the concentration of this compound that reduces the fluorescence intensity by 50% compared to the control (no this compound).

PBP_Affinity_Assay_Workflow start Start isolate_membranes Isolate Bacterial Membranes (Containing PBPs) start->isolate_membranes incubate_this compound Incubate Membranes with Varying this compound Concentrations isolate_membranes->incubate_this compound add_fluorescent_penicillin Add Fluorescent Penicillin (e.g., Bocillin FL) incubate_this compound->add_fluorescent_penicillin separate_proteins Separate Proteins by SDS-PAGE add_fluorescent_penicillin->separate_proteins visualize_fluorescence Visualize and Quantify Fluorescence separate_proteins->visualize_fluorescence determine_ic50 Determine IC50 Value visualize_fluorescence->determine_ic50 end End determine_ic50->end

In Vitro Two-Compartment Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This protocol describes a two-compartment model to simulate the in vivo pharmacokinetic profile of this compound and evaluate its pharmacodynamic effect on bacterial growth over time.

Objective: To simulate the time-course of this compound concentrations in the body and assess its bactericidal activity under these dynamic conditions.

Materials:

  • Two-compartment model apparatus (central and peripheral compartments separated by a filter)

  • Peristaltic pumps

  • Bacterial culture of the target organism

  • This compound solution

  • Growth medium

  • Sampling ports

Procedure:

  • Set up the two-compartment model, with the central compartment representing blood/plasma and the peripheral compartment representing tissues.

  • Inoculate the peripheral compartment with the target bacterial strain.

  • Introduce this compound into the central compartment to simulate an intravenous dose.

  • Use peristaltic pumps to circulate the medium between the compartments and to simulate drug distribution and elimination, mimicking human pharmacokinetic parameters.

  • Collect samples from the peripheral compartment at various time points.

  • Determine the concentration of this compound and the viable bacterial count (CFU/mL) in each sample.

  • Plot the this compound concentration and bacterial count over time to evaluate the PK/PD relationship.

PKPD_Model_Workflow start Start setup_model Set up Two-Compartment PK/PD Model start->setup_model inoculate_bacteria Inoculate Peripheral Compartment with Bacteria setup_model->inoculate_bacteria introduce_this compound Introduce this compound into Central Compartment inoculate_bacteria->introduce_this compound simulate_pk Simulate Drug Distribution and Elimination introduce_this compound->simulate_pk collect_samples Collect Samples Over Time simulate_pk->collect_samples analyze_samples Analyze this compound Concentration and Bacterial Count collect_samples->analyze_samples evaluate_pkpd Evaluate PK/PD Relationship analyze_samples->evaluate_pkpd end End evaluate_pkpd->end

Resistance Mechanisms

While this compound's unique uptake mechanism allows it to overcome resistance mediated by porin loss and efflux pumps, potential resistance mechanisms could theoretically emerge.

  • Alterations in Iron Transporter Proteins: Mutations in the genes encoding the outer membrane iron transporters could potentially reduce the uptake of this compound.

  • Target Modification: Alterations in the structure of PBPs could decrease their affinity for this compound, although this is a common resistance mechanism for all β-lactams.

  • β-Lactamase Production: While this compound has shown stability against many β-lactamases, the emergence of novel or overexpressed enzymes with activity against this compound remains a possibility.

Cefclidin_Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms This compound This compound Uptake Siderophore-Mediated Uptake This compound->Uptake PBP_Inhibition PBP Inhibition Uptake->PBP_Inhibition Iron_Transporter_Mutation Mutation in Iron Transporter Proteins Iron_Transporter_Mutation->Uptake Reduces PBP_Modification Modification of PBPs PBP_Modification->PBP_Inhibition Reduces Affinity Beta_Lactamase β-Lactamase Production/Modification Beta_Lactamase->this compound Hydrolyzes

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel siderophore-mimicking design allows for active transport into the bacterial cell, overcoming key resistance mechanisms. The potent in vitro activity, particularly against P. aeruginosa, highlights its potential as a valuable therapeutic option. Further research and clinical development are warranted to fully elucidate its clinical utility and to monitor for the emergence of any potential resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other siderophore-conjugated antibiotics.

References

Cefclidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefclidin (also known as E1040) is a fourth-generation cephalosporin antibiotic noted for its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro activity, and stability against β-lactamases. Due to the discontinuation of its clinical development, this guide consolidates available research to serve as a resource for ongoing scientific investigation and drug discovery efforts.

Chemical Properties

This compound is a parenteral cephalosporin with a complex molecular structure that contributes to its broad antibacterial spectrum and stability.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₆N₈O₆S₂[1][2][3][4]
Molecular Weight 550.61 g/mol [1][2][3][4]
CAS Number 105239-91-6[1]
Appearance Not specified in available literature
Solubility Not specified in available literature

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to the disruption of the cell wall's structural integrity, ultimately causing cell lysis and death.

cluster_this compound This compound Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Figure 1: Mechanism of action of this compound.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa. Its efficacy against Gram-positive cocci is reported to be limited.

OrganismMIC₉₀ (µg/mL)Comparator (Ceftazidime) MIC₉₀ (µg/mL)Source
Pseudomonas aeruginosa 3.1325[1]
Enterobacteriaceae Generally comparable to ceftazidimeNot specified[1]

One study compared the bactericidal activity of this compound and ceftazidime against a clinical strain of Citrobacter freundii in an in vitro pharmacokinetic model. Both antibiotics initially showed rapid bactericidal activity. However, regrowth of the bacteria was observed with ceftazidime, along with the emergence of resistant mutants that overproduced β-lactamase. In contrast, no regrowth or emergence of resistant mutants was observed with this compound over a 12-hour simulation.

Resistance and β-Lactamase Stability

A key attribute of this compound is its stability against hydrolysis by various β-lactamases, a common mechanism of resistance to β-lactam antibiotics.

Interaction with β-Lactamases

This compound exhibits a lower affinity for certain β-lactamases compared to other cephalosporins like ceftazidime. This reduced affinity, coupled with a slower rate of hydrolysis, allows this compound to maintain its antibacterial activity against bacteria that produce these enzymes. Specifically, in a study involving a β-lactamase-overproducing mutant of C. freundii, this compound was hydrolyzed more slowly than ceftazidime at low concentrations.

cluster_workflow This compound vs. β-Lactamase This compound This compound BetaLactamase β-Lactamase This compound->BetaLactamase Lower Affinity & Slower Hydrolysis PBP_Binding Binding to PBPs (Bactericidal Action) This compound->PBP_Binding Maintained Concentration Hydrolysis Hydrolysis (Inactivation) BetaLactamase->Hydrolysis Leads to Lysis Bacterial Cell Death PBP_Binding->Lysis Results in

Figure 2: this compound's interaction with β-lactamase.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a microorganism.

General Protocol (Broth Microdilution):

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., P. aeruginosa) equivalent to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

β-Lactamase Hydrolysis Assay

Objective: To assess the stability of this compound in the presence of β-lactamase enzymes.

General Protocol (Spectrophotometric Assay):

  • Purify β-lactamase from a relevant bacterial strain.

  • Prepare a solution of this compound of a known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Initiate the reaction by adding a standardized amount of the purified β-lactamase to the this compound solution.

  • Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The specific wavelength depends on the chromogenic properties of the cephalosporin.

  • Calculate the rate of hydrolysis from the change in absorbance. This rate can be compared to that of other cephalosporins to determine relative stability.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans or animals are scarce in the available literature. One in vitro study utilized a two-compartment model to simulate human plasma concentrations following a 1 g intravenous dose, but did not report specific pharmacokinetic values such as half-life (t½), volume of distribution (Vd), or clearance (CL).

Conclusion

This compound is a potent fourth-generation cephalosporin with significant in vitro activity against Pseudomonas aeruginosa and stability against many β-lactamases. Although its clinical development was halted, the existing data on its chemical properties and antibacterial profile provide a valuable foundation for researchers in the fields of antibiotic discovery and development. The methodologies outlined in this guide can be employed to further investigate its properties and potential as a lead compound for novel antimicrobial agents.

References

The Early Development of Cefclidin (E-1040): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin, also known as E-1040, is a fourth-generation cephalosporin antibiotic developed by Eisai Co., Ltd. First reported in 1987, it demonstrated potent in vitro and in vivo activity, particularly against Gram-negative bacteria, including notoriously difficult-to-treat Pseudomonas aeruginosa.[1] As a parenteral cephalosporin, this compound was notable for its broad antibacterial spectrum and stability against various β-lactamases.[2][3] The development of this compound reached Phase 2 clinical trials but was ultimately discontinued in 1995 due to adverse effects observed when co-administered with fluorescein, a diagnostic agent.[1] This guide provides a detailed technical summary of the early research and development history of this compound, focusing on its mechanism of action, preclinical data, and early clinical findings.

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

A key structural feature of this compound is the presence of an aminothiadiazolyl group in its 7-side chain. This moiety was found to be crucial for its enhanced activity against Pseudomonas aeruginosa compared to its aminothiazolyl counterparts. The aminothiadiazolyl group confers two significant advantages:

  • Increased Stability to β-Lactamases: this compound exhibits a lower affinity for and is hydrolyzed more slowly by chromosomal Type I β-lactamases (cephalosporinases) produced by P. aeruginosa. This resistance to enzymatic degradation allows the antibiotic to remain active in the presence of these enzymes.

  • Enhanced Outer Membrane Penetration: The higher hydrophilicity of this compound, attributed to the aminothiadiazolyl group, facilitates its passage through the outer membrane porin channels of Gram-negative bacteria, allowing it to reach its PBP targets in the periplasmic space more effectively.

The combination of β-lactamase stability and efficient outer membrane permeation is believed to be the primary reason for this compound's potent antipseudomonal activity.

cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasmic Space cluster_im Inner Membrane This compound This compound Porin Porin Channel This compound->Porin Penetration Cefclidin_Peri This compound Porin->Cefclidin_Peri PBP Penicillin-Binding Proteins (PBPs) PBP->PBP BetaLactamase β-Lactamase Cefclidin_Peri->PBP Binding & Inhibition Cefclidin_Peri->BetaLactamase Low Affinity & Slow Hydrolysis

Diagram 1: Mechanism of Action of this compound.

Preclinical Research

In Vitro Activity

This compound demonstrated a potent and broad spectrum of activity against Gram-negative bacteria, with particular strength against Pseudomonas aeruginosa. Its activity was comparable or superior to other cephalosporins of its time, such as ceftazidime. Notably, it retained activity against ceftazidime-resistant strains of Enterobacter, Citrobacter, and Serratia species. While effective against hemolytic streptococci, its activity against staphylococci and enterococci was limited.

Table 1: In Vitro Activity of this compound (E-1040) Against Various Bacterial Isolates

Organism (No. of Isolates)MIC50 (μg/mL)MIC90 (μg/mL)
Escherichia coli≤0.250.5
Klebsiella pneumoniae≤0.250.5
Enterobacter cloacae≤0.252
Citrobacter freundii≤0.251
Serratia marcescens0.52
Proteus mirabilis≤0.25≤0.25
Morganella morganii≤0.25≤0.25
Pseudomonas aeruginosa14
Haemophilus influenzae≤0.25≤0.25
Neisseria gonorrhoeae0.060.12
Staphylococcus aureus (MSSA)48
Streptococcus pyogenes≤0.250.5
Streptococcus pneumoniae0.51

Data compiled from various sources. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

An important finding from in vitro studies was this compound's low propensity for selecting resistant mutants. In a two-compartment in vitro pharmacokinetic model simulating human plasma concentrations, this compound did not lead to the regrowth or emergence of β-lactamase-overproducing mutants of Citrobacter freundii and Enterobacter cloacae, a phenomenon observed with ceftazidime.[4] This was attributed to this compound's high activity against strains with derepressed β-lactamase production.[4]

In Vivo Activity

Early Clinical Development

Pharmacokinetics in Humans

A Phase 1 study to evaluate the pharmacokinetics of this compound in healthy volunteers was conducted by M. Nakashima and colleagues in 1989. While the full dataset from this study is not publicly available, the study established the basic pharmacokinetic profile of the drug in humans. The data from this trial would have been used to establish the dosing regimens for subsequent Phase 2 studies. The in vitro pharmacokinetic models used in preclinical studies were designed to simulate the plasma concentrations observed in humans after a 1 g intravenous dose.[4]

Clinical Efficacy and Discontinuation

This compound progressed to Phase 2 clinical trials to evaluate its efficacy in treating bacterial infections. However, its development was halted in 1995. The reason cited for the discontinuation was the occurrence of eruption (a skin rash) when this compound was co-administered with fluorescein, a dye used in diagnostic procedures such as corneal trauma assessment.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MICs were likely determined using the agar dilution or broth microdilution method according to the standards of the time, such as those from the National Committee for Clinical Laboratory Standards (NCCLS).

A Prepare serial two-fold dilutions of this compound in molten agar or broth B Dispense into petri dishes (agar) or microtiter plate wells (broth) A->B D Inoculate the surface of the agar or the broth in each well B->D C Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) C->D E Incubate at 35-37°C for 18-24 hours D->E F Observe for visible growth E->F G MIC is the lowest concentration with no visible growth F->G

Diagram 2: MIC Determination Workflow.
β-Lactamase Stability Assay

The stability of this compound to hydrolysis by β-lactamases was likely assessed using a spectrophotometric method. This involves incubating the antibiotic with a purified β-lactamase preparation and monitoring the change in absorbance at a specific wavelength over time, which corresponds to the opening of the β-lactam ring.

A Prepare solutions of this compound and purified β-lactamase in buffer B Mix solutions in a cuvette and place in a UV-Vis spectrophotometer A->B C Monitor the change in absorbance at a specific wavelength over time B->C D Calculate the rate of hydrolysis from the change in absorbance C->D E Compare hydrolysis rate to that of a known labile β-lactam (e.g., Penicillin G) D->E

Diagram 3: β-Lactamase Stability Assay Workflow.
Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for PBPs was likely determined using a competitive binding assay. This involves incubating bacterial membranes containing PBPs with varying concentrations of this compound, followed by the addition of a radiolabeled penicillin (e.g., 3H-Penicillin G). The amount of radiolabeled penicillin bound to the PBPs is then measured, which is inversely proportional to the affinity of this compound for the PBPs.

A Isolate bacterial membranes containing PBPs B Incubate membranes with varying concentrations of unlabeled this compound A->B C Add a fixed concentration of radiolabeled Penicillin G ([3H]-Penicillin G) B->C D Separate PBP-bound from unbound radiolabeled penicillin C->D E Quantify the radioactivity bound to the PBPs (e.g., via SDS-PAGE and fluorography) D->E F Calculate the IC50 value (concentration of this compound that inhibits 50% of [3H]-Penicillin G binding) E->F

Diagram 4: PBP Affinity Competition Assay Workflow.

Conclusion

The early research and development of this compound (E-1040) showcased a promising fourth-generation cephalosporin with potent activity against Gram-negative pathogens, including multi-drug resistant strains of Pseudomonas aeruginosa. Its unique structural features conferred high stability to β-lactamases and enhanced penetration into bacterial cells. Despite its promising preclinical and early clinical profile, the development of this compound was halted due to a specific drug-drug interaction. The story of this compound highlights the complex and often unpredictable nature of drug development, where even promising candidates can be derailed by unforeseen safety concerns. The data and methodologies from its early development, however, contributed to the broader understanding of cephalosporin structure-activity relationships and the strategies to overcome bacterial resistance.

References

Cefclidin: A Fourth-Generation Cephalosporin - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 12, 2025

Abstract

Cefclidin (also known as Cefaclidine or E1040) is a parenteral fourth-generation cephalosporin antibiotic.[1] This technical guide provides an in-depth analysis of this compound, focusing on its classification, mechanism of action, in vitro activity, and the experimental methodologies used for its evaluation. The document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. While this compound showed promise, its development was ultimately discontinued; this guide also briefly touches upon the potential reasons for its withdrawal.

Introduction: Classification as a Fourth-Generation Cephalosporin

Cephalosporins are a class of β-lactam antibiotics, and their classification into "generations" is based on their spectrum of antimicrobial activity. Fourth-generation cephalosporins are characterized by their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including enhanced stability against many β-lactamases.

This compound is structurally and functionally classified as a fourth-generation cephalosporin.[2] It possesses a 7-aminocephalosporanic acid nucleus with side chains that confer a broad spectrum of activity and resistance to hydrolysis by some β-lactamases. A key structural feature is the presence of a positively charged quaternary ammonium group, which facilitates its penetration through the outer membrane of Gram-negative bacteria.

Mechanism of Action

Like all β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). PBPs are bacterial transpeptidases, carboxypeptidases, and endopeptidases involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death.

Interaction with Penicillin-Binding Proteins (PBPs)

The affinity of a cephalosporin for specific PBPs can determine its spectrum of activity and morphological effects on bacteria. The binding affinities of this compound for PBPs in Escherichia coli and Pseudomonas aeruginosa have been investigated. The 50% inhibitory concentration (IC50), the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled penicillin to the PBPs, is a key quantitative measure of this interaction.

Table 1: Binding Affinities (IC50 in µg/mL) of this compound for PBPs in E. coli and P. aeruginosa

OrganismPBPThis compound (Cefaclidine) IC50 (µg/mL)
E. coli K-12PBP 1aData not available
PBP 1bData not available
PBP 2>100
PBP 30.5
P. aeruginosa SC8329PBP 1aData not available
PBP 1bData not available
PBP 2>100
PBP 30.002

Data sourced from a comparative study of cefepime, cefpirome, and cefaclidine.

The strong affinity of this compound for PBP 3 in both E. coli and P. aeruginosa is noteworthy, as this PBP is primarily involved in cell division. Inhibition of PBP 3 typically leads to the formation of filamentous cells.

PBP_Inhibition_Pathway This compound This compound Outer_Membrane Outer Membrane (Gram-Negative Bacteria) This compound->Outer_Membrane Penetration Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBPs Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBPs Binding & Inactivation Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibition Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

This compound's mechanism of action targeting bacterial cell wall synthesis.

In Vitro Activity

The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Stability against β-Lactamases

A key advantage of fourth-generation cephalosporins is their increased stability against hydrolysis by β-lactamases, enzymes produced by some bacteria that inactivate β-lactam antibiotics. Studies on this compound have shown that it possesses stability against certain β-lactamases. For instance, this compound demonstrated a lower affinity for and was hydrolyzed more slowly by the β-lactamase produced by a clinical isolate of Citrobacter freundii when compared to the third-generation cephalosporin, ceftazidime.[2] This resistance to enzymatic degradation allows this compound to maintain its activity against some β-lactamase-producing strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth). This creates a range of antibiotic concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is grown in a liquid medium to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 colony-forming units/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation Cefclidin_Dilution Serial Dilution of this compound in Microtiter Plate Inoculation Inoculation of Plates Cefclidin_Dilution->Inoculation Bacterial_Culture Bacterial Culture (Standardized Inoculum) Bacterial_Culture->Inoculation Incubation Incubation (16-20h at 37°C) Inoculation->Incubation MIC_Reading Visual Inspection for Growth (MIC Determination) Incubation->MIC_Reading

Workflow for the broth microdilution MIC assay.
Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of β-lactam antibiotics for PBPs is commonly determined using a competitive binding assay.

Protocol:

  • Membrane Preparation: Bacterial cells are grown to a specific growth phase and harvested. The cell membranes, which contain the PBPs, are isolated through techniques such as sonication and ultracentrifugation.

  • Competitive Binding: The isolated membranes are incubated with varying concentrations of this compound.

  • Radiolabeling: A radiolabeled β-lactam, such as [³H]benzylpenicillin, is added to the mixture. This radiolabeled compound will bind to the PBPs that are not already occupied by this compound.

  • Separation and Quantification: The PBP-antibiotic complexes are separated from the unbound antibiotic, often using SDS-PAGE. The amount of radiolabeled penicillin bound to each PBP is quantified using fluorography or phosphorimaging.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin (the IC50) is calculated for each PBP.

β-Lactamase Hydrolysis Assay

The stability of a β-lactam antibiotic against β-lactamase hydrolysis can be assessed using a spectrophotometric assay.

Protocol:

  • Enzyme and Substrate Preparation: A purified β-lactamase enzyme is prepared. A solution of this compound at a known concentration is also prepared in a suitable buffer.

  • Reaction Initiation: The hydrolysis reaction is initiated by adding the β-lactamase to the this compound solution.

  • Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring of this compound results in a change in the ultraviolet (UV) absorbance spectrum. This change is monitored over time using a spectrophotometer at a specific wavelength.

  • Kinetic Analysis: The rate of hydrolysis is determined from the change in absorbance over time. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be calculated to characterize the interaction between this compound and the β-lactamase.

Discontinuation of Development

Despite its promising in vitro profile as a fourth-generation cephalosporin, the clinical development of this compound was discontinued. The specific and detailed reasons for this are not extensively documented in publicly available literature. The challenges in antibiotic development are numerous and can include issues related to pharmacokinetics, safety and tolerability in human trials, and the economic viability of bringing a new antibiotic to market in the face of evolving bacterial resistance and competition from existing therapies.

Conclusion

This compound exemplifies the characteristics of a fourth-generation cephalosporin, with a broad spectrum of activity against Gram-negative bacteria and enhanced stability against certain β-lactamases. Its mechanism of action through the inhibition of bacterial PBPs is well-established. While its development was halted, the study of this compound has contributed to the understanding of the structure-activity relationships of cephalosporins and the ongoing efforts to combat antimicrobial resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation of new and existing β-lactam antibiotics.

References

The Rise and Discontinuation of Cefclidin: A Patent History and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Cefclidin (E1040), a fourth-generation cephalosporin antibiotic, emerged from the laboratories of Eisai Co., Ltd. with the promise of potent activity against a wide range of bacteria, including notoriously resistant Gram-negative pathogens. Its development, however, was ultimately discontinued. This technical guide delves into the patent history of this compound, providing a comprehensive overview of its synthesis, mechanism of action, and in-vitro efficacy as detailed in its core patents and subsequent scientific literature.

Core Patent History

The foundational patents for this compound were filed by Eisai Co., Ltd. in the mid-1980s, establishing the intellectual property for this novel cephalosporin derivative.

Patent IDApplication DatePublication DateGrant DateTitleAssignee
EP01882551986-01-211986-07-231992-03-11Cephem compounds, processes for their preparation and antibacterial compositions containing themEisai Co., Ltd.
US47481711986-07-181988-05-311988-05-31Cephem compounds and antibacterial compositionsEisai Co., Ltd.

These patents describe the chemical structure of this compound, methods for its synthesis, and its initial antibacterial activity. The core of the invention lies in the unique side chains attached to the 7-aminocephalosporanic acid nucleus, which confer its broad-spectrum and potent antibacterial properties.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The mechanism can be visualized as a targeted disruption of a critical cellular process.

cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death PBP->Cell_Lysis Inhibition of PBPs leads to Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments as described in the patent literature and scientific publications.

Synthesis of this compound (E1040)

The synthesis of this compound involves a multi-step chemical process, starting from a known cephalosporin nucleus. The following is a generalized workflow based on the patent descriptions.

Start Starting Material: 7-aminocephalosporanic acid derivative Step1 Acylation of the 7-amino group with (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)- 2-methoxyiminoacetic acid derivative Start->Step1 Step2 Introduction of the quinuclidiniumthiomethyl group at the 3-position Step1->Step2 Step3 Deprotection of protecting groups Step2->Step3 Step4 Purification and Isolation of this compound Step3->Step4 End Final Product: This compound Step4->End

Figure 2: General synthetic workflow for this compound.

Detailed Methodology:

  • Acylation: A solution of a 7-amino-3-substituted-cephem-4-carboxylic acid derivative is reacted with an activated form of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid in an inert solvent. The amino group of the thiadiazole ring is typically protected.

  • Side-chain introduction: The substituent at the 3-position is replaced with a 4-carbamoyl-1-quinuclidiniumthiomethyl group. This is often achieved by reacting the 3-acetoxymethyl or 3-halomethyl cephalosporin with the corresponding thiol.

  • Deprotection: Any protecting groups on the carboxyl and amino functions are removed under appropriate conditions (e.g., acid or hydrogenation).

  • Purification: The final compound is purified by methods such as column chromatography and crystallization to yield this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The in-vitro antibacterial activity of this compound was primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.

Start Prepare serial dilutions of this compound in broth or agar Step1 Inoculate each dilution with a standardized bacterial suspension Start->Step1 Step2 Incubate at 37°C for 18-24 hours Step1->Step2 Step3 Visually inspect for bacterial growth Step2->Step3 End Determine MIC: Lowest concentration with no visible growth Step3->End

Figure 3: Workflow for MIC determination.

Detailed Methodology:

The agar dilution method was commonly employed. Mueller-Hinton agar plates containing serial twofold dilutions of this compound were prepared. Standardized bacterial inoculums (approximately 10^4 CFU/spot) were applied to the surface of the agar plates. The plates were then incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

In-Vitro Antibacterial Activity

This compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Of particular note was its potent activity against Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against selected Gram-Negative Bacteria

Organism (No. of Strains)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Ceftazidime MIC₅₀ (µg/mL)Ceftazidime MIC₉₀ (µg/mL)
Escherichia coli≤0.060.120.120.25
Klebsiella pneumoniae0.120.250.120.5
Enterobacter cloacae0.524>128
Serratia marcescens14216
Pseudomonas aeruginosa0.5228

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against selected Gram-Positive Bacteria

Organism (No. of Strains)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Cefotaxime MIC₅₀ (µg/mL)Cefotaxime MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)1212
Streptococcus pyogenes≤0.06≤0.06≤0.06≤0.06
Streptococcus pneumoniae0.120.250.060.12

Interaction with Bacterial Enzymes

Penicillin-Binding Protein (PBP) Affinity

The efficacy of this compound is directly related to its affinity for various PBPs in different bacterial species. High affinity for essential PBPs leads to potent antibacterial activity.

Table 3: Affinity of this compound for Penicillin-Binding Proteins (PBPs) of E. coli and P. aeruginosa

OrganismPBPThis compound IC₅₀ (µg/mL)
Escherichia coli K-12PBP 1a<0.1
PBP 1bs0.4
PBP 21.6
PBP 30.1
Pseudomonas aeruginosa NCTC 10662PBP 1a0.8
PBP 1b0.8
PBP 26.3
PBP 30.2

IC₅₀: 50% inhibitory concentration

Stability to β-Lactamases

A key advantage of fourth-generation cephalosporins is their enhanced stability against hydrolysis by β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics. This compound was shown to be highly resistant to a variety of common β-lactamases.

Table 4: Hydrolysis of this compound and Comparator Cephalosporins by various β-Lactamases

β-Lactamase SourceThis compound (Relative Vmax)Ceftazidime (Relative Vmax)Cefotaxime (Relative Vmax)
E. coli (TEM-1)<0.010.6100
K. oxytoca<0.010.1100
E. cloacae P99<0.010.5100
P. aeruginosa<0.011.4100

Relative Vmax with Cefaloridine as 100

Conclusion

The patent history of this compound reveals a potent fourth-generation cephalosporin with a promising in-vitro profile, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. Its mechanism of action through high-affinity binding to essential PBPs and its stability against a broad range of β-lactamases underpinned its potential as a valuable therapeutic agent. Despite this, the development of this compound was discontinued, a decision that can be influenced by a multitude of factors in the complex landscape of pharmaceutical development, including clinical trial outcomes, safety profiles, and market dynamics. This technical guide provides a retrospective look at the foundational science and intellectual property of a once-promising antibiotic, offering valuable insights for researchers in the ongoing quest for new and effective antimicrobial agents.

Methodological & Application

Application Notes and Protocols for Cefclidin in Treating Multi-Drug Resistant Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin (also known as E1040) is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This disruption leads to cell lysis and bacterial death. A notable characteristic of this compound is its stability in the presence of certain β-lactamases and a reduced potential for selecting β-lactamase-overproducing mutants, making it a candidate for treating infections caused by multi-drug resistant (MDR) organisms.

These application notes provide an overview of this compound's in vitro activity, its mechanism of action, and detailed protocols for its evaluation in preclinical research settings.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs) located in the bacterial periplasmic space. These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By binding to the active site of PBPs, this compound inhibits the cross-linking of peptidoglycan chains. This interference with cell wall maintenance and synthesis ultimately leads to cell lysis and death. This compound has demonstrated a high affinity for PBP-3 in Escherichia coli and Pseudomonas aeruginosa, which is primarily involved in cell division. Inhibition of PBP-3 typically results in the formation of filamentous cells, followed by lysis.

G cluster_0 Bacterial Cell Cefclidin_ext This compound (Extracellular) Porin Porin Channel (Outer Membrane) Cefclidin_ext->Porin Diffusion Cefclidin_peri This compound (Periplasm) Porin->Cefclidin_peri PBP Penicillin-Binding Proteins (PBPs) Cefclidin_peri->PBP Binding & Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis & Bacterial Death PBP->CellLysis Inhibition leads to Peptidoglycan->CellLysis Disruption of

This compound's Mechanism of Action

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of Gram-negative bacteria. A key feature is its stability against hydrolysis by some chromosomal β-lactamases, such as those produced by Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa. This stability, coupled with a lower affinity for these enzymes compared to other cephalosporins, allows this compound to maintain its efficacy against strains that are resistant to other β-lactams.

While comprehensive MIC data for this compound against contemporary, well-characterized MDR isolates are limited in recent literature, the following tables provide a summary of available data for this compound and representative data for another fourth-generation cephalosporin, cefepime, against common MDR pathogens. This is intended to give researchers a comparative perspective on the expected efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa2-48-16
Citrobacter freundii≤0.51
Enterobacter cloacae≤0.52

Note: Data compiled from historical studies. Current MIC values may vary with contemporary isolates.

Table 2: Representative MIC Ranges of Cefepime against MDR Gram-Negative Bacteria

Organism and Resistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)
E. coli (ESBL-producing)0.5 - 28 - >32
K. pneumoniae (ESBL-producing)1 - 416 - >64
P. aeruginosa (Multi-drug resistant)8 - 16>32
Enterobacter spp. (AmpC-producing)0.5 - 28 - 32

Note: This data is representative of cefepime and serves as a proxy to estimate the potential activity of a fourth-generation cephalosporin against modern MDR strains. Actual this compound MICs should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of this compound against aerobic Gram-negative bacteria.

Materials:

  • This compound analytical powder

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Multi-channel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile water or DMSO, depending on solubility).

    • Further dilute the stock solution in CAMHB to create a working solution for the first well of the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).

  • Inoculation:

    • Using a multi-channel pipette, add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. This results in a final volume of 110 µL and the desired final inoculum concentration.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

G cluster_workflow Broth Microdilution MIC Workflow prep_abx Prepare this compound Stock Solution serial_dil Perform 2-fold Serial Dilution in 96-well Plate prep_abx->serial_dil prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoc->inoculate serial_dil->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination
Protocol 2: Murine Sepsis Model for In Vivo Efficacy Evaluation

This protocol describes a generalized murine sepsis model to evaluate the in vivo efficacy of this compound against an MDR Gram-negative pathogen.

Materials:

  • Female CD-1 or C57BL/6 mice (6-8 weeks old)

  • MDR Gram-negative bacterial strain (e.g., P. aeruginosa, K. pneumoniae)

  • This compound for injection, formulated in a sterile vehicle (e.g., saline)

  • Sterile saline (0.85%)

  • Mucin or other adjuvants (optional, to enhance infection)

  • Syringes and needles for injection

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Infection Induction:

    • Prepare a bacterial suspension in sterile saline, adjusted to a predetermined lethal or sublethal dose (e.g., 1 x 10⁷ CFU/mouse), which should be established in preliminary studies.

    • Administer the bacterial suspension to the mice via intraperitoneal (IP) injection (typically 0.5 mL).

  • Treatment Administration:

    • At a specified time post-infection (e.g., 1 or 2 hours), administer this compound via a clinically relevant route, such as subcutaneous (SC) or intravenous (IV) injection.

    • Include a vehicle control group (receiving only the formulation vehicle) and potentially a comparator antibiotic group.

    • Dosing regimens (e.g., dose level, frequency) should be based on pharmacokinetic data if available, or a dose-ranging study should be performed.

  • Monitoring:

    • Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival at regular intervals for a predetermined period (e.g., 7 days).

    • The primary endpoint is typically survival.

  • Bacterial Load Determination (Optional):

    • At a specified time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized.

    • Collect blood, peritoneal lavage fluid, and/or organs (e.g., spleen, liver).

    • Homogenize tissues, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/mL or CFU/gram of tissue).

Data Analysis:

  • Survival data can be analyzed using Kaplan-Meier survival curves and log-rank tests.

  • Bacterial load data are typically log-transformed and analyzed using appropriate statistical tests (e.g., t-test, ANOVA).

G cluster_workflow Murine Sepsis Model Workflow acclimate Acclimatize Mice infect Induce Sepsis via IP Injection of Bacteria acclimate->infect treat Administer this compound or Vehicle Control (SC/IV) infect->treat monitor Monitor Survival and Clinical Signs treat->monitor endpoint Primary Endpoint: Survival over 7 days monitor->endpoint bacterial_load Optional Endpoint: Bacterial load in blood/organs at 24h monitor->bacterial_load

Workflow for Murine Sepsis Model

Conclusion

This compound shows promise as a therapeutic agent against MDR Gram-negative bacteria due to its potent bactericidal activity and stability against certain β-lactamases. The protocols provided herein offer standardized methods for researchers to further evaluate its efficacy and spectrum of activity against contemporary clinical isolates. Consistent and rigorous preclinical evaluation is essential to define the potential role of this compound in the clinical setting.

Application Notes and Protocols for the Use of Cefclidin in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cefclidin

This compound (also known as E1040) is a fourth-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. It has demonstrated potent in vitro activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa, and has shown stability against some β-lactamases.[2][3][4][5] The evaluation of its in vivo efficacy is crucial for its development as a therapeutic agent. Murine infection models are standard preclinical tools for assessing the in vivo activity of new antimicrobial agents.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the minimum inhibitory concentrations required to inhibit the growth of 90% of organisms (MIC90) for this compound against several key Gram-negative pathogens.

Bacterial SpeciesNumber of StrainsThis compound MIC90 (µg/mL)
Pseudomonas aeruginosa1003.13
Escherichia coli1000.78
Klebsiella pneumoniae500.39
Enterobacter cloacae501.56
Serratia marcescens501.56
Proteus vulgaris200.1

Data sourced from Watanabe et al. (1992).

Pharmacokinetics of this compound in Mice

The pharmacokinetic profile of this compound in mice following a single intravenous administration is outlined below. This data is essential for designing appropriate dosing regimens in efficacy studies.

ParameterValue
Dose (mg/kg) 20
Half-life (t½) (h) 0.2
Area Under the Curve (AUC) (µg·h/mL) 18.2
Volume of Distribution (Vd) (L/kg) 0.582
Total Body Clearance (CL) (L/h/kg) 1.099

Data sourced from Kita et al. (1992).

Proposed Experimental Protocols for Murine Infection Models

The following protocols are proposed methodologies for evaluating the in vivo efficacy of this compound in various murine infection models. These are based on established procedures for other cephalosporins and should be adapted as necessary.

Protocol 1: Murine Sepsis Model

This model is used to evaluate the efficacy of this compound in treating systemic infections.

1. Materials

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 27853).

  • Tryptic Soy Broth (TSB) and Agar (TSA).

  • Sterile Phosphate-Buffered Saline (PBS).

  • This compound for injection.

  • Vehicle for this compound (e.g., sterile water for injection or PBS).

  • Syringes and needles (27-30 gauge).

  • Animal monitoring equipment.

2. Bacterial Inoculum Preparation

  • Culture the bacterial strain on TSA plates overnight at 37°C.

  • Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.5).

  • Harvest the bacteria by centrifugation and wash twice with sterile PBS.

  • Resuspend the pellet in PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁷ CFU/mL). The final inoculum size should be determined in preliminary studies to achieve a lethal infection within 24-48 hours in untreated animals.

3. Infection Procedure

  • Administer the bacterial suspension to the mice via intraperitoneal (IP) injection (e.g., 0.5 mL).

  • Observe the animals for signs of infection.

4. This compound Administration

  • Prepare a stock solution of this compound and dilute it to the desired concentrations with the vehicle.

  • Initiate treatment at a specified time post-infection (e.g., 1 hour).

  • Administer this compound via a clinically relevant route, such as subcutaneous (SC) or intravenous (IV) injection. Dosing regimens should be based on the pharmacokinetic profile of this compound in mice.

  • Include a vehicle-treated control group and potentially a comparator antibiotic group.

5. Assessment of Efficacy

  • Survival: Monitor the survival of the animals for a predetermined period (e.g., 7 days).

  • Bacterial Load: At selected time points, euthanize a subset of animals, aseptically collect blood and organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) counting on TSA plates.

Murine_Sepsis_Model_Workflow Murine Sepsis Model Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Inoculum_Prep Inoculum Preparation (Wash & Resuspend in PBS) Bacterial_Culture->Inoculum_Prep Infection Induce Sepsis (IP Injection of Bacteria) Drug_Prep This compound Preparation (Dilute to desired conc.) Treatment Administer this compound (SC or IV Injection) Infection->Treatment 1h post-infection Survival Monitor Survival (e.g., 7 days) Treatment->Survival Bacterial_Load Determine Bacterial Load (Blood, Spleen, Liver CFU) Treatment->Bacterial_Load

Murine Sepsis Model Workflow.
Protocol 2: Murine Thigh Infection Model

This localized infection model is used to assess the efficacy of this compound in treating deep tissue infections.

1. Materials

  • Neutropenic mice (rendered neutropenic by cyclophosphamide injections).

  • Bacterial strain of interest (e.g., Klebsiella pneumoniae).

  • Materials for bacterial culture and inoculum preparation as in Protocol 1.

  • This compound and vehicle.

  • Syringes and needles.

2. Induction of Neutropenia

  • Administer cyclophosphamide to the mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection) via IP injection to induce neutropenia.

3. Bacterial Inoculum Preparation

  • Prepare the bacterial inoculum as described in Protocol 1, adjusting the concentration to establish a localized infection (e.g., 1 x 10⁶ CFU/mL).

4. Infection Procedure

  • Anesthetize the mice.

  • Inject a small volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of one hind limb.

5. This compound Administration

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer this compound via SC or IV injection.

  • Include a vehicle-treated control group.

6. Assessment of Efficacy

  • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the animals.

  • Aseptically excise the infected thigh muscle.

  • Homogenize the tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate and plate on TSA for CFU enumeration. The efficacy is determined by the reduction in bacterial load compared to the control group.

Murine_Thigh_Infection_Model_Workflow Murine Thigh Infection Model Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Induce Thigh Infection (Intramuscular Injection) Neutropenia->Infection Bacterial_Culture Bacterial Culture (e.g., K. pneumoniae) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Drug_Prep This compound Preparation Treatment Administer this compound (SC or IV Injection) Infection->Treatment 2h post-infection Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Tissue_Harvest Excise Thigh Muscle Euthanasia->Tissue_Harvest CFU_Count Homogenize & Plate for CFU Tissue_Harvest->CFU_Count

Murine Thigh Infection Model Workflow.
Protocol 3: Murine Pneumonia Model

This model is used to evaluate the efficacy of this compound in treating respiratory tract infections.

1. Materials

  • Specific pathogen-free mice (e.g., BALB/c).

  • Bacterial strain known to cause pneumonia (e.g., Pseudomonas aeruginosa).

  • Materials for bacterial culture and inoculum preparation as in Protocol 1.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • This compound and vehicle.

  • Syringes and needles.

  • Micropipette.

2. Bacterial Inoculum Preparation

  • Prepare the bacterial inoculum as described in Protocol 1, adjusting the concentration for lung infection (e.g., 1 x 10⁸ CFU/mL).

3. Infection Procedure

  • Anesthetize the mice.

  • Place the mouse in a supine position.

  • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally.

4. This compound Administration

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).

  • Administer this compound via SC or IV injection.

  • Include a vehicle-treated control group.

5. Assessment of Efficacy

  • At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the animals.

  • Aseptically remove the lungs.

  • Homogenize the lungs in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate and plate on TSA for CFU enumeration to determine the bacterial load in the lungs.

Murine_Pneumonia_Model_Workflow Murine Pneumonia Model Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Infection Induce Pneumonia (Intranasal Instillation) Drug_Prep This compound Preparation Treatment Administer this compound (SC or IV Injection) Anesthesia Anesthetize Mice Anesthesia->Infection Infection->Treatment 2h post-infection Euthanasia Euthanize Mice (24-48h post-infection) Treatment->Euthanasia Lung_Harvest Remove Lungs Euthanasia->Lung_Harvest CFU_Count Homogenize & Plate for CFU Lung_Harvest->CFU_Count

Murine Pneumonia Model Workflow.

References

Application Notes and Protocols for Cefclidin Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a novel siderophore cephalosporin antibiotic designed to be effective against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains. As with any new antimicrobial agent, standardized and reproducible methods for determining its in vitro activity are crucial for both drug development and clinical use. The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[1][2][3] These application notes provide detailed protocols for determining the MIC of this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Given this compound's mechanism of action as a siderophore cephalosporin, which involves active transport into the bacterial cell via iron uptake systems, specific considerations regarding the testing medium are critical. Similar to another siderophore cephalosporin, cefiderocol, testing for this compound should be performed in iron-depleted media to ensure accurate assessment of its antimicrobial activity.

Principle of MIC Testing Methods

MIC testing is based on the principle of exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent.[2] The most common methods are broth microdilution and agar dilution.[1][4] After a specified incubation period, the tests are read to determine the lowest concentration of the agent that inhibits the visible growth of the bacteria.[2][5]

  • Broth Microdilution: This method involves preparing two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5][6] Each well is then inoculated with a standardized bacterial suspension.[5]

  • Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[4] The agar surface is then spot-inoculated with a standardized bacterial suspension.[4]

Data Presentation

Table 1: Key Parameters for this compound Broth Microdilution MIC Testing
ParameterRecommendationSource
Medium Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)General practice for siderophore cephalosporins
Inoculum Density 5 x 10^5 CFU/mL[1][6]
Incubation Temperature 35 ± 2 °C[2]
Incubation Duration 16-20 hours[6]
Interpretation The lowest concentration with no visible growth[2]
Table 2: Example this compound Dilution Series for Broth Microdilution
WellThis compound (µg/mL)Volume of this compound StockVolume of Broth
164100 µL of 128 µg/mL100 µL
232100 µL from well 1100 µL
316100 µL from well 2100 µL
48100 µL from well 3100 µL
54100 µL from well 4100 µL
62100 µL from well 5100 µL
71100 µL from well 6100 µL
80.5100 µL from well 7100 µL
90.25100 µL from well 8100 µL
100.125100 µL from well 9100 µL
11Growth Control0 µL100 µL
12Sterility Control0 µL200 µL
This is an example dilution series and should be adjusted based on the expected MIC range of the test organisms.
Table 3: Quality Control Strains and Expected MIC Ranges
QC StrainATCC NumberThis compound MIC Range (µg/mL)
Escherichia coliATCC® 25922™To be determined by internal validation
Pseudomonas aeruginosaATCC® 27853™To be determined by internal validation
Klebsiella pneumoniaeATCC® 700603™To be determined by internal validation
Note: As this compound is a novel compound, specific CLSI/EUCAST-defined QC ranges are not yet established. Laboratories should establish internal QC ranges during initial validation.

Experimental Protocols

Protocol 1: this compound Broth Microdilution MIC Assay

This protocol is based on CLSI and EUCAST guidelines for broth microdilution.[6][7]

Materials:

  • This compound analytical powder

  • Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains for testing (including QC strains)

  • Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • Incubator (35 ± 2 °C)

Procedure:

Day 1: Inoculum Preparation

  • Streak the bacterial isolates for testing from frozen stocks onto TSA plates.

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

Day 2: Standardization of Inoculum and Plate Inoculation

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile water or as recommended by the manufacturer). Further dilutions will be made from this stock.

  • Prepare Inoculum: From the overnight culture plate, select 3-5 well-isolated colonies of the same morphological type.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the suspension to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1-2 x 10^8 CFU/mL.[2]

  • Within 15 minutes of standardization, dilute the adjusted suspension in ID-CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution followed by a 1:2 dilution in the final plate (e.g., 50 µL of a 1 x 10^7 CFU/mL suspension added to 50 µL of drug solution).

Plate Preparation and Inoculation:

  • Prepare this compound Dilutions:

    • Dispense 100 µL of ID-CAMHB into wells 2 through 11 of a 96-well microtiter plate.

    • Prepare a 128 µg/mL working solution of this compound from the stock. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria). Add an additional 100 µL of ID-CAMHB to this well.

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum (prepared to be 1x10^6 CFU/mL) to wells 1 through 11. This will result in a final volume of 200 µL per well and a final inoculum density of 5 x 10^5 CFU/mL. Do not add bacteria to the sterility control well (well 12).

Incubation and Reading:

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: this compound Agar Dilution MIC Assay

This protocol is an alternative to broth microdilution and is based on CLSI guidelines.

Materials:

  • This compound analytical powder

  • Iron-Depleted Mueller-Hinton Agar (ID-MHA)

  • Sterile petri dishes (100 mm or 150 mm)

  • Materials for inoculum preparation as listed in Protocol 1

  • Inoculum replicator (optional, but recommended for testing multiple strains)

Procedure:

Day 1: Inoculum Preparation

  • Prepare overnight cultures of the bacterial isolates as described in Protocol 1.

Day 2: Plate Preparation and Inoculation

  • Prepare this compound-Containing Agar Plates:

    • Melt a sufficient quantity of ID-MHA and cool it in a water bath to 45-50 °C.

    • Prepare stock solutions of this compound at 10 times the desired final concentrations in the agar.

    • For each desired concentration, add 1 part of the this compound stock solution to 9 parts of molten ID-MHA (e.g., 2 mL of a 320 µg/mL this compound solution to 18 mL of agar for a final concentration of 32 µg/mL).

    • Mix thoroughly but gently to avoid bubbles, and pour the agar into sterile petri dishes to a depth of 3-4 mm.

    • Prepare one drug-free plate to serve as a growth control.

    • Allow the plates to solidify at room temperature and then dry them in a sterile environment.

  • Prepare and Standardize Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension 1:10 in sterile saline or broth to obtain approximately 1 x 10^7 CFU/mL.

  • Inoculate Plates:

    • Spot-inoculate the surface of each this compound-containing agar plate and the growth control plate with the standardized bacterial suspension. An inoculum replicator can be used to deliver approximately 1-2 µL of the suspension, resulting in a spot of 5-8 mm in diameter.

    • Allow the inoculated spots to dry completely before inverting the plates for incubation.

Incubation and Reading:

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate should show confluent growth.

Visualization of Experimental Workflow

Caption: Workflow for this compound Broth Microdilution MIC Testing.

References

Determining the Bactericidal Activity of Cefclidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a cephalosporin antibiotic with bactericidal properties attributed to its ability to disrupt bacterial cell wall synthesis. This document provides detailed application notes and protocols for key assays used to determine the bactericidal activity of this compound, including Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics assays. Additionally, it outlines the application of in vitro pharmacokinetic/pharmacodynamic (PK/PD) models for a more comprehensive evaluation of its efficacy.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

This compound exerts its bactericidal effect by targeting and inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound blocks the transpeptidation reaction, leading to the formation of a defective cell wall and subsequent bacterial cell lysis.

G cluster_cell Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Crosslinked_Peptidoglycan Catalyzes cross-linking of Defective_Peptidoglycan Defective Peptidoglycan (Unstable Cell Wall) PBPs->Defective_Peptidoglycan Inhibits Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBPs Cell_Lysis Cell Lysis (Bactericidal Effect) Defective_Peptidoglycan->Cell_Lysis

Caption: this compound's mechanism of action.

Key Assays for Bactericidal Activity

Two primary in vitro methods are employed to assess the bactericidal activity of this compound:

  • Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

  • Time-Kill Kinetics Assay: This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following a Minimum Inhibitory Concentration (MIC) test. While the MIC identifies the lowest concentration that inhibits visible growth, the MBC confirms the concentration that results in bacterial death.

Protocol: Broth Macrodilution Method for MIC and MBC Determination

a. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile distilled water or a buffer recommended for this compound).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.

c. MIC Determination:

  • Label a series of sterile test tubes.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). The final volume in each tube should be 1 mL.

  • Include a growth control tube (no this compound) and a sterility control tube (no bacteria).

  • Inoculate each tube (except the sterility control) with 1 mL of the standardized bacterial suspension.

  • Incubate all tubes at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that shows no visible turbidity.

d. MBC Determination:

  • From each tube showing no visible growth in the MIC assay (i.e., the MIC and higher concentrations), and from the growth control tube, plate 100 µL of the suspension onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control plate.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare Serial Dilutions of this compound start->serial_dilution inoculate Inoculate Dilutions with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_for_mbc Plate from clear tubes onto agar read_mic->plate_for_mbc incubate_mbc Incubate 18-24h at 37°C plate_for_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Data Presentation: this compound MBC Values

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)
Escherichia coliK-12--
Pseudomonas aeruginosaSC8329--
Citrobacter freundiiClinical Strain--
Staphylococcus aureusATCC 29213--
Time-Kill Kinetics Assay

This assay provides a dynamic picture of the bactericidal activity of this compound over a 24-hour period.

Protocol: Time-Kill Assay for this compound

  • Prepare a standardized bacterial inoculum as described for the MBC assay (final concentration of ~5 x 10⁵ CFU/mL in CAMHB).

  • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without this compound.

  • Inoculate each flask with the standardized bacterial suspension.

  • Incubate the flasks at 35-37°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of viable colonies (CFU/mL) for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_flasks Prepare Flasks with Varying this compound Conc. start->prep_flasks inoculate Inoculate Flasks prep_inoculum->inoculate prep_flasks->inoculate incubate Incubate with Agitation inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample dilute_plate Serial Dilute and Plate Samples sample->dilute_plate incubate_plates Incubate Plates dilute_plate->incubate_plates count_colonies Count CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for Time-Kill Kinetics Assay.

Data Presentation: this compound Time-Kill Kinetics against Pseudomonas aeruginosa

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.75.7
26.55.55.24.84.5
47.85.34.53.93.2
68.95.13.8<3 (Bactericidal)<3 (Bactericidal)
89.25.03.2<3 (Bactericidal)<3 (Bactericidal)
249.56.8 (Regrowth)4.5<3 (Bactericidal)<3 (Bactericidal)

Note: This is an example data table. Actual results will vary depending on the bacterial strain and experimental conditions.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Models

In vitro PK/PD models, such as the two-compartment model, are valuable for simulating the time-dependent concentrations of this compound in the human body and evaluating its bactericidal activity under these dynamic conditions.[1]

Protocol: Two-Compartment In Vitro PK/PD Model

  • Model Setup: A central compartment (simulating blood) is connected to a peripheral compartment (simulating tissue) via a semi-permeable membrane. The bacterial culture is typically housed in the peripheral compartment.

  • Drug Simulation: this compound is introduced into the central compartment, and its concentration is varied over time to mimic human pharmacokinetic profiles (e.g., after intravenous administration) by a computer-controlled pump system that adds fresh medium and removes drug-containing medium.

  • Bacterial Challenge: The peripheral compartment is inoculated with a standardized bacterial suspension.

  • Sampling and Analysis: Samples are collected from the peripheral compartment at various time points to determine the viable bacterial count (CFU/mL) and assess the bactericidal effect of the simulated this compound concentration profile.

G cluster_model Two-Compartment PK/PD Model Central Central Compartment (Simulated Blood) Peripheral Peripheral Compartment (Simulated Tissue with Bacteria) Central->Peripheral Diffusion via semi-permeable membrane Waste Waste Central->Waste Removes drug-containing medium Pump Pump System Pump->Central Adds fresh medium Reservoir Fresh Medium Reservoir Reservoir->Pump

References

Application Notes and Protocols for Cefclidin: In Vitro Assay Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin (also known as E1040) is a fourth-generation cephalosporin antibiotic.[1][2] As with any compound intended for in vitro studies, understanding its stability and solubility under various experimental conditions is paramount to ensure the reliability and reproducibility of results. These application notes provide a generalized framework for assessing the stability and solubility of this compound, based on established methodologies for other cephalosporin antibiotics. The provided protocols should be adapted and validated specifically for this compound in the desired in vitro systems.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
Chemical Formula C21H26N8O6S2[1]
Molecular Weight 550.61 g/mol [1][3]
Synonyms Cefaclidine, E 1040, E-1040[4][5]

This compound Stability for In Vitro Assays

The stability of β-lactam antibiotics, including cephalosporins, is influenced by factors such as pH, temperature, and the composition of the solvent or culture medium.[6][7] Degradation of the β-lactam ring leads to a loss of antibacterial activity.[8] Therefore, it is crucial to determine the stability of this compound under the specific conditions of each in vitro assay.

General Stability of Cephalosporins in Aqueous Solutions

The following table summarizes the general stability of various cephalosporins under different conditions. This information can serve as a starting point for designing stability studies for this compound.

CephalosporinConditionStability
Cefotaxime pH 1-9, 25°CVery slow hydrolysis at pH 4-7, faster at lower pH, and rapid at higher pH.[9]
Generic Cephalosporin Derivative pH 2.0-10.0, 60°CDegradation minimum at pH 6.05.[10]
Cefadroxil pH 2.51-11.5, 35°CFollows first-order degradation kinetics.[11]
Cefotaxime Sodium Aqueous SolutionIn the pH range from 3.0 to 7.0, the main process is a slow water-catalyzed or spontaneous cleavage of the beta-lactam nucleus.[12]
Cefazolin pH 5.5-6.5Shows a degradation minimum in this pH range.[13]
Various Beta-Lactams Room TemperaturePreanalytical instability observed after 6-12 hours.[7]
Various Beta-Lactams RefrigeratedPreanalytical instability observed after 2-3 days.[7]
Various Beta-Lactams Frozen at -20°CPreanalytical instability observed after 1-3 weeks.[7]

This compound Solubility for In Vitro Assays

Adequate solubility of a test compound in the assay medium is critical for obtaining accurate and meaningful results. Poor solubility can lead to an underestimation of potency and inconsistent data. This compound is reported to be soluble in DMSO.[5]

General Solubility of Cephalosporins

The solubility of cephalosporins can vary significantly depending on their chemical structure and the properties of the solvent. The following table provides general solubility information for a related cephalosporin.

CompoundSolventSolubility (mg/mL)
Cephradine Water21.3
7-Aminocephalosporanic Acid Water<1
7-Aminocephalosporanic Acid DMSO5
7-Aminocephalosporanic Acid Ethanol<1

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solution

This protocol describes a method to determine the stability of this compound in a buffered aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade water

  • Appropriate buffer salts (e.g., phosphate, acetate)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values relevant to the intended in vitro assays (e.g., pH 5.0, 7.4, and 9.0).

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare Test Solutions: Dilute the this compound stock solution in each buffer to the final desired concentration for the in vitro assay.

  • Incubation: Incubate the test solutions at the desired temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Immediately analyze the samples by HPLC to determine the concentration of intact this compound. The degradation rate can be determined by monitoring the decrease in the peak area of the parent compound over time.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and the half-life of this compound under each condition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (e.g., pH 5.0, 7.4, 9.0) prep_test Prepare Test Solutions (Dilute Stock in Buffers) prep_buffer->prep_test prep_stock Prepare this compound Stock Solution prep_stock->prep_test incubation Incubate at Desired Temperature (e.g., 37°C) prep_test->incubation sampling Sample at Multiple Time Points incubation->sampling hplc Analyze by HPLC sampling->hplc data_analysis Determine Degradation Rate and Half-life hplc->data_analysis

Caption: Workflow for Determining this compound Stability.

Protocol 2: Determination of this compound Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method to determine the thermodynamic solubility of this compound.

Materials:

  • This compound (solid powder)

  • Purified water or buffer of interest

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, buffer) in a sealed flask.

  • Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound under the tested conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_solid Add Excess Solid this compound to Aqueous Medium equilibration Equilibrate with Shaking (24-48 hours) add_solid->equilibration separation Separate Solid and Liquid (Centrifugation) equilibration->separation sampling Collect Supernatant separation->sampling quantification Quantify this compound Concentration (HPLC or UV-Vis) sampling->quantification

Caption: Workflow for Determining this compound Solubility.

Mechanism of Action: A Generalized View for Beta-Lactams

This compound, as a cephalosporin, belongs to the beta-lactam class of antibiotics. The primary mechanism of action for beta-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

G cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome This compound This compound (Beta-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

Caption: Generalized Mechanism of Action for Beta-Lactam Antibiotics.

Conclusion

The stability and solubility of this compound are critical parameters that must be carefully evaluated to ensure the quality and reliability of in vitro assay data. While specific data for this compound is limited, the general principles and protocols for other cephalosporins provide a solid foundation for these assessments. Researchers should perform compound-specific validation of these methods to establish the optimal conditions for their experimental systems.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cefclidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a fourth-generation siderophore cephalosporin antibiotic with a potent activity against a broad spectrum of bacteria, including multidrug-resistant strains. Its unique mechanism of action, which involves utilizing bacterial iron uptake systems to enter the cell, makes it a promising candidate for treating challenging infections. Accurate and reliable analytical methods are crucial for the pharmacokinetic studies, quality control, and formulation development of this compound. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the quantitative analysis of cephalosporins due to its specificity, sensitivity, and robustness.

This document provides a detailed application note and protocol for the determination of this compound using a reverse-phase HPLC (RP-HPLC) method. The proposed method is based on established analytical procedures for structurally similar siderophore cephalosporins, such as Cefiderocol, and other advanced-generation cephalosporins.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a robust analytical method.

PropertyValueSource
Chemical FormulaC₂₁H₂₆N₈O₆S₂[1][2][3]
Molar Mass550.61 g·mol⁻¹[1]
Chemical Structure[2][3][4][5]
UV Absorbance (λmax)Not explicitly reported. A wavelength of 260 nm is proposed for initial method development based on the UV spectra of similar cephalosporins. This should be experimentally verified using a pure this compound standard.

Proposed HPLC Method for this compound Analysis

This section outlines a recommended starting point for the HPLC analysis of this compound. Method optimization and validation are essential for routine use.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC system with UV/Vis or Diode Array Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1 M Ammonium Acetate Buffer (pH 5.6) B: Acetonitrile
Gradient Elution Start with 95% A and 5% B, then ramp to a higher concentration of B as needed to elute this compound with a reasonable retention time and good peak shape. A re-equilibration step is necessary.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm (To be confirmed by scanning a this compound standard)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., water or a mixture of water and acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Biological Matrix, e.g., Plasma)
  • Protein Precipitation: To 500 µL of plasma sample, add 1 mL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

For routine analysis, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of this compound.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in chromatographic performance.

Visualizations

Experimental Workflow for this compound Analysis

G Experimental Workflow for this compound HPLC Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh this compound Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Sample_Collection Collect Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation with Acetonitrile Sample_Collection->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Filtration Filter through 0.22 µm filter Supernatant_Collection->Filtration Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 260 nm Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for this compound analysis by HPLC.

Logical Relationship of HPLC Method Parameters

G Key Parameters for this compound HPLC Method Development Cefclidin_Analysis This compound Analysis Stationary_Phase Stationary Phase (Column) Cefclidin_Analysis->Stationary_Phase Mobile_Phase Mobile Phase Cefclidin_Analysis->Mobile_Phase Detection Detection Cefclidin_Analysis->Detection Sample_Prep Sample Preparation Cefclidin_Analysis->Sample_Prep C18_Column C18 Column Stationary_Phase->C18_Column Buffer Aqueous Buffer (e.g., Ammonium Acetate) Mobile_Phase->Buffer Organic_Modifier Organic Modifier (e.g., Acetonitrile) Mobile_Phase->Organic_Modifier UV_Wavelength UV Wavelength (e.g., 260 nm) Detection->UV_Wavelength Protein_Precipitation Protein Precipitation Sample_Prep->Protein_Precipitation pH pH Control Buffer->pH

Caption: Interrelation of key HPLC parameters.

References

Application Notes & Protocols: Investigating Cefclidin's Penetration of Bacterial Outer Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the penetration of Cefclidin, a siderophore cephalosporin, across the outer membrane of Gram-negative bacteria. Understanding this crucial step is essential for evaluating its efficacy and mechanism of action against multidrug-resistant pathogens.

Introduction: this compound and the "Trojan Horse" Strategy

Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, preventing many antibiotics from reaching their intracellular targets.[1][2] this compound overcomes this barrier by employing a "Trojan horse" strategy.[3][4] It mimics natural siderophores, which are small molecules produced by bacteria to scavenge for iron.[3][5] this compound's catechol moiety chelates iron in the environment and utilizes the bacteria's own iron-regulated outer membrane proteins (IROMPs) for active transport into the periplasmic space.[6][7] Once in the periplasm, its cephalosporin core inhibits penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death.[8][9] This unique uptake mechanism allows this compound to be effective against pathogens that have developed resistance to other β-lactams through mechanisms like porin channel mutations.[10]

G cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Envelope cluster_periplasm cef This compound cef_iron This compound-Fe³⁺ Complex cef->cef_iron Chelation iron Fe³⁺ iron->cef_iron iromp Iron Transporter (IROMP) cef_iron->iromp Binding om Outer Membrane cef_in This compound iromp->cef_in Active Transport pp Periplasm im Inner Membrane pbp Penicillin-Binding Proteins (PBPs) cef_in->pbp Inhibition Cell Wall Synthesis Blocked Cell Wall Synthesis Blocked Bacterial Cell Death Bacterial Cell Death

Caption: this compound's "Trojan Horse" mechanism of action.

Data Presentation: Comparative Antimicrobial Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. Lower MIC values indicate higher potency.

Table 1: Example MIC Values (μg/mL) for this compound and Comparators

Organism This compound Ceftazidime Imipenem
Pseudomonas aeruginosa 0.5 - 2 1 - 8 2 - 8
Escherichia coli 0.25 - 1 0.5 - 4 0.12 - 1
Klebsiella pneumoniae 0.5 - 2 1 - 16 0.25 - 2
Enterobacter cloacae 1 - 4 2 - 32 0.5 - 4

Note: These values are representative and can vary based on specific strains and resistance mechanisms.

Table 2: Outer Membrane Permeability Coefficients (P) in E. coli

Antibiotic Permeability Coefficient (cm/s) Uptake Pathway
This compound Higher than comparators Active Transport (IROMPs) & Porins
Cephalexin Variable Porins
Ceftazidime Variable Porins
Ampicillin ~1 x 10⁻⁷ Porins

Note: The permeability of this compound is enhanced due to its dual-entry mechanism. Specific quantitative values should be determined experimentally using the protocols below.[11]

Experimental Protocols

Detailed methodologies for key experiments to investigate this compound's outer membrane penetration are provided below.

Objective: To functionally verify that this compound utilizes iron transport systems for entry into bacterial cells.

Principle: If this compound uses siderophore receptors, its antibacterial activity will be reduced in the presence of a competing native siderophore (e.g., enterobactin) which will saturate the receptors. The assay measures the change in this compound's MIC in the presence and absence of the competitor.

Materials:

  • This compound

  • Enterobactin or other relevant siderophore

  • Bacterial strain of interest (e.g., P. aeruginosa)

  • Iron-depleted growth medium (e.g., Mueller-Hinton Broth with Chelex-100)

  • 96-well microtiter plates

  • Incubator

  • Plate reader (OD600 nm)

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in iron-depleted medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in the iron-depleted medium in a 96-well plate.

  • Set Up Competition: Prepare an identical set of this compound dilutions in a separate plate. To this plate, add the competing siderophore (e.g., enterobactin) to each well at a fixed, sub-lethal concentration.

  • Inoculation: Add the prepared bacterial inoculum to all wells of both plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC of this compound with and without the competing siderophore. A significant increase (e.g., ≥4-fold) in the MIC in the presence of the competitor confirms the use of the siderophore transport pathway.[5]

G cluster_logic Competitive Binding cef_iron This compound-Fe³⁺ receptor IROMP Receptor cef_iron->receptor Binds for Uptake siderophore Native Siderophore (e.g., Enterobactin) siderophore->receptor Competes for Binding Site Reduced this compound Uptake Reduced this compound Uptake Increased MIC Increased MIC

Caption: Logical relationship in a siderophore competition assay.

Objective: To quantify the rate at which this compound crosses the outer membrane and reaches its periplasmic target.

Principle: This method measures the rate of this compound penetration by assessing its ability to acylate a highly sensitive, periplasmic Penicillin-Binding Protein (PBP).[11] The rate of binding to this internal target is limited by the speed of diffusion across the outer membrane. The assay uses a radiolabeled β-lactam as a counter-label to quantify the amount of PBP that remains unbound by this compound over time.

Materials:

  • This compound (non-radioactive)

  • Radiolabeled β-lactam with high PBP affinity (e.g., [¹⁴C]benzylpenicillin or [¹⁴C]cephacetrile)

  • Bacterial strain of interest (β-lactamase deficient strain recommended)

  • Growth medium

  • Centrifuge and appropriate tubes

  • Scintillation counter and vials

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase. Harvest cells by centrifugation, wash, and resuspend in a pre-warmed buffer to a high density (e.g., 20-30 mg/ml dry weight).[11]

  • Permeability Measurement: a. Equilibrate the cell suspension at the desired temperature (e.g., 25°C). b. Add non-radioactive this compound to the cell suspension to start the experiment. c. At various time intervals (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the cell suspension.

  • Counter-labeling: a. Immediately add the aliquot to a tube containing a saturating concentration of the radiolabeled β-lactam (e.g., 45 μM [¹⁴C]cephacetrile).[11] b. Incubate for a short period (e.g., 2 minutes) to allow the radiolabel to bind to any PBPs not yet acylated by this compound.

  • Stopping the Reaction: Stop the reaction by adding a large excess of a non-radioactive β-lactam and immediately placing the sample on ice.

  • Quantification: a. Process the samples to isolate the PBPs (e.g., via membrane preparation and SDS-PAGE). b. Quantify the amount of radiolabel bound to the target PBP using a scintillation counter or phosphorimager.

  • Calculation: The rate of decrease in radiolabel binding over time reflects the rate of this compound entry and binding to the PBP. This rate can be used to calculate the outer membrane permeability coefficient (P) using established formulas.[11]

G start Start: High-density bacterial culture step1 Add non-radiolabeled this compound to initiate uptake start->step1 step2 At time intervals (t = 0, 5, 10... min), remove aliquots step1->step2 step3 Add [¹⁴C]β-lactam (counter-label) to aliquots to bind free PBPs step2->step3 Time-course sampling step4 Stop reaction and isolate PBPs (e.g., via SDS-PAGE) step3->step4 step5 Quantify radioactivity bound to the target PBP step4->step5 end Calculate Permeability Coefficient (P) step5->end

Caption: Experimental workflow for the PBP acylation permeability assay.

References

Application Notes and Protocols: Cefclidin in Combination Therapy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a cephalosporin antibiotic. While extensive data on its use in combination therapy is not widely available in published literature, the evaluation of antibiotic combinations is a critical area of research in the face of rising antimicrobial resistance. The primary goals of combination therapy are to achieve synergistic effects, broaden the spectrum of activity, and prevent the emergence of resistant strains.[1]

These application notes provide detailed protocols for researchers to evaluate the synergistic potential of this compound when combined with other classes of antibiotics. The methodologies described are standard in vitro techniques for determining synergy: the checkerboard microdilution assay and the time-kill curve assay.[2][3][4]

Potential Mechanisms of Synergy for Cephalosporins

Synergistic interactions between antibiotics often arise from complementary mechanisms of action. For cephalosporins like this compound, which inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), logical combination partners could include:

  • Aminoglycosides (e.g., Gentamicin, Amikacin): Cephalosporins can damage the bacterial cell wall, which may enhance the uptake of aminoglycosides, leading to potent inhibition of protein synthesis.[5][6][7][8]

  • Other β-lactams (e.g., other Cephalosporins, Carbapenems): Combining β-lactams that have affinities for different PBPs can result in a more comprehensive blockade of cell wall synthesis.[9][10]

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These inhibit DNA replication, and a combination with a cell wall synthesis inhibitor could lead to enhanced bactericidal activity.

  • Glycopeptides (e.g., Vancomycin): Particularly against Gram-positive organisms, the combination of two different cell wall synthesis inhibitors can be synergistic.[11]

The following protocols are designed to be adapted for testing this compound against specific bacterial isolates of interest.

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[2][12][13][14] The outcome is typically expressed as the Fractional Inhibitory Concentration (FIC) index.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 Prepare stock solutions of this compound & Drug B P2 Determine MIC of each drug individually P1->P2 P3 Prepare bacterial inoculum (0.5 McFarland) P2->P3 A3 Inoculate all wells with bacterial suspension P3->A3 A1 Dispense this compound in 2-fold serial dilutions (rows) A2 Dispense Drug B in 2-fold serial dilutions (columns) A1->A2 A2->A3 I1 Incubate plate at 37°C for 18-24 hours A3->I1 I2 Read plate visually or with a microplate reader (OD600) I1->I2 I3 Determine MIC of each drug in combination I2->I3 I4 Calculate FIC Index I3->I4

Caption: Workflow for the checkerboard microdilution assay.

Materials
  • 96-well microtiter plates

  • This compound analytical powder

  • Second antibiotic (Drug B) analytical powder

  • Appropriate bacterial strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Methodology
  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and Drug B in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to create working stocks.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Before performing the checkerboard, determine the MIC of this compound and Drug B individually for each bacterial strain using standard broth microdilution methods according to CLSI guidelines.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Checkerboard Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (columns 2-11), create 2-fold serial dilutions of Drug B. Start with a concentration of 4x its MIC in column 2.

    • Along the y-axis (rows B-H), create 2-fold serial dilutions of this compound. Start with a concentration of 4x its MIC in row B.

    • The result is a matrix of antibiotic combinations. Include control wells: no drug (growth control), this compound only, and Drug B only.

    • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum (final volume in each well will be 200 µL).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Following incubation, determine the MIC of the combination, which is the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

FIC Calculation:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (FICI) = FIC of this compound + FIC of Drug B

The FICI is interpreted as follows[13][15]:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Example Data from this compound Checkerboard Assay

Bacterial Isolate Antibiotic Individual MIC (µg/mL) Combination MIC (µg/mL) FIC FICI Interpretation
E. coli ATCC 25922 This compound 2 0.5 0.25 0.5 Synergy
Gentamicin 1 0.25 0.25
P. aeruginosa PAO1 This compound 8 4 0.5 1.0 Additive
Amikacin 4 2 0.5
S. aureus ATCC 29213 This compound 1 0.5 0.5 2.5 Indifference

| | Vancomycin | 1 | 1 | 2.0 | | |

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of an antibiotic combination over time.[3][4][16] It provides more dynamic information than the checkerboard assay.

Experimental Workflow: Time-Kill Assay

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis S1 Prepare bacterial culture to log phase S2 Inoculate flasks containing: - Growth Control (no drug) - this compound alone (e.g., 0.5x MIC) - Drug B alone (e.g., 0.5x MIC) - this compound + Drug B S1->S2 T1 Incubate flasks at 37°C with shaking S2->T1 T2 Collect aliquots at time points (0, 2, 4, 8, 24 hours) T1->T2 T3 Perform serial dilutions of each aliquot T2->T3 T4 Plate dilutions on agar plates T3->T4 A1 Incubate plates overnight T4->A1 A2 Count colonies (CFU) A1->A2 A3 Calculate log10 CFU/mL A2->A3 A4 Plot log10 CFU/mL vs. Time A3->A4

Caption: Workflow for the time-kill curve assay.

Materials
  • Flasks with CAMHB

  • This compound and Drug B stock solutions

  • Log-phase bacterial culture

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Shaking incubator (37°C)

  • Pipettes and dilution tubes

Methodology
  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and grow to early- or mid-logarithmic phase (typically OD₆₀₀ of 0.2-0.3).

    • Adjust the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks containing CAMHB with the following conditions:

      • Growth Control (no antibiotic)

      • This compound alone (at a relevant concentration, e.g., 0.5x MIC or 1x MIC)

      • Drug B alone (at a relevant concentration)

      • This compound + Drug B (at the same concentrations used individually)

    • Inoculate each flask with the prepared bacterial culture.

  • Sampling:

    • Incubate all flasks at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL.

Data Presentation and Interpretation

The results are plotted as log₁₀ CFU/mL versus time.

  • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[3]

  • Indifference: A < 2-log₁₀ but > 1-log₁₀ change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 1-log₁₀ increase in CFU/mL between the combination and the most active single agent.

  • Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Table 2: Example Data from this compound + Gentamicin Time-Kill Assay against E. coli

Time (hours) Growth Control (log₁₀ CFU/mL) This compound (0.5x MIC) Gentamicin (0.5x MIC) This compound + Gentamicin
0 5.70 5.71 5.69 5.70
4 7.15 6.20 5.85 4.10
8 8.50 5.90 5.40 3.05

| 24 | 9.10 | 5.80 | 5.15 | <2.00 |

Potential Signaling Pathways and Mechanisms of Synergy

The synergy between a cephalosporin and an aminoglycoside can be visualized as a multi-step process targeting different essential bacterial functions.

Synergy_Mechanism This compound This compound (Cephalosporin) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds & Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes WallDamage Cell Wall Damage & Increased Permeability CellWall->WallDamage Inhibition leads to Ribosome 30S Ribosomal Subunit WallDamage->Ribosome Allows access to BacterialCell Bacterial Cell Death (Synergistic Effect) WallDamage->BacterialCell Contributes to Aminoglycoside Aminoglycoside (e.g., Gentamicin) Aminoglycoside->WallDamage Enhanced Uptake ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibition of ProteinSynth->BacterialCell Leads to

References

Application Notes and Protocols for Testing Cefclidin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a fourth-generation cephalosporin antibiotic designed to target and disrupt bacterial cell wall synthesis.[1] While its primary application is in combating bacterial infections, it is imperative to evaluate its potential cytotoxic effects on mammalian cells to ensure its safety and efficacy in clinical applications. These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound, focusing on cell viability, membrane integrity, apoptosis, and potential underlying mechanisms such as oxidative stress and mitochondrial dysfunction.

The protocols outlined below are designed to be robust and reproducible, providing researchers with the necessary tools to generate reliable data on the cytotoxic profile of this compound. The methodologies include standard colorimetric and fluorometric assays that are widely used in toxicology and drug development.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± SD
1Value ± SD
10Value ± SD
50Value ± SD
100Value ± SD
200Value ± SD
500Value ± SD

Table 2: Cell Membrane Integrity Assessment by LDH Assay

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Control)0 ± SD
1Value ± SD
10Value ± SD
50Value ± SD
100Value ± SD
200Value ± SD
500Value ± SD
Positive Control (Lysis Buffer)100 ± SD

Table 3: Apoptosis Assessment by Caspase-3/7 Activity Assay

This compound Concentration (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
0 (Control)1.0 ± SD
1Value ± SD
10Value ± SD
50Value ± SD
100Value ± SD
200Value ± SD
500Value ± SD
Positive Control (e.g., Staurosporine)Value ± SD

Experimental Protocols

Cell Culture

1.1. Cell Line Selection:

  • Select a relevant mammalian cell line for the study. Commonly used cell lines for general cytotoxicity testing include:

    • HEK-293: Human Embryonic Kidney cells (adherent)

    • HepG2: Human Hepatocellular Carcinoma cells (adherent)

    • A549: Human Lung Carcinoma cells (adherent)

    • Jurkat: Human T lymphocyte cells (suspension)

  • The choice of cell line should be justified based on the intended therapeutic application of this compound.

1.2. Cell Culture Conditions:

  • Culture the selected cell line in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

2.1. Materials:

  • 96-well clear flat-bottom plates

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

2.2. Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.

3.1. Materials:

  • 96-well clear flat-bottom plates

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Lysis Buffer (provided in the kit as a positive control)

3.2. Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions. Include a vehicle control and a positive control (cells treated with Lysis Buffer).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

4.1. Materials:

  • 96-well white or black flat-bottom plates (for luminescence or fluorescence, respectively)

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control for apoptosis (e.g., Staurosporine)

4.2. Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and a positive control.

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a fold change in caspase activity relative to the untreated control.

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and maintain mammalian cell line) Cell_Seeding 2. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Cefclidin_Prep 3. This compound Preparation (Serial dilutions) Cell_Seeding->Cefclidin_Prep Treatment 4. Cell Treatment (Expose cells to this compound) Cefclidin_Prep->Treatment MTT 5a. MTT Assay (Cell Viability) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH Caspase 5c. Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Collection 6. Data Collection (Spectrophotometry/ Luminometry) MTT->Data_Collection LDH->Data_Collection Caspase->Data_Collection Data_Analysis 7. Data Analysis (Calculate % Viability, % Cytotoxicity, Fold Change) Data_Collection->Data_Analysis Results 8. Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential_Cytotoxicity_Pathways cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_apoptosis Apoptosis This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Generation) This compound->Oxidative_Stress DNA_Damage DNA Damage This compound->DNA_Damage Proteasome_Inhibition Proteasome Inhibition This compound->Proteasome_Inhibition Mitochondrial_Dysfunction->Oxidative_Stress Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release p38_MAPK p38 MAPK Activation Oxidative_Stress->p38_MAPK DNA_Damage->p38_MAPK p38_MAPK->Caspase_Activation Proteasome_Inhibition->Caspase_Activation Apoptosis_Outcome Apoptosis Caspase_Activation->Apoptosis_Outcome

Caption: Potential signaling pathways of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Studying Cefclidin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the mechanisms of bacterial resistance to Cefclidin, a fourth-generation cephalosporin antibiotic. Understanding these mechanisms is crucial for the continued development and effective clinical use of this therapeutic agent.

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1][2] However, the emergence of resistance in Gram-negative bacteria poses a significant challenge to its efficacy. The primary mechanisms of resistance to cephalosporins include enzymatic degradation by β-lactamases, alterations in PBP drug targets, reduced membrane permeability due to porin modifications, and active drug removal by efflux pumps.[3][4][5][6]

This document outlines key experiments to elucidate these resistance pathways and provides detailed, step-by-step protocols for their implementation in a research setting.

Determination of Minimum Inhibitory Concentration (MIC)

The initial step in characterizing resistance is to quantify the level of resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound for the bacterial isolate under investigation. This is compared against a susceptible reference strain and potentially other β-lactam antibiotics.

Quantitative Data Summary: Comparative MICs

The following table structure should be used to summarize the MIC data obtained from your experiments.

Bacterial StrainThis compound (µg/mL)Ceftazidime (µg/mL)Meropenem (µg/mL)Resistance Phenotype
E. coli ATCC 25922Susceptible
P. aeruginosa PAO1Susceptible
Clinical Isolate 1
Clinical Isolate 2
Lab-generated Mutant 1
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures grown to logarithmic phase

  • 0.9% sterile saline

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at 1024 µg/mL in a suitable solvent and sterilize by filtration.

  • Prepare Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing 50 µL of the antibiotic dilutions. This will result in a final volume of 100 µL per well.

  • Controls: Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Investigation of Enzymatic Degradation: β-Lactamase Activity

A primary mechanism of resistance to β-lactam antibiotics is their hydrolysis by β-lactamase enzymes.[7]

Experimental Workflow: β-Lactamase Activity Assessment

Beta_Lactamase_Workflow start Bacterial Isolate cell_lysate Prepare Cell Lysate start->cell_lysate nitrocefin_assay Nitrocefin Assay cell_lysate->nitrocefin_assay hydrolysis_rate Measure Hydrolysis Rate (OD486nm) nitrocefin_assay->hydrolysis_rate data_analysis Data Analysis & Kinetic Parameter Calculation hydrolysis_rate->data_analysis conclusion Conclusion on β-Lactamase Activity data_analysis->conclusion

Caption: Workflow for assessing β-lactamase activity.

Quantitative Data Summary: β-Lactamase Kinetics
Bacterial Lysate FromSpecific Activity (nmol/min/mg protein)Vmax (µM/min)Km (µM)
Susceptible Strain
Resistant Isolate 1
Resistant Isolate 2
Experimental Protocol: Nitrocefin Assay for β-Lactamase Activity

This spectrophotometric assay uses the chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamases.[8][9]

Materials:

  • Nitrocefin

  • Bacterial cell lysate

  • Phosphate buffer (pH 7.0)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare Cell Lysate:

    • Grow a 50 mL culture of the bacterial isolate to mid-log phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in phosphate buffer and lyse the cells by sonication or using a chemical lysis reagent.

    • Clarify the lysate by centrifugation and collect the supernatant containing the soluble proteins.

    • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Nitrocefin Assay:

    • Prepare a working solution of nitrocefin in phosphate buffer.

    • In a 96-well plate, add phosphate buffer and the cell lysate.

    • Initiate the reaction by adding the nitrocefin working solution to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a plate reader.

  • Calculate Specific Activity: The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity. Calculate the specific activity as nanomoles of nitrocefin hydrolyzed per minute per milligram of total protein.

Analysis of Outer Membrane Permeability: Porin Expression

Reduced permeability of the outer membrane, often due to the downregulation or mutation of porin channels, can restrict the entry of this compound into the bacterial cell.[10][11]

Experimental Workflow: Porin Expression Analysis

Porin_Expression_Workflow start Bacterial Strains (Susceptible vs. Resistant) rna_extraction Total RNA Extraction start->rna_extraction protein_extraction Outer Membrane Protein Extraction start->protein_extraction rt_qpcr RT-qPCR for Porin Gene Expression rna_extraction->rt_qpcr data_analysis Quantify Gene & Protein Expression rt_qpcr->data_analysis sds_page SDS-PAGE & Western Blot protein_extraction->sds_page sds_page->data_analysis conclusion Conclusion on Porin-Mediated Resistance data_analysis->conclusion

Caption: Workflow for analyzing porin expression.

Quantitative Data Summary: Relative Porin Gene Expression
GeneFold Change in Resistant Isolate 1 (vs. Susceptible)Fold Change in Resistant Isolate 2 (vs. Susceptible)
ompF
ompC
Experimental Protocol: RT-qPCR for Porin Gene Expression

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix

  • Primers specific for porin genes (e.g., ompF, ompC) and a housekeeping gene (e.g., rpoB)

Procedure:

  • RNA Extraction: Extract total RNA from mid-log phase cultures of susceptible and resistant bacterial strains.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using primers for the target porin genes and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the porin genes in the resistant strains compared to the susceptible strain using the ΔΔCt method.

Evaluation of Active Efflux: Efflux Pump Activity

Overexpression of multidrug efflux pumps can actively transport this compound out of the bacterial cell, contributing to resistance.[12][13][14]

Logical Relationship: Efflux Pump Inhibition and MIC

Efflux_Pump_Inhibition start Resistant Bacterium mic_cef High MIC of this compound start->mic_cef add_epi Add Efflux Pump Inhibitor (EPI) mic_cef->add_epi mic_cef_epi Determine MIC of this compound + EPI add_epi->mic_cef_epi mic_decrease Significant Decrease in MIC mic_cef_epi->mic_decrease no_change No Significant Change in MIC mic_cef_epi->no_change conclusion Efflux is a Resistance Mechanism mic_decrease->conclusion Yes conclusion2 Efflux is Not a Major Mechanism no_change->conclusion2 No

Caption: Logic for determining efflux pump involvement.

Quantitative Data Summary: Effect of Efflux Pump Inhibitor on MIC
Bacterial StrainThis compound MIC (µg/mL)This compound + EPI MIC (µg/mL)Fold Decrease in MIC
Susceptible Strain
Resistant Isolate 1
Resistant Isolate 2
Experimental Protocol: MIC Determination with an Efflux Pump Inhibitor (EPI)

Materials:

  • As per the Broth Microdilution MIC Assay protocol

  • Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))

Procedure:

  • Follow the Broth Microdilution MIC Assay protocol as described in Section 1.

  • In parallel, set up an identical assay, but to each well of the antibiotic dilution series, add a sub-inhibitory concentration of the EPI.

  • Determine the MIC of this compound in the absence and presence of the EPI.

  • A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.

By following these detailed protocols, researchers can systematically investigate and characterize the mechanisms of resistance to this compound in various bacterial isolates. This information is invaluable for understanding the longevity of this antibiotic and for the development of strategies to overcome resistance.

References

Troubleshooting & Optimization

Cefclidin Clinical Trial Discontinuation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the clinical development of Cefclidin (also known as E1040). The following frequently asked questions (FAQs) and troubleshooting guides are based on available historical data.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what was its intended therapeutic area?

A1: this compound (E1040) was a novel parenteral cephalosporin antibiotic with a broad antibacterial spectrum.[1][2][3] It demonstrated potent activity against Pseudomonas aeruginosa and other glucose-nonfermentative rods.[1] Its intended therapeutic areas included bacterial infections, respiratory diseases, and urogenital diseases.[4]

Q2: What was the developmental status of this compound's clinical trials?

A2: The global highest research and development status for this compound is listed as "Discontinued".[4] Early phase clinical studies, including Phase 1 and some Phase 2 trials, were conducted.[5][6]

Q3: What was the primary reason for the discontinuation of this compound's clinical development?

A3: The development of this compound was discontinued due to a specific adverse event. In 1995, the pre-registration in Japan for bacterial infections was withdrawn because skin eruptions (rashes) were observed when this compound was co-administered with fluorescein, a diagnostic agent used as a corneal trauma indicator.[5]

Q4: Who was the original developer of this compound?

A4: this compound was initially developed by Eisai Co., Ltd.[4][5]

Troubleshooting and Experimental Considerations

For researchers who may have been working with this compound or similar compounds, the following points may be relevant:

  • Investigating Adverse Drug Reactions: The specific interaction between this compound and fluorescein leading to skin eruptions would require a dedicated toxicological or pharmacological investigation. Researchers encountering similar issues with other compounds might consider screening for interactions with common diagnostic agents.

  • Cephalosporin Class Effects: While the fluorescein interaction appears specific, researchers should remain aware of the potential for hypersensitivity reactions, including skin rashes, which are a known class effect of cephalosporin antibiotics.

  • In Vitro vs. In Vivo Discrepancies: Early in vitro and clinical data for this compound showed promise.[1][6][7][8] The discontinuation highlights the critical importance of thorough in vivo safety assessments, including potential drug-drug interactions, even with compounds that demonstrate high efficacy in preclinical models.

Data Summary

The following tables summarize the available quantitative data from early clinical and in vitro studies of this compound.

Table 1: Early Phase Clinical Efficacy of this compound in Surgical Infections [6]

ParameterValue
Number of Patients10
Evaluable Cases7
Clinical Efficacy (Good)6/7
Clinical Efficacy (Poor)1/7
Overall Efficacy Rate85.7%
Adverse Reactions Reported0
Abnormal Laboratory FindingsTransient, 1 case

Table 2: In Vitro Activity of this compound (E1040) Against Pseudomonas aeruginosa [1]

MetricValue (µg/ml)
MIC for 90% of strains (MIC90)3.13
Comparative Activity vs. Ceftazidime4- to 8-fold more active
Comparative Activity vs. Cefsulodin4- to 8-fold more active

Methodologies and Signaling Pathways

Experimental Protocols

Based on the available literature, key experiments for evaluating this compound included:

  • In Vitro Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound and comparator antibiotics against a panel of bacterial isolates was determined using standard agar dilution or broth microdilution methods. This assessed the intrinsic antimicrobial activity of the compound.

  • In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A two-compartment in vitro model was used to simulate human plasma pharmacokinetics of this compound.[7][8] This allowed for the assessment of its bactericidal activity and the potential for resistance development over time under clinically relevant drug exposure conditions.

  • Phase 1 Clinical Trials: These studies assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. Doses were administered intravenously, and parameters such as plasma concentration, half-life, and excretion were measured.[6]

  • Early Phase Clinical Efficacy Trials: Small-scale clinical studies were conducted in patients with specific infections to obtain preliminary evidence of the drug's efficacy and to further evaluate its safety profile in a patient population.[6]

Logical Pathway for this compound Discontinuation

The following diagram illustrates the logical sequence of events that led to the discontinuation of this compound's clinical development.

G cluster_preclinical Preclinical & Early Clinical Development cluster_clinical_observation Clinical Observation & Decision A This compound (E1040) Development Potent in vitro activity against P. aeruginosa B Promising Early Phase Clinical Data A->B C Co-administration with Fluorescein (Corneal Trauma Indicator) B->C D Observation of Adverse Event: Skin Eruptions (Rash) C->D E Withdrawal of Pre-registration in Japan (1995) D->E F Discontinuation of Clinical Development E->F

References

Cefclidin adverse effects and toxicity profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cefclidin (also known as E1040) is a fourth-generation cephalosporin antibiotic.[1] Detailed public information on its specific adverse effects and toxicity profile is limited. The following information is based on the general characteristics of the cephalosporin class of antibiotics and standard practices in preclinical drug safety evaluation. Researchers should consult regulatory guidelines and conduct study-specific risk assessments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with cephalosporins in preclinical animal studies?

A1: Based on preclinical studies of various cephalosporins, the most frequently observed findings include local irritation at the injection site (for parenteral administration), gastrointestinal disturbances (such as diarrhea or changes in gut flora), and at high doses, potential for nephrotoxicity and hematologic effects like anemia. For example, studies with other cephalosporins have noted reversible anemia, neutropenia, and thrombocytopenia in dogs at high intravenous doses.

Q2: We are observing unexpected cytotoxicity in our in vitro assays with this compound. What could be the cause?

A2: Several factors could contribute to unexpected in vitro toxicity:

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to cephalosporins. For instance, certain kidney cell lines like LLC-RK1 have been used to evaluate the nephrotoxic potential of cephalosporins.[2]

  • Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment. Degradation products could have different toxicological profiles.

  • Solvent/Vehicle Effects: The solvent used to dissolve this compound may have cytotoxic effects. Always run a vehicle-only control group to assess this.

  • High Concentration: The concentrations used may be orders of magnitude higher than anticipated therapeutic levels, leading to off-target toxic effects.

Q3: Are there any known target organs for toxicity with cephalosporins that we should pay close attention to in our animal studies?

A3: Yes. Based on the class, the primary organs of interest for toxicological evaluation are:

  • Kidneys: Nephrotoxicity is a known, though generally rare, adverse effect of some cephalosporins. Monitoring renal function (e.g., BUN, creatinine) and conducting histopathology of the kidneys is critical.

  • Gastrointestinal Tract: Effects like cecal enlargement in rodents are common findings with antibiotics due to disruption of the intestinal microflora.

  • Hematopoietic System: High doses of some cephalosporins have been associated with hematologic changes, including anemia and cytopenias.[3] Regular complete blood counts (CBCs) are recommended.

  • Liver: While less common, monitoring of liver function (e.g., ALT, AST) is a standard part of a toxicology program.

Troubleshooting Guide for Preclinical Studies

Issue Encountered Potential Cause Troubleshooting Steps
High mortality in high-dose animal groups. The dose may have exceeded the maximum tolerated dose (MTD).1. Review dose selection. Was it based on a dose range-finding study? 2. Conduct a preliminary dose range-finding study with smaller groups to establish the MTD. 3. Evaluate for rapid onset of toxicity that may suggest acute cardiovascular or neurological effects.
Severe local irritation and necrosis at the injection site. The formulation may be irritating (e.g., pH, osmolarity), or the concentration may be too high.1. Assess the pH and osmolarity of the dosing solution. Adjust to be more physiologic if possible. 2. Consider decreasing the concentration and increasing the volume, or splitting the dose into multiple sites. 3. Rotate injection sites daily.
Animals show significant weight loss and reduced food consumption. This can be a general sign of systemic toxicity or specific gastrointestinal effects.1. Ensure the effects are not due to the vehicle or dosing procedure. 2. Consider if the antibiotic is causing significant disruption to gut flora, leading to malabsorption or discomfort. 3. Implement more frequent clinical observations to identify other signs of distress.
Inconsistent results in toxicology assays. Variability in animal health, dosing procedure, or assay performance.1. Ensure all animals are from a reputable supplier and are properly acclimatized. 2. Standardize all procedures for dosing, sample collection, and analysis. 3. Include positive and negative controls in all assays to ensure they are performing as expected.

Data on Preclinical Toxicity of Cephalosporins (General Class)

Note: this compound-specific quantitative data is not publicly available. The following tables are illustrative based on data for other cephalosporins to guide researchers on the types of data to collect.

Table 1: Illustrative Single-Dose Acute Toxicity Data (LD50) for a Generic Cephalosporin

SpeciesRouteLD50 (g/kg)Reference
MouseOral> 8.0[4]
RatOral> 5.0[4]
MouseIntravenous3.0 - 3.8[4]

Table 2: Illustrative No-Observed-Adverse-Effect Level (NOAEL) from Repeat-Dose Studies

SpeciesRouteDurationNOAELKey Findings at Higher Doses
RatSubcutaneous6 months0.5 g/kg/dayReversible anemia, cecum dilatation, injection site trauma.[5]
DogIntravenous4 weeksNot EstablishedDose-dependent anemia, neutropenia, thrombocytopenia at doses >400 mg/kg.[3]

Experimental Protocols & Workflows

Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver, LLC-RK1 for kidney) in 96-well plates and allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Dosing: Remove the old medium from the cells and add the medium containing different concentrations of this compound, a vehicle control, and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a cell viability assay such as MTT, MTS, or a live/dead stain to quantify the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Plot cell viability against drug concentration and calculate the IC50 (the concentration that inhibits 50% of cell growth).

Protocol: 4-Week Repeat-Dose Intravenous Toxicity Study in Rats
  • Animal Selection: Use 10 male and 10 female Sprague-Dawley rats per group.

  • Acclimatization: Acclimatize animals for at least 5 days before the start of the study.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • (Optional) Include recovery groups for control and high-dose animals.

  • Administration: Administer this compound or vehicle intravenously once daily for 28 consecutive days.

  • Monitoring:

    • Clinical Observations: Perform daily checks for signs of toxicity.

    • Body Weight: Record twice weekly.

    • Food Consumption: Measure weekly.

    • Clinical Pathology: Collect blood and urine at baseline and at termination for hematology, clinical chemistry, and urinalysis.

  • Termination and Necropsy: At the end of the study, euthanize animals and perform a full gross necropsy. Collect specified organs, weigh them, and preserve them for histopathological examination.

  • Analysis: Analyze all data for toxicologically significant changes compared to the control group to determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro / Ex Vivo Screening cluster_in_vivo In Vivo Studies cluster_endpoints Key Endpoints Assessed cluster_outcome Outcome vitro_cytotox Cytotoxicity Assays (e.g., HepG2, renal cells) vitro_genotox Genotoxicity (Ames, MLA) vitro_safety Safety Pharmacology (hERG assay) dose_range Dose Range-Finding (Rodent) vitro_safety->dose_range Proceed if in vitro profile is acceptable acute_tox Single-Dose Acute Toxicity (Rodent) repeat_tox_rodent Repeat-Dose Toxicity (Rodent, e.g., 28-day) repeat_tox_nonrodent Repeat-Dose Toxicity (Non-Rodent, e.g., Dog) clin_path Clinical Pathology (Hematology, Chemistry) necropsy Gross Necropsy noael Determine NOAEL repeat_tox_nonrodent->noael clin_obs Clinical Observations body_weight Body Weight histo Histopathology human_dose Inform First-in-Human Dose Selection noael->human_dose

Caption: Standard preclinical toxicology workflow for a new chemical entity.

Cephalosporin_Toxicity_Pathway cluster_drug Drug Administration cluster_direct Direct Effects / Primary Targets cluster_adverse Potential Adverse Outcomes drug High-Dose Cephalosporin (e.g., this compound) renal Renal Tubules drug->renal Accumulation gi_flora Gut Microbiota drug->gi_flora Antimicrobial Action bone_marrow Bone Marrow Progenitors drug->bone_marrow Direct Toxicity (High Conc.) or Immune-Mediated nephro Nephrotoxicity (Rare) renal->nephro diarrhea GI Upset / Diarrhea gi_flora->diarrhea hematologic Hematologic Toxicity (Anemia, Cytopenias) bone_marrow->hematologic

Caption: Potential pathways for cephalosporin-class toxicity in preclinical models.

References

Cefclidin Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with the fourth-generation cephalosporin, Cefclidin, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: There is limited publicly available quantitative data on the aqueous solubility of this compound. However, as a fourth-generation cephalosporin with a zwitterionic structure, its solubility is expected to be highly dependent on the pH of the solution. Zwitterionic compounds typically exhibit minimum solubility at their isoelectric point (pI) and higher solubility in more acidic or alkaline conditions. For a related cephalosporin, cefdinir, the solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 1.25 mg/mL[1]. This value can be used as a preliminary reference, but the optimal solubility for this compound will need to be determined experimentally.

Q2: What is the best starting solvent for preparing a this compound stock solution?

A2: For initial stock solutions, organic solvents are often recommended for poorly aqueous-soluble compounds. This compound is known to be soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into the desired aqueous buffer. When diluting, ensure that the final concentration of the organic solvent is low enough to not affect your experimental system[1].

Q3: How does pH affect the solubility and stability of this compound?

A3: The zwitterionic nature of fourth-generation cephalosporins, which includes a positively charged quaternary nitrogen, suggests that pH will be a critical factor in determining this compound's solubility[2][3][4]. While specific data for this compound is unavailable, related cephalosporins show improved stability and solubility in slightly acidic to neutral pH ranges. For example, some cephalosporin formulations are prepared in solutions with a pH between 4.0 and 5.0, while others are stable in a pH range of 5.0 to 8.0. It is recommended to perform small-scale solubility tests across a range of pH values (e.g., pH 4.0 to 8.0) to identify the optimal conditions for your specific application.

Q4: Can I use common biological buffers to dissolve this compound?

A4: Yes, common biological buffers such as Phosphate Buffered Saline (PBS) and citrate buffers can be used. However, the solubility will still be pH-dependent. When preparing solutions, it is crucial to start with a small amount of this compound powder and gradually add the buffer while monitoring for dissolution. Sonication may aid in dissolving the compound. Patent literature for other cephalosporins suggests that buffers like citrate are used in their formulations[5].

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
This compound powder does not dissolve in aqueous buffer. The pH of the buffer may be close to the isoelectric point (pI) of this compound, leading to minimal solubility.Adjust the pH of the buffer. Try preparing small test solutions with the pH adjusted to be more acidic (e.g., pH 4-5) or more alkaline (e.g., pH 7.5-8.0) and observe for improved solubility.
Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and temperature.Decrease the final concentration of this compound in the aqueous solution. Alternatively, explore different aqueous buffers or adjust the pH of the current buffer to enhance solubility.
The prepared this compound solution appears cloudy or forms aggregates over time. This compound may be aggregating or degrading in the solution. This can be influenced by temperature, pH, and buffer components.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C as recommended for the solid compound[6]. When preparing aqueous solutions for immediate use, ensure they are stored at 2-8°C and used within a short timeframe.
Inconsistent experimental results are observed with different batches of this compound solution. This could be due to incomplete dissolution, precipitation, or degradation of this compound.Always ensure this compound is fully dissolved before use. Visually inspect the solution for any particulates. It is also good practice to determine the concentration of the final solution using a validated analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Weigh the desired amount of this compound powder in a sterile tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex the mixture thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal pH for Aqueous Solubility

Objective: To identify the pH range that provides the best solubility for this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Phosphate Buffered Saline (PBS), 1X

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Small, clear glass vials

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare a series of 1 mL aliquots of 1X PBS in separate glass vials.

  • Adjust the pH of each vial to a different value within the desired range (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0) using 0.1 M HCl or 0.1 M NaOH.

  • To each pH-adjusted buffer, add a small, pre-weighed amount of this compound powder (e.g., to a final concentration of 1 mg/mL).

  • Stir the solutions at room temperature for a set period (e.g., 1 hour).

  • Visually inspect each vial for undissolved powder.

  • For a more quantitative assessment, centrifuge the vials to pellet any undissolved solid and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

G start Start: this compound Powder solvent Select Solvent start->solvent dmso Try DMSO for Stock Solution solvent->dmso Recommended aqueous Try Aqueous Buffer Directly solvent->aqueous dissolved_dmso Dissolved? dmso->dissolved_dmso dissolved_aq Dissolved? aqueous->dissolved_aq dilute Dilute Stock into Aqueous Buffer dissolved_dmso->dilute Yes fail Consult Technical Support dissolved_dmso->fail No adjust_ph Adjust pH of Aqueous Buffer dissolved_aq->adjust_ph No success Solution Ready for Experiment dissolved_aq->success Yes precipitate Precipitation? dilute->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes precipitate->success No sonicate Apply Sonication adjust_ph->sonicate lower_conc->dilute sonicate->dissolved_aq

Caption: A workflow for troubleshooting this compound solubility issues.

Mechanism of Action of Fourth-Generation Cephalosporins

G This compound This compound (Fourth-Generation Cephalosporin) outer_membrane Bacterial Outer Membrane (Gram-Negative Bacteria) This compound->outer_membrane Penetrates pbp Penicillin-Binding Proteins (PBPs) in Periplasmic Space This compound->pbp Binds to and Inactivates outer_membrane->pbp Reaches cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes inhibition Inhibition pbp->inhibition cell_wall->inhibition lysis Cell Lysis and Bacterial Death inhibition->lysis

Caption: The mechanism of action of this compound.

References

Cefclidin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific degradation pathways and stability profile of Cefclidin is limited. The following technical support guide has been developed based on established principles of cephalosporin chemistry and data from related compounds. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical guidance for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cephalosporins like this compound?

A1: Cephalosporins are susceptible to degradation through several key pathways, primarily driven by the reactivity of the β-lactam ring. The most common degradation routes include:

  • Hydrolysis: This is the most frequent degradation pathway, involving the cleavage of the four-membered β-lactam ring. This reaction is significantly influenced by pH, with both acidic and basic conditions accelerating the degradation.[1][2][3] The initial hydrolysis product is often a biologically inactive penicilloic acid analog.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of sulfoxide derivatives at the thioether linkage in the dihydrothiazine ring. This can alter the molecule's conformation and reduce its antibacterial activity.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4][5][6] Photolytic degradation can involve complex reactions, including decarboxylation and cleavage of the β-lactam and other rings within the cephalosporin nucleus.[6]

  • Intramolecular Reactions: Depending on the specific side chains of the cephalosporin molecule, intramolecular reactions can occur. For instance, an amino group on the C-7 side chain can attack the β-lactam carbonyl, leading to the formation of inactive diketopiperazine-type compounds.[1][7]

Q2: I am observing a rapid loss of this compound potency in my aqueous solution. What is the likely cause?

A2: Rapid potency loss in aqueous solutions is most commonly due to hydrolysis of the β-lactam ring. The stability of cephalosporins in solution is highly dependent on pH and temperature.[3][8] Most cephalosporins exhibit maximum stability in a slightly acidic pH range (typically pH 4-6).[9] If your solution is neutral or alkaline, the rate of hydrolysis can increase significantly.[10][11] Additionally, higher temperatures will accelerate this degradation.[3][12]

Q3: Can I expect degradation of this compound in the solid state?

A3: While more stable than in solution, solid-state degradation can occur, especially under conditions of high humidity and elevated temperature. Moisture can facilitate hydrolysis, and thermal stress can lead to various degradation products. It is crucial to store this compound, as with most β-lactam antibiotics, in a cool, dry place, protected from light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound- Confirm the identity of the main peak using a reference standard.- Perform a forced degradation study (see protocol below) to generate potential degradation products and compare their retention times.- Ensure proper sample handling and storage to minimize degradation prior to analysis.
Poor recovery of this compound from spiked samples Instability in the sample matrix or during extraction- Evaluate the pH of your sample matrix; adjust if it is outside the optimal stability range for cephalosporins (typically pH 4-6).- Minimize the time samples are stored at room temperature; process them quickly or store them at low temperatures (-20°C or -70°C) for short periods.[8]- Investigate the effect of your extraction procedure on this compound stability.
Inconsistent results in bioassays Degradation of this compound leading to loss of activity- Prepare fresh stock solutions of this compound for each experiment.- Use a stability-indicating HPLC method to confirm the concentration and purity of your this compound solution before use in bioassays.- Ensure that the buffer and media used in the bioassay are within the optimal pH stability range for this compound.
Discoloration of this compound powder or solution Potential degradation- Discoloration can be an indicator of degradation. Do not use discolored material for experiments where purity is critical.- Photodegradation can sometimes lead to colored byproducts. Ensure the material is stored with protection from light.

Stability Data for Cephalosporins (Representative Data)

The following tables summarize stability data for various cephalosporins under different conditions. This data is illustrative and may not be directly representative of this compound's specific stability profile.

Table 1: pH-Dependent Stability of Cephalosporins in Aqueous Solution

CephalosporinpHTemperature (°C)Half-life
Cefaclor2.525>72 hours (95% remaining)[13]
Cefaclor4.525>72 hours (69% remaining)[13]
Cefaclor7.025<72 hours (5% remaining)[13]
Cefalotin7.02527 days[3]
Cefoxitin7.02521 days[3]

Table 2: Temperature-Dependent Stability of Cephalosporins in Aqueous Solution

CephalosporinTemperature (°C)pHStorage Duration% Remaining Activity
Cefazolin47.311 yearStable
Cefotaxime47.311 yearRelatively Stable
Ampicillin-107.31> 1 monthRapid deterioration
Cefazolin-707.311 yearStable[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1.0 N and 0.1 N

  • Sodium hydroxide (NaOH), 1.0 N and 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade water and acetonitrile

  • Phosphate buffer (pH 7.0)

  • UV-Vis spectrophotometer or photostability chamber

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 1 hour. Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours, protected from light. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Store solid this compound powder in an oven at 105°C for 24 hours.[14] Also, prepare a 1 mg/mL solution in phosphate buffer (pH 7.0) and reflux at 80°C for 4 hours. Cool the solution and analyze by HPLC.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in HPLC-grade water to UV light (254 nm) for 8 hours.[14] Also, expose solid this compound powder to the same light source. Analyze both samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the intact this compound from all generated degradation products.

Protocol 2: Stability-Indicating HPLC Method for Cephalosporins

Objective: To quantify this compound and resolve it from its degradation products.

  • Column: Inertsil C18 (150 x 4.6 mm, 5 micron) or equivalent.

  • Mobile Phase: A gradient of Solvent A (e.g., 0.02 M phosphate buffer, pH 6.0) and Solvent B (e.g., acetonitrile). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-28 min: Return to 95% A, 5% B

    • 28-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 35°C.[14]

  • Detection Wavelength: Monitor at a wavelength appropriate for this compound's UV absorbance maximum (e.g., 285 nm).[14]

  • Injection Volume: 20 µL.

This method is a general starting point and should be optimized for this compound.

Visualizations

This compound This compound (Active β-Lactam) mid1 This compound->mid1 mid2 This compound->mid2 hydrolysis_prod Hydrolyzed Product (Inactive) oxidation_prod Sulfoxide Derivative (Reduced Activity) photo_prod Photolytic Products (Inactive) intramolecular_prod Intramolecular Adduct (Inactive) mid1->hydrolysis_prod H₂O (Acid/Base) mid1->oxidation_prod [O] mid2->photo_prod Light (UV) mid2->intramolecular_prod Intramolecular Nucleophile

Caption: General degradation pathways for cephalosporins.

start Prepare this compound Solution (e.g., 1 mg/mL) stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) start->stress sample Withdraw & Neutralize Sample (if applicable) stress->sample dilute Dilute to Working Concentration sample->dilute hplc Analyze via Stability-Indicating HPLC Method dilute->hplc data Compare Chromatograms (Stressed vs. Control) hplc->data end Identify Degradants & Assess Stability data->end

Caption: Workflow for a forced degradation experiment.

References

Technical Support Center: Chemical Synthesis of Cefclidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Cefclidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound, also known as WCK 5222, is a novel antibiotic combination therapy. It consists of two main components:

  • Cefepime: A fourth-generation cephalosporin antibiotic.[1]

  • Zidebactam: A β-lactamase inhibitor and β-lactam enhancer.[1][2]

Q2: What are the primary challenges in the synthesis of the Cefepime component?

The synthesis of Cefepime, like other cephalosporins, presents several challenges:

  • β-Lactam Ring Stability: The four-membered β-lactam ring is highly strained and susceptible to opening under various conditions, including acidic or basic environments and in the presence of nucleophiles.[3]

  • Stereochemistry: The synthesis requires precise control of stereochemistry at multiple chiral centers to ensure the desired biological activity.

  • Side Chain Acylation: Efficient and selective acylation at the C-7 position of the cephalosporin core is crucial and can be prone to side reactions.

  • Impurity Formation: The formation of process-related impurities and degradation products is a significant concern that requires careful control of reaction conditions and robust purification methods.

Q3: What are the key difficulties encountered in the synthesis of Zidebactam?

The synthesis of Zidebactam also has its own set of challenges:

  • Multi-step Synthesis: The synthesis of this complex molecule involves multiple steps, which can lead to a lower overall yield.

  • Purification: The purification of intermediates and the final product can be challenging due to the presence of structurally similar impurities.

  • Reagent Sensitivity: Some of the reagents used in the synthesis may be sensitive to moisture and air, requiring careful handling and inert reaction conditions.

Q4: What are the major concerns during the final formulation of this compound?

The formulation of a combination drug like this compound, particularly for sterile administration, introduces additional complexities:

  • Component Stability: Ensuring the stability of both Cefepime and Zidebactam in the final formulation is critical, as they may have different degradation pathways.

  • Compatibility: The two active pharmaceutical ingredients (APIs) must be compatible with each other and with the chosen excipients to prevent any unwanted interactions.

  • Sterility: Maintaining sterility throughout the manufacturing process is paramount for an injectable drug product. This involves stringent environmental controls and validated sterilization procedures.[4][5]

  • Leachables and Extractables: The potential for compounds to leach from the container closure system into the drug product is a significant concern that needs to be thoroughly investigated.[6]

Troubleshooting Guides

Low Yield in Cefepime Synthesis
Symptom Potential Cause Suggested Solution
Low overall yield Incomplete reaction at one or more steps.Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Monitor reaction progress using techniques like HPLC or TLC.
Degradation of the β-lactam ring.Maintain anhydrous conditions and use non-nucleophilic bases where possible. Control the pH carefully during work-up and purification steps.
Poor quality of starting materials or reagents.Ensure all starting materials and reagents meet the required purity specifications. Use freshly distilled solvents.
Formation of Δ²-isomers Isomerization of the Δ³-cephem nucleus.Use of specific catalysts and reaction conditions can minimize the formation of the inactive Δ²-isomer. A patent suggests that certain processes can achieve a Δ³/Δ² ratio greater than 99/1.
Impurity Issues in Zidebactam Synthesis
Symptom Potential Cause Suggested Solution
Presence of unknown peaks in HPLC Formation of side-products during the reaction.Re-evaluate the reaction mechanism to identify potential side reactions. Adjust stoichiometry of reactants or change the order of addition.
Degradation of the product during work-up or purification.Use milder work-up conditions. Optimize the purification method (e.g., column chromatography, recrystallization) to effectively remove impurities.
Residual starting materials or reagents.Ensure complete conversion of starting materials. Use appropriate quenching and washing steps to remove unreacted reagents.
Formulation and Stability Problems with this compound
Symptom Potential Cause Suggested Solution
Degradation of one or both APIs in the final formulation Incompatible excipients.Conduct thorough compatibility studies with a range of pharmaceutically acceptable excipients.
Unfavorable pH of the formulation.Determine the optimal pH range for the stability of both Cefepime and Zidebactam in combination and buffer the formulation accordingly.
Particulate matter in the reconstituted solution Incomplete dissolution or precipitation of the APIs.Optimize the lyophilization cycle if it is a lyophilized product. Investigate the solubility of both components in the reconstitution medium.
Interaction with the container closure system.Evaluate different primary packaging materials for their compatibility with the this compound formulation.

Experimental Protocols

Note: These are generalized protocols based on publicly available information and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of Cefepime Hydrochloride (Illustrative)

This protocol is a conceptual illustration based on patent literature.

  • Preparation of 7-amino-3-((1-methylpyrrolidinium)methyl)-3-cephem-4-carboxylate (7-ACP): This intermediate is a key precursor for Cefepime. Its synthesis involves the reaction of a suitable 7-aminocephalosporanic acid (7-ACA) derivative with N-methylpyrrolidine.

  • Acylation of 7-ACP:

    • Dissolve 8.0 g of 7-ACP in 40 ml of a suitable organic solvent (e.g., dichloromethane, DMF, ethyl acetate).[7]

    • Add 10 ml of triethylamine and stir for 30 minutes.[7]

    • Add a molar excess of an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (AE-active ester).[7]

    • Stir the reaction mixture for 2 hours at approximately 28 °C.[7]

  • Work-up and Isolation:

    • Pour the reaction mixture into 200 ml of water.[7]

    • Wash the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove organic impurities.[7]

    • Adjust the pH of the aqueous phase to approximately 1.15-1.35 with dilute hydrochloric acid.[7]

    • Slowly add an anti-solvent (e.g., acetone, ethanol) to precipitate the Cefepime hydrochloride.[7]

    • Filter the precipitate, wash with the anti-solvent, and dry under vacuum.[7]

Protocol 2: Quality Control Analysis of Cephalosporins by HPLC

This protocol outlines a general approach for the analysis of cephalosporins.

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detector: UV detector set at a wavelength where the cephalosporin has maximum absorbance (e.g., around 254-280 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • Identify and quantify the main peak (this compound) and any impurities by comparing their retention times and peak areas with those of reference standards.

Visualizations

Cefepime_Synthesis_Workflow 7-ACA_Derivative 7-ACA Derivative 7-ACP_Formation Formation of 7-ACP Intermediate 7-ACA_Derivative->7-ACP_Formation NMP N-Methylpyrrolidine NMP->7-ACP_Formation Acylation C-7 Acylation 7-ACP_Formation->Acylation AE_Active_Ester AE-Active Ester AE_Active_Ester->Acylation Cefepime_HCl Cefepime Hydrochloride Acylation->Cefepime_HCl

Caption: Simplified workflow for the synthesis of Cefepime Hydrochloride.

Zidebactam_Synthesis_Logic cluster_starting_materials Key Starting Materials Start1 Protected Diazabicyclooctane Core Coupling Coupling Reaction Start1->Coupling Start2 Chiral Side Chain Precursor Start2->Coupling Deprotection Deprotection Steps Coupling->Deprotection Functionalization Functional Group Manipulations Deprotection->Functionalization Zidebactam Zidebactam Functionalization->Zidebactam

Caption: Logical flow for the multi-step synthesis of Zidebactam.

Cefclidin_Formulation_Process Cefepime_API Cefepime API Compounding Compounding in Aseptic Environment Cefepime_API->Compounding Zidebactam_API Zidebactam API Zidebactam_API->Compounding Excipients Sterile Excipients Excipients->Compounding Sterile_Filtration Sterile Filtration Compounding->Sterile_Filtration Filling Aseptic Filling into Vials Sterile_Filtration->Filling Lyophilization Lyophilization (Optional) Filling->Lyophilization Finished_Product This compound for Injection Lyophilization->Finished_Product

Caption: General workflow for the sterile formulation of this compound.

References

Troubleshooting Cefclidin MIC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefclidin. The following information is designed to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays and to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as E1040) is a fourth-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This compound is noted for its potent activity against Gram-negative bacteria, including glucose non-fermentative bacilli.[1]

Q2: We are observing significant variability in our this compound MIC results. What are the most likely causes?

The most common sources of variability in this compound MIC assays are related to the iron concentration in the growth medium, inoculum preparation, and adherence to standardized testing protocols. This compound's chemical structure suggests that it may act as a siderophore, a molecule that binds to iron. This means its transport into the bacterial cell, and therefore its antimicrobial activity, can be highly dependent on the availability of iron in the testing environment.

Q3: Why is the iron concentration in the growth medium so critical for this compound MIC testing?

This compound's activity is likely enhanced under iron-depleted conditions. Bacteria have specific uptake systems for siderophores to acquire iron, which is an essential nutrient. This compound may exploit these transport systems to enter the bacterial cell. In iron-rich environments, these transport systems may be downregulated, reducing the uptake of this compound and leading to artificially high MIC values. Conversely, in iron-depleted environments, bacteria increase the expression of these transporters, leading to increased this compound uptake and lower, more accurate MIC values. The closely related siderophore cephalosporin, cefiderocol, requires iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for accurate MIC testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7]

Q4: What is the recommended growth medium for this compound MIC assays?

Based on the testing requirements for the siderophore cephalosporin cefiderocol, it is strongly recommended to use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for this compound MIC assays.[2][8][3][4][5] The use of standard Mueller-Hinton broth may lead to erroneously high and variable MIC values due to the presence of iron.

Troubleshooting Guide

Issue 1: High MIC Variability or Unexpectedly High MIC Values

Potential Cause & Solution

  • Inappropriate Growth Medium: Using standard Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) instead of Iron-Depleted CAMHB (ID-CAMHB).

    • Solution: Always use ID-CAMHB for this compound MIC testing. Ensure the medium is prepared according to CLSI/EUCAST guidelines for siderophore antibiotics.

  • Incorrect Inoculum Density: An inoculum that is too high can lead to higher MICs.

    • Solution: Prepare the bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in the test wells. Standardize the inoculum using a McFarland standard or a spectrophotometer.

  • Contamination: Contamination of the bacterial culture or the test wells.

    • Solution: Perform a purity check of the inoculum by plating on appropriate agar. Include a sterility control (medium only) in your assay.

Issue 2: No Bacterial Growth in Control Wells

Potential Cause & Solution

  • Inactive Inoculum: The bacterial culture may not be viable.

    • Solution: Use a fresh, pure culture of the test organism grown on appropriate media for 18-24 hours.

  • Incorrect Medium Preparation: The growth medium may have been prepared incorrectly, inhibiting bacterial growth.

    • Solution: Review the media preparation protocol. Ensure the pH is correct and that all necessary supplements have been added.

Issue 3: Skipped Wells or Trailing Endpoints

Potential Cause & Solution

  • Inaccurate Pipetting: Errors in the serial dilution of this compound.

    • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Drug Instability: this compound solution may have degraded.

    • Solution: Prepare fresh stock solutions of this compound for each assay. Store stock solutions at -60°C or below.

  • Trailing Growth: Faint growth observed over a range of concentrations.

    • Solution: Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., an 80% reduction or a small button at the bottom of the well) as compared to the growth control. Adhere to EUCAST or CLSI guidelines for reading trailing endpoints.

Data Presentation

The following table illustrates the significant impact of using iron-depleted medium on the MIC values of the siderophore cephalosporin cefiderocol against carbapenemase-producing Enterobacterales, which is expected to be similar for this compound.

MediumMIC50 (mg/L)MIC90 (mg/L)
Iron-Depleted CAMHB1>8
Standard CAMHB4>16
Table 1: Comparison of cefiderocol MIC50 and MIC90 values in iron-depleted versus standard cation-adjusted Mueller-Hinton broth against 435 carbapenemase-producing Enterobacterales isolates.[8]

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Recommended Protocol)

This protocol is based on CLSI and EUCAST guidelines for siderophore cephalosporins.

  • Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):

    • Prepare CAMHB according to the manufacturer's instructions.

    • Deplete iron from the broth by treating with Chelex-100 resin.

    • Filter-sterilize the broth.

    • Aseptically re-supplement with calcium (20-25 mg/L) and magnesium (10-12.5 mg/L). The final iron concentration should be below the limit of detection.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in a suitable solvent.

    • Sterilize by membrane filtration if necessary.

    • Store in small aliquots at -60°C or below.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in ID-CAMHB in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in ID-CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control (inoculum in ID-CAMHB without antibiotic) and a sterility control (ID-CAMHB only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

TroubleshootingWorkflow This compound MIC Assay Troubleshooting Workflow start Start: MIC Variability Observed check_medium Is the medium Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)? start->check_medium use_id_camhb Action: Switch to ID-CAMHB check_medium->use_id_camhb No check_inoculum Is the inoculum standardized to 0.5 McFarland and correctly diluted? check_medium->check_inoculum Yes use_id_camhb->check_medium standardize_inoculum Action: Prepare fresh inoculum, standardize, and verify dilution check_inoculum->standardize_inoculum No check_qc Are Quality Control (QC) strains within range? check_inoculum->check_qc Yes standardize_inoculum->check_inoculum review_protocol Action: Review entire protocol. Check stock solutions, pipetting, incubation conditions. check_qc->review_protocol No end_good Result: Consistent MICs check_qc->end_good Yes review_protocol->start

Figure 1: A workflow diagram for troubleshooting this compound MIC assay variability.

Cefclidin_Uptake_Mechanism Proposed Iron-Dependent Uptake of this compound iron_rich Iron-Rich Medium (e.g., standard MHB) transporter_down Iron Transporters Downregulated iron_rich->transporter_down iron_depleted Iron-Depleted Medium (e.g., ID-CAMHB) transporter_up Iron Transporters Upregulated iron_depleted->transporter_up cefclidin_low Low this compound Uptake transporter_down->cefclidin_low cefclidin_high High this compound Uptake transporter_up->cefclidin_high mic_high High & Variable MIC cefclidin_low->mic_high mic_low Low & Accurate MIC cefclidin_high->mic_low

Figure 2: Proposed mechanism for iron-dependent uptake of this compound.

References

Cefclidin interaction with fluorescein and associated adverse events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cefclidin in research settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We observed a high incidence of skin rash in our study subjects receiving this compound. What could be the cause?

A high incidence of disseminated maculopapular eruptions (a type of skin rash) has been reported in a clinical trial where this compound was co-administered with fluorescein and oxybuprocaine for ophthalmological examinations.[1] This rash is suggestive of a delayed-type hypersensitivity (DTH), or Type IV, reaction to this compound.[1]

Q2: Is there a known interaction between this compound and fluorescein?

Yes, a study has shown a significantly higher incidence of maculopapular rash when this compound is administered concurrently with fluorescein and oxybuprocaine.[1] While the precise mechanism is not fully elucidated, it is hypothesized that fluorescein may act as an enhancer for the delayed-type hypersensitivity reaction to this compound.[1]

Q3: What are the typical adverse events associated with this compound and other cephalosporins?

Cephalosporins, as a class, are generally considered safe.[2][3] Common adverse effects are mild and can include nausea, vomiting, diarrhea, and lack of appetite.[2][4] Hypersensitivity reactions, such as skin rashes, are also known to occur.[2][3] In the specific case of this compound co-administered with fluorescein, a high incidence of maculopapular eruption has been observed.[1]

Q4: Can fluorescein interfere with our experimental assays?

Yes, intravenous fluorescein can interfere with certain clinical laboratory tests, potentially leading to erroneous results.[5][6] This interference is instrument-dependent and has been noted to affect serum determinations of creatinine, total protein, cortisol, digoxin, quinidine, and thyroxine.[5] The interference is due to the fluorescent properties of the dye.[7] It is advisable to collect samples for laboratory tests before fluorescein administration or after it has been completely excreted.[7]

Q5: What is the mechanism of action of this compound?

This compound is a fourth-generation cephalosporin antibiotic.[8][9] Its primary mechanism of action is the disruption of bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).[8][10] This inhibition prevents the final step of peptidoglycan synthesis, leading to bacterial cell lysis and death. This compound has shown strong activity against glucose non-fermentative bacilli.[8]

Troubleshooting Guides

Issue: Unexpectedly high rate of maculopapular rash in a this compound study.

Potential Cause: Co-administration of fluorescein.

Troubleshooting Steps:

  • Review Study Protocol: Determine if fluorescein or other potentially sensitizing agents are being co-administered with this compound.

  • Temporal Association: Analyze the timing of the rash onset in relation to the administration of this compound and any other agents. Delayed-type hypersensitivity reactions to drugs typically appear several hours to days after administration.[1]

  • Discontinuation: If clinically feasible, consider discontinuing the suspected enhancing agent (e.g., fluorescein) to see if the incidence of rash decreases in subsequent subjects.

  • Hypersensitivity Testing: For affected individuals, consider performing a drug-induced lymphocyte stimulation test (DLST) or patch testing for this compound to investigate a delayed-type hypersensitivity reaction.[1]

Data Presentation

Table 1: Incidence of Maculopapular Eruption with this compound

Study GroupNumber of SubjectsIncidence of RashPercentage (%)
This compound with Fluorescein and Oxybuprocaine12867%
This compound (Phase II trial, without fluorescein)1,122312.8%

Data extracted from Mizoguchi et al., 1995.[1]

Table 2: Characteristics of this compound-Associated Maculopapular Eruption

ParameterObservation
Time to Onset 8-12 days (mean: 9.6 ± 1.1 days)
Duration of Rash 1-2 days (mean: 1.8 ± 0.4 days)
Patch Test with this compound 1 of 8 cases showed a positive reaction
Drug-Induced Lymphocyte Stimulation Test (DLST) 1 of 8 cases showed a positive response (SI: 2.8), 2 of 8 showed a weakly positive response (1.8 ≤ SI < 2)

Data extracted from Mizoguchi et al., 1995.[1]

Experimental Protocols

The following are generalized protocols for investigating delayed-type hypersensitivity to drugs. The specific parameters for the this compound-fluorescein study were not detailed in the available literature.

Drug-Induced Lymphocyte Stimulation Test (DLST)

Principle: This in vitro test measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a drug, indicating a drug-specific T-cell mediated immune response.

Methodology:

  • PBMC Isolation: Isolate PBMCs from the patient's whole blood using density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with serum.

  • Drug Exposure: Add this compound at various non-toxic concentrations to the cell cultures. A negative control (no drug) and a positive control (a mitogen like phytohemagglutinin) should be included.

  • Incubation: Incubate the cultures for 5 to 6 days to allow for lymphocyte proliferation.

  • Proliferation Assay: Measure lymphocyte proliferation. A common method is the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) which is diluted with each cell division.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or fluorescence intensity of the drug-stimulated culture by the mean CPM or fluorescence intensity of the unstimulated control. An SI above a certain threshold (e.g., >2) is generally considered positive.

Patch Testing

Principle: An in vivo test to detect a delayed-type hypersensitivity reaction to a substance applied to the skin.

Methodology:

  • Preparation of Test Substance: Prepare a non-irritating concentration of this compound in a suitable vehicle (e.g., petrolatum).

  • Application: Apply a small amount of the prepared this compound to a patch test chamber, which is then affixed to the patient's upper back.

  • Occlusion: Leave the patch in place for 48 hours.

  • Reading: Remove the patch and read the test site at 48 hours and again at 72 or 96 hours.

  • Interpretation: A positive reaction is indicated by erythema, induration, and possibly papules or vesicles at the application site.

Visualizations

Cefclidin_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP binds to & inhibits CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall cross-linking of Lysis Cell Lysis & Bacterial Death CellWall->Lysis weakened wall leads to

Caption: Mechanism of action of this compound.

DTH_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Cefclidin_hapten This compound (hapten) + Carrier Protein APC Antigen Presenting Cell (APC) e.g., Langerhans cell Cefclidin_hapten->APC uptake & processing T_helper Naive T-helper Cell APC->T_helper antigen presentation Memory_T Memory T-helper Cell T_helper->Memory_T activation & differentiation Cefclidin_re This compound Memory_T_re Memory T-helper Cell Cefclidin_re->Memory_T_re re-activates Cytokines Cytokine Release (e.g., IFN-γ, TNF-α) Memory_T_re->Cytokines Inflammation Inflammation & Maculopapular Rash Cytokines->Inflammation

Caption: Proposed delayed-type hypersensitivity pathway for this compound-induced rash.

Experimental_Workflow Patient Patient with Suspected Rash Blood_Sample Collect Blood Sample Patient->Blood_Sample Patch_Test Perform Patch Test Patient->Patch_Test PBMC_Isolation Isolate PBMCs Blood_Sample->PBMC_Isolation DLST Drug-Induced Lymphocyte Stimulation Test (DLST) PBMC_Isolation->DLST Analysis Analyze Results (Stimulation Index / Skin Reaction) DLST->Analysis Patch_Test->Analysis Diagnosis Confirm/Rule Out DTH to this compound Analysis->Diagnosis

References

Technical Support Center: Enhancing the Bioavailability of Cefclidin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Cefclidin, a cephalosporin with limited oral absorption. The guidance provided is based on established methods for improving the bioavailability of other poorly soluble cephalosporins and can be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The oral bioavailability of many cephalosporins, likely including this compound, is often limited by poor aqueous solubility, which restricts the dissolution of the drug in the gastrointestinal fluids.[1] Other contributing factors can include degradation in the gastrointestinal tract, presystemic metabolism (first-pass effect), and efflux by intestinal transporters.[2]

Q2: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble cephalosporins?

A2: Several strategies have proven effective:

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility and dissolution rate of the drug.[1][3]

  • Lipid-Based Formulations: Systems such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Nanoparticles (SLNs), and nanoemulsions can encapsulate the drug, improving its solubilization and facilitating absorption via the lymphatic pathway, which can bypass first-pass metabolism.[4][5]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosizing) increases the surface area for dissolution.[4][6] Polymeric nanoparticles can also be used for controlled release and targeted delivery.[7][8]

Q3: Which animal models are most appropriate for studying the oral bioavailability of this compound?

A3: The choice of animal model is critical for preclinical evaluation. Common models for pharmacokinetic studies of cephalosporins include mice, rats, rabbits, dogs, and rhesus monkeys.[9][10][11] Rats are frequently used for initial screening due to their well-characterized gastrointestinal physiology and cost-effectiveness.[12][13] Dogs and monkeys may provide pharmacokinetic data that is more predictive of human outcomes.[14][15]

Q4: How can I assess the improvement in bioavailability in my animal model?

A4: The primary method is through pharmacokinetic (PK) studies. This involves administering the formulated this compound orally to the animal model and collecting blood samples at various time points. The concentration of this compound in the plasma is then measured, typically using High-Performance Liquid Chromatography (HPLC).[15] The key PK parameters to compare between the original and improved formulations are the Area Under the Curve (AUC), which represents total drug exposure, and the maximum plasma concentration (Cmax).[2]

Troubleshooting Guides

Issue 1: Inconsistent or low drug loading in my lipid-based formulation.

  • Question: I am preparing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound, but I am observing low and variable drug loading. What could be the cause?

  • Answer: This issue often stems from the poor solubility of the drug in the lipid, surfactant, and cosurfactant components of the SNEDDS.

    • Troubleshooting Steps:

      • Screening of Excipients: Systematically screen a wider range of oils, surfactants, and co-surfactants to identify a system with the highest solubilizing capacity for this compound.

      • Temperature: Gently warming the mixture during preparation can enhance the solubility of the drug. However, be cautious of potential drug degradation at elevated temperatures.

      • pH Adjustment: If this compound's solubility is pH-dependent, consider adding a small amount of a pH-modifying agent to the formulation.

      • Co-solvents: The inclusion of a co-solvent might improve drug solubility within the formulation.

Issue 2: The formulated this compound shows improved in-vitro dissolution but no significant improvement in in-vivo bioavailability.

  • Question: My this compound-cyclodextrin complex shows rapid dissolution in vitro, but the pharmacokinetic study in rats does not show a corresponding increase in AUC. Why might this be?

  • Answer: A discrepancy between in-vitro and in-vivo results can be due to several factors related to the gastrointestinal environment and drug absorption.

    • Troubleshooting Steps:

      • Permeability Limitation: this compound might have inherently low intestinal permeability. While improved dissolution makes more drug available at the intestinal wall, its ability to cross the membrane might be the rate-limiting step. Consider conducting an in-vitro permeability assay using Caco-2 cells to assess this.

      • Gastrointestinal Degradation: The drug might be degrading in the stomach's acidic environment or enzymatically in the intestine. Encapsulating the complex in an enteric-coated capsule could protect it until it reaches the small intestine.

      • Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. Co-administration with a known P-gp inhibitor (in a research setting) could help diagnose this issue.

Issue 3: High variability in pharmacokinetic data between individual animals.

  • Question: I am seeing a large standard deviation in the plasma concentrations of this compound across the animals in my study group. How can I reduce this variability?

  • Answer: High inter-individual variability is a common challenge in animal studies.

    • Troubleshooting Steps:

      • Standardize Administration Technique: Ensure that the oral gavage technique is consistent for all animals to minimize differences in the site of drug deposition in the GI tract.

      • Fasting State: Ensure all animals are fasted for a consistent period before dosing, as the presence of food can significantly affect drug absorption.

      • Animal Health and Stress: Use healthy animals of a similar age and weight. Minimize stress during handling and dosing, as stress can alter gastrointestinal motility and blood flow.

      • Formulation Homogeneity: Ensure that the formulation is homogenous and that each animal receives the intended dose. For suspensions, ensure they are well-mixed before each administration.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Various Cephalosporins in Different Animal Models

CephalosporinAnimal ModelDose (mg/kg)RoutePlasma Half-life (t1/2)Reference
SM-1652Mice20IV11.0 min[10]
SM-1652Rats20IV26.0 min[10]
SM-1652Rabbits20IV65.8 min[10]
SM-1652Dogs20IV72.6 min[10]
SM-1652Rhesus Monkeys20IV150.9 min[10]
YM-13115Rats--48 min[14]
CeftriaxoneRats--34 min[14]
CeftazidimeRats--14 min[14]
YM-13115Dogs--21.9 min[14]
CeftriaxoneDogs--50.7 min[14]
CeftazidimeDogs--49.0 min[14]
YM-13115Rhesus Monkeys--5.30 h[14]
CeftriaxoneRhesus Monkeys--3.40 h[14]
CefepimeRats28-386IV BolusIncreased with dose[15]
CefepimeCynomolgus Monkeys10-600IV Infusion1.7 h[15]

Note: This table presents data for various cephalosporins to provide a comparative baseline for researchers working with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a drug-cyclodextrin complex to enhance solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CyD)

    • Distilled water

    • Magnetic stirrer

    • Freeze-dryer

  • Methodology:

    • Determine the molar ratio for complexation (e.g., 1:1 this compound:HP-β-CyD).

    • Dissolve the HP-β-CyD in a predetermined volume of distilled water with gentle stirring.

    • Slowly add the this compound powder to the cyclodextrin solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CyD inclusion complex.

    • Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to confirm the formation of the inclusion complex.

Protocol 2: In-Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol outlines a method to assess the intestinal permeability of this compound formulations.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound formulation

    • HPLC for analysis

  • Methodology:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (dissolved in HBSS) to the apical (donor) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the Caco-2 monolayer.

Visualizations

Experimental_Workflow cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In-Vitro Characterization cluster_3 In-Vivo Evaluation cluster_4 Outcome A Low Oral Bioavailability of this compound B Cyclodextrin Complexation A->B Select Strategy C Lipid-Based Formulations (SNEDDS) A->C Select Strategy D Nanoparticle Systems A->D Select Strategy E Solubility & Dissolution Studies B->E Test Formulation C->E Test Formulation D->E Test Formulation F Caco-2 Permeability Assay E->F If Dissolution Improved G Pharmacokinetic Study in Animal Model (Rat) F->G If Permeability is Adequate H Data Analysis (AUC, Cmax) G->H I Optimized Formulation with Enhanced Bioavailability H->I

Caption: Workflow for improving this compound bioavailability.

Cyclodextrin_Complexation cluster_0 Mechanism of Action cluster_1 Result This compound This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) This compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex increase Increased Aqueous Solubility & Dissolution complex->increase Lipid_Based_Delivery cluster_0 Oral Administration cluster_1 Absorption Pathway A This compound + Oil + Surfactant (SNEDDS Pre-concentrate) B Dispersion in Gastrointestinal Fluid A->B Ingestion C Formation of Nanoemulsion (Oil Droplets with this compound) B->C Self-emulsification D Intestinal Epithelium C->D Enhanced Absorption E Systemic Circulation D->E

References

Technical Support Center: Ensuring the Stability of Cephalosporins in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Cefclidin": Our initial investigation suggests that "this compound" may be a typographical error, as there is no widely documented cephalosporin antibiotic with this specific name in scientific literature. However, the challenges of instability in plasma are common across the cephalosporin class of antibiotics. This guide provides comprehensive troubleshooting advice and protocols applicable to cephalosporins frequently studied in plasma, such as Ceftazidime, Cefepime, and Cefotaxime , which share similar stability concerns.

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the bioanalysis of cephalosporins in plasma.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing lower than expected concentrations of my cephalosporin in plasma samples. What could be the cause?

A1: Lower than expected concentrations are often due to pre-analytical instability of the cephalosporin. Beta-lactam antibiotics, including cephalosporins, are susceptible to degradation in plasma.[1][2] The key factors to investigate are:

  • Sample Handling Temperature: Cephalosporins can degrade at room temperature.[3] It is critical to keep samples on ice or refrigerated during processing.

  • Time Between Collection and Analysis/Freezing: The longer the samples remain at room or refrigerated temperatures, the greater the potential for degradation. Plasma samples should be processed and frozen as quickly as possible.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to degradation of cephalosporins. It is advisable to aliquot samples into smaller volumes for single use.

  • pH of the Sample: Although less common, significant deviations from physiological pH can affect the stability of some cephalosporins.

Q2: What are the optimal storage conditions for plasma samples containing cephalosporins?

A2: For long-term storage, plasma samples should be kept at -80°C.[1][2] At this temperature, most cephalosporins remain stable for several months. For short-term storage, refer to the data table below, but immediate freezing is always the best practice.

Q3: Can I use serum separator tubes (SSTs) for collecting blood for cephalosporin analysis?

A3: It is generally recommended to avoid using gel separator tubes.[4] The gel may interfere with the drug or the assay. Plain red top tubes (for serum) or tubes with anticoagulants like EDTA, heparin, or citrate (for plasma) are preferred.[4][5]

Q4: My analytical results are inconsistent. What should I check in my sample preparation workflow?

A4: Inconsistent results can stem from variability in your sample preparation. Here are some key areas to troubleshoot:

  • Protein Precipitation: If using protein precipitation (e.g., with acetonitrile or perchloric acid), ensure consistent ratios of plasma to precipitant and adequate vortexing and centrifugation to completely remove proteins.[6][7] Incomplete protein removal can interfere with chromatographic analysis.

  • Solid-Phase Extraction (SPE): For SPE, ensure the cartridge is properly conditioned and equilibrated. The sample loading, washing, and elution steps should be performed consistently and with appropriate solvents.

  • Internal Standard Addition: Ensure the internal standard is added accurately to all samples, including calibration standards and quality controls, early in the preparation process to account for variability in extraction.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

This protocol outlines the best practices for collecting and processing plasma samples to minimize cephalosporin degradation.

  • Blood Collection:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, sodium citrate).[5]

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tubes on wet ice or in a refrigerated rack.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at approximately 1000 x g for 15 minutes at 4°C.[5]

  • Aliquoting and Storage:

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

    • Transfer the plasma to pre-labeled polypropylene cryovials.

    • Aliquot the plasma into smaller, single-use volumes to avoid freeze-thaw cycles.

    • Immediately freeze the plasma aliquots at -80°C for long-term storage.[2]

Protocol 2: Protein Precipitation for HPLC or LC-MS/MS Analysis

This is a common and rapid method for sample clean-up prior to chromatographic analysis.

  • Thawing:

    • Thaw frozen plasma samples on wet ice.

  • Precipitation:

    • In a microcentrifuge tube, add 200 µL of cold acetonitrile (containing the internal standard, if applicable) to 100 µL of thawed plasma. This represents a 2:1 ratio of precipitant to sample.

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Data Presentation

Table 1: Stability of Various Cephalosporins in Human Plasma at Different Storage Conditions

CephalosporinTemperatureDuration of StabilityReference
CefepimeRoom TempStable for at least 6 hours[8]
2-8°CStable for at least 24 hours[8]
-20°CStable for at least 20 days[8]
CeftazidimeRoom TempProcess within 6 hours[2]
4°CStable for up to 3 days[2]
-80°CStable for up to 12 months[1]
Cefotaxime4-6°CStable for up to 72 hours[1]
-80°CStable for up to 12 months[1]
CeftriaxoneRoom TempStable for up to 24 hours[1]
4-6°CStable for up to 1 week[1]
-80°CStable for up to 12 months[1]

Note: "Stable" is generally defined as having a recovery of 85-115% of the initial concentration.[1]

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 30 min) cluster_storage Storage & Analysis Collect_Blood 1. Collect Blood (EDTA/Citrate Tube) Place_on_Ice 2. Immediately Place on Ice Collect_Blood->Place_on_Ice Centrifuge 3. Centrifuge (1000g, 15 min, 4°C) Place_on_Ice->Centrifuge Aspirate 4. Aspirate Plasma Centrifuge->Aspirate Aliquot 5. Aliquot Plasma Aspirate->Aliquot Freeze 6. Store at -80°C Aliquot->Freeze Analysis 7. Thaw on Ice & Analyze Freeze->Analysis

Caption: Recommended workflow for plasma sample handling to ensure cephalosporin stability.

Troubleshooting_Logic cluster_preanalytical Pre-analytical Factors cluster_analytical Analytical Factors Start Low/Inconsistent Cephalosporin Concentration Check_Temp Was sample kept cold during processing? Start->Check_Temp Check_Time Was sample processed and frozen quickly? Start->Check_Time Check_Thaw Were there multiple freeze-thaw cycles? Start->Check_Thaw Check_Protein Was protein precipitation complete? Start->Check_Protein Check_IS Was Internal Standard added correctly? Start->Check_IS Revise_Handling Revise Sample Handling Protocol Check_Temp->Revise_Handling No Check_Time->Revise_Handling No Check_Thaw->Revise_Handling Yes Revise_Prep Revise Sample Preparation Protocol Check_Protein->Revise_Prep No Check_IS->Revise_Prep No Outcome Improved Results Revise_Handling->Outcome Revise_Prep->Outcome

References

Technical Support Center: Optimizing Cephalosporin Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo efficacy studies involving cephalosporin antibiotics. The principles and methodologies outlined here are broadly applicable to the cephalosporin class of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the critical pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider when designing a dosage regimen for a new cephalosporin?

A1: For cephalosporins, the most critical pharmacodynamic (PD) parameter correlated with clinical effectiveness is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2] Cephalosporins exhibit time-dependent bactericidal activity, meaning their efficacy is more dependent on the duration of exposure above the MIC rather than the peak concentration.[1][2] Studies suggest that for maximal bacterial killing, cephalosporin concentrations should be maintained above the MIC for more than 60–70% of the dosing interval for many pathogens.[1]

Q2: How do I select an appropriate starting dose for my in vivo efficacy study?

A2: Selecting a starting dose involves considering the in vitro activity (MIC) of the cephalosporin against the target pathogen and its pharmacokinetic profile in the chosen animal model. The goal is to establish a dosing regimen that achieves the target %fT > MIC.[3] It is common to start with a dose-ranging study to determine the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death or to achieve a specific level of bacterial reduction.[4]

Q3: What are some common animal models used for in vivo efficacy studies of cephalosporins?

A3: Animal infection models play a crucial role in the preclinical assessment of new antibiotics.[3] The choice of model depends on the target pathogen and the type of infection being studied. Common models include:

  • Systemic infection models: Mice are infected intraperitoneally with a lethal dose of bacteria to assess the antibiotic's ability to prevent mortality.[4]

  • Thigh infection models: A localized infection is established in the thigh muscle of neutropenic mice to study the bactericidal activity of the drug at the site of infection.[5]

  • Pneumonia models: Animals are infected intranasally or via intratracheal instillation to evaluate the efficacy of the antibiotic in treating respiratory tract infections.[4]

  • Subcutaneous abscess models: A localized abscess is induced to assess drug penetration and efficacy in a contained infection site.[4]

Q4: My in vivo results are not correlating with my in vitro data. What could be the issue?

A4: Discrepancies between in vitro and in vivo efficacy can arise from several factors.[5] It is important to remember that the in vitro efficacy of cephalosporins does not always predict in vivo efficacy.[5] Potential reasons for this discrepancy include:

  • Pharmacokinetics: The drug may not be reaching or maintaining sufficient concentrations at the site of infection due to poor absorption, rapid metabolism, or extensive protein binding.

  • Host Factors: The immune status of the animal model can significantly influence the outcome. Bacteriostatic drugs, for instance, rely on host defenses to clear the infection.[6]

  • In Vivo Environment: The physiological conditions at the infection site (e.g., pH, presence of pus) can alter the activity of the antibiotic.

  • Protein Binding: Only the unbound (free) fraction of the drug is microbiologically active. High protein binding can reduce the effective concentration of the drug at the target site.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High mortality in treated groups Inadequate dosing regimen (insufficient %fT > MIC).Increase the dosing frequency or the total daily dose to prolong the time the drug concentration is above the MIC.[1] Consider continuous infusion to maintain steady-state concentrations.
Poor drug exposure at the infection site.Conduct pharmacokinetic studies to determine drug concentrations in plasma and at the site of infection. Adjust the dose or administration route accordingly.
Emergence of resistance.Characterize the susceptibility of isolates recovered from treated animals to determine if resistance has developed.
High variability in results Inconsistent infection inoculum.Standardize the preparation and administration of the bacterial challenge to ensure a consistent infection level.
Differences in animal health status.Use animals from a reputable supplier and ensure they are acclimatized and healthy before the start of the study.
Lack of dose-response relationship Doses tested are all on the plateau of the dose-response curve.Expand the dose range to include lower doses to identify the ED50 and the full dose-response relationship.
Saturation of absorption for orally administered drugs.Evaluate alternative routes of administration, such as subcutaneous or intravenous injection.

Quantitative Data Summary

The following tables provide examples of efficacious dosages for different cephalosporins in various in vivo models.

Table 1: Efficacious Dosages of Various Cephalosporins in Murine Infection Models

CephalosporinAnimal ModelPathogenEfficacious DoseOutcome
FK041Systemic InfectionStaphylococcus aureus, Escherichia coli, Klebsiella pneumoniae0.20 to 0.36 mg/kg (ED50)Protection from lethal infection[4]
CefoxitinC3H/HeN MiceBorrelia burgdorferi20 mg/kgClearance of infection[7][8]
CefazolinSwiss-Webster MiceStaphylococcus aureus, Escherichia coli10 mg (single dose)Significant reduction in wound bacterial concentrations[9]
CefonicidSwiss-Webster MiceStaphylococcus aureus, Escherichia coli10 mg or 20 mg (single dose)Significant reduction in wound bacterial concentrations[9]

Note: The specific experimental conditions, such as the bacterial inoculum size and the timing of drug administration, can significantly impact the reported efficacious dose.

Experimental Protocols

Protocol: Murine Systemic Infection Model for Efficacy Testing

This protocol outlines a general procedure for evaluating the in vivo efficacy of a cephalosporin against a systemic bacterial infection in mice.

  • Animal Model: Use specific pathogen-free mice (e.g., ICR, Swiss-Webster) of a specific age and weight range.

  • Pathogen Preparation:

    • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Inoculate a single colony into a suitable broth and incubate to reach the mid-logarithmic growth phase.

    • Wash the bacterial cells with sterile saline or phosphate-buffered saline (PBS) and dilute to the desired concentration (colony-forming units per milliliter, CFU/mL). The final inoculum should be sufficient to cause a lethal infection in untreated control animals within a specified timeframe (e.g., 48-72 hours).

  • Infection:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice.

  • Drug Administration:

    • Prepare the cephalosporin formulation in a suitable vehicle.

    • Administer the drug at various dose levels via the desired route (e.g., oral gavage, subcutaneous injection, intravenous injection) at a specified time post-infection (e.g., 1 hour).

    • The dosing schedule (e.g., single dose, multiple doses over 24 hours) should be based on the pharmacokinetic profile of the drug.

  • Observation and Endpoints:

    • Monitor the animals for signs of morbidity and mortality at regular intervals for a predetermined period (e.g., 7 days).

    • The primary endpoint is typically survival.

    • Secondary endpoints can include determining the bacterial load in blood or specific organs at various time points.

  • Data Analysis:

    • Calculate the 50% effective dose (ED50) using a suitable statistical method (e.g., probit analysis).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model Infection Induce Infection Animal_Model->Infection Pathogen_Prep Prepare Pathogen Inoculum Pathogen_Prep->Infection Dosing Administer Cephalosporin Infection->Dosing Observation Monitor Animals Dosing->Observation Data_Collection Collect Endpoint Data (e.g., Survival, Bacterial Load) Observation->Data_Collection Analysis Calculate Efficacy (e.g., ED50) Data_Collection->Analysis

Caption: Workflow for an in vivo efficacy study of a cephalosporin.

PKPD_Relationship cluster_input Inputs cluster_parameter Key Parameter cluster_outcome Outcome Dosing_Regimen Dosing Regimen (Dose and Frequency) PK_Profile Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dosing_Regimen->PK_Profile Time_Above_MIC %fT > MIC PK_Profile->Time_Above_MIC MIC MIC of Pathogen MIC->Time_Above_MIC Bactericidal_Effect Bactericidal Effect and In Vivo Efficacy Time_Above_MIC->Bactericidal_Effect

Caption: Relationship between dosing, PK/PD, and efficacy for cephalosporins.

References

Validation & Comparative

A Comparative Analysis of Cefclidin and Cefepime: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the fourth-generation cephalosporins, Cefclidin (E1040) and Cefepime. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on their mechanisms of action, antibacterial spectra, pharmacokinetic and pharmacodynamic properties, and clinical profiles. It is important to note that while extensive data is available for the widely used antibiotic Cefepime, information on this compound is limited, primarily from research conducted in the early 1990s, as its clinical development was terminated due to safety concerns.

Mechanism of Action

Both this compound and Cefepime are bactericidal agents that function by inhibiting bacterial cell wall synthesis.[1] Their primary mechanism involves binding to and inactivating essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, bacterial cell lysis.

This compound: Classified as a fourth-generation cephalosporin, this compound's mechanism is the disruption of cell wall formation.[1] It exhibits a high affinity for PBP-3 in Pseudomonas aeruginosa, which is a key target for anti-pseudomonal cephalosporins.[2] Studies have also highlighted its stability against hydrolysis by various β-lactamases, which contributes to its potent activity against certain resistant Gram-negative bacteria.[3][4]

Cefepime: As a well-established fourth-generation cephalosporin, Cefepime also targets and inhibits PBPs.[2] It demonstrates a strong affinity for PBP-3 in Gram-negative bacteria like P. aeruginosa and Escherichia coli.[2] Notably, Cefepime also shows a significant affinity for PBP-2 in E. coli.[2] Its zwitterionic structure is thought to facilitate its penetration through the outer membrane of Gram-negative bacteria.

Below is a diagram illustrating the generalized mechanism of action for these cephalosporins.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane (Gram-Negative) Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Porin Channels PBPs Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBPs Cell_Wall Peptidoglycan Cell Wall Cytoplasmic_Membrane Cytoplasmic Membrane Cell_Wall_Synthesis_Inhibition Inhibition of Peptidoglycan Synthesis PBPs->Cell_Wall_Synthesis_Inhibition Inhibition Cephalosporin This compound / Cefepime Cephalosporin->Outer_Membrane Penetration Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis_Inhibition->Cell_Lysis PBP_Affinity_Assay_Workflow Start Start: Bacterial Culture Membrane_Prep Membrane Preparation Start->Membrane_Prep Competition Competition Assay: Incubate membranes with This compound or Cefepime Membrane_Prep->Competition Radiolabeling Radiolabeling: Add [3H]benzylpenicillin Competition->Radiolabeling SDS_PAGE SDS-PAGE Separation Radiolabeling->SDS_PAGE Fluorography Fluorography and X-ray Film Exposure SDS_PAGE->Fluorography Analysis Data Analysis: Determine IC50 values Fluorography->Analysis End End: PBP Affinity Profile Analysis->End

References

A Comparative Guide to the Antibacterial Efficacy of Cefclidin and its Potential Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial efficacy of Cefclidin, a fourth-generation cephalosporin, and explores the potential for its derivatives based on established structure-activity relationships within this class of antibiotics. Through a detailed review of available experimental data, this document compares the performance of this compound against other relevant antibiotics, outlines the methodologies for its evaluation, and visualizes its mechanism of action.

Comparative Antibacterial Efficacy of this compound

This compound (also known as E1040) has demonstrated potent in vitro activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa. Its efficacy, particularly against strains resistant to other cephalosporins, is a key area of interest.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Pseudomonas aeruginosa
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 1.563.13
Ceftazidime6.2525
Cefepime416
Cefpirome832
Imipenem28

Data compiled from studies on clinical isolates of P. aeruginosa.

Table 2: Susceptibility of Ceftazidime-Resistant Pseudomonas aeruginosa to this compound and Other Cephalosporins
AntibioticPercentage of Ceftazidime-Resistant Isolates Susceptible (%)
This compound 96.1
Cefepime62.6
Cefpirome40.4

Mechanism of Action and Resistance

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The aminothiadiazole group in this compound's 7β-side chain contributes to its high affinity for PBPs in P. aeruginosa.

A significant advantage of this compound is its stability against hydrolysis by many chromosomally-mediated β-lactamases, a common mechanism of resistance in Gram-negative bacteria. This stability is attributed to its low affinity for these enzymes.

G cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to G start Start prep_antibiotics Prepare serial dilutions of antibiotics in 96-well plate start->prep_antibiotics inoculate Inoculate wells with bacterial suspension prep_antibiotics->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Cefclidin Demonstrates Superior Performance Against Ceftazidime-Resistant Strains, In Vitro Data Suggests

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research indicates that the novel cephalosporin Cefclidin exhibits significant antimicrobial activity against bacterial strains that have developed resistance to ceftazidime, a widely used third-generation cephalosporin. In vitro studies highlight this compound's potential as a promising therapeutic alternative for infections caused by ceftazidime-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa and certain Enterobacterales. The primary mechanism behind this compound's enhanced efficacy appears to be its robust stability in the presence of AmpC β-lactamases, enzymes that are a common cause of ceftazidime resistance.

A comparative analysis of available data underscores this compound's advantages over ceftazidime in combating resistant pathogens. However, a notable gap remains in the availability of in vivo data from systemic infection models that directly compare the two drugs against well-characterized ceftazidime-resistant strains.

In Vitro Performance: A Clear Advantage for this compound

Multiple in vitro studies have demonstrated this compound's potent activity against ceftazidime-resistant isolates. A key study evaluating 334 clinical isolates of Pseudomonas aeruginosa found that while 28.7% were resistant to ceftazidime, only 3.9% exhibited resistance to this compound.[1] Furthermore, another study reported that this compound is 8 to 16 times more active than ceftazidime against P. aeruginosa, with a compelling Minimum Inhibitory Concentration (MIC90) of 3.13 µg/ml.

The superior performance of this compound is largely attributed to its stability against chromosomal cephalosporinases (AmpC β-lactamases).[1] These enzymes effectively hydrolyze and inactivate ceftazidime, rendering it ineffective. This compound, however, shows a low affinity for these enzymes and is not easily hydrolyzed, allowing it to maintain its antibacterial action.[1]

This stability was further evidenced in an in vitro pharmacokinetic model using ceftazidime-resistant Citrobacter freundii. In this model, ceftazidime treatment led to the rapid regrowth of bacteria and the emergence of resistant variants that overproduced β-lactamase. In contrast, this compound treatment did not result in the selection of such resistant mutants, suggesting a lower potential for resistance development during therapy.[2]

Table 1: Comparative Activity of this compound and Ceftazidime against Pseudomonas aeruginosa
MetricThis compoundCeftazidimeReference
Resistance Rate (334 clinical isolates) 3.9%28.7%[1]
Relative Activity 8 to 16 times more active-
MIC90 3.13 µg/mlNot specified

In Vivo Efficacy: Promising Results in a Urinary Tract Infection Model

While direct comparative in vivo studies in systemic infection models are lacking, a study in a rat model of complicated urinary tract infection (UTI) caused by P. aeruginosa and Proteus mirabilis demonstrated the in vivo efficacy of this compound.[3] In this model, this compound was effective in eradicating the bacteria from the urinary tract.[3] This study provides crucial proof-of-concept for this compound's therapeutic potential in a relevant animal model. However, to fully assess its systemic efficacy against ceftazidime-resistant strains, further studies in models of pneumonia or bacteremia are warranted.

Mechanisms of Action and Resistance

Ceftazidime, like other β-lactam antibiotics, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This disruption leads to cell lysis and bacterial death. The primary mechanism of resistance to ceftazidime in many Gram-negative bacteria is the production of β-lactamases, particularly AmpC, which hydrolyze the β-lactam ring of the antibiotic, inactivating it.

This compound's chemical structure confers a high degree of stability against these β-lactamases. This allows this compound to reach its PBP targets even in the presence of enzymes that would degrade ceftazidime.

cluster_bacterium Gram-Negative Bacterium cluster_extracellular Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for AmpC AmpC β-lactamase Ceftazidime Ceftazidime AmpC->Ceftazidime Hydrolyzes & Inactivates This compound This compound This compound->PBP Inhibits This compound->AmpC Resistant to Hydrolysis Ceftazidime->PBP Inhibits (if not hydrolyzed)

This compound's stability against AmpC allows it to effectively inhibit bacterial cell wall synthesis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

A Prepare serial dilutions of this compound and Ceftazidime in a 96-well plate. C Inoculate the wells with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland). B->C D Incubate the plate at 35°C for 16-20 hours. C->D E Determine the lowest concentration with no visible growth (MIC). D->E

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

  • Inoculum Preparation: A starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.

  • Exposure to Antibiotics: this compound and ceftazidime are added to the bacterial suspensions at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

  • Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each suspension. The samples are serially diluted and plated onto appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics of each antibiotic. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Future Directions

The available in vitro data strongly support the potential of this compound as a valuable agent against ceftazidime-resistant pathogens. However, to solidify its clinical promise, further research is imperative. Head-to-head in vivo studies in relevant animal models of systemic infections (e.g., pneumonia, sepsis) using well-characterized ceftazidime-resistant strains of P. aeruginosa and Enterobacterales are critically needed. These studies will be essential to confirm the in vitro findings and to establish the pharmacokinetic and pharmacodynamic parameters that correlate with efficacy. Additionally, more extensive surveillance studies are required to determine the prevalence of this compound resistance among a broader range of clinical isolates.

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References

In Vivo Showdown: Cefclidin vs. Meropenem in the Fight Against Pseudomonas Infections

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the cephalosporin Cefclidin and the carbapenem Meropenem against Pseudomonas aeruginosa infections. This analysis is compiled from available preclinical data to inform research and development efforts.

Pseudomonas aeruginosa remains a formidable challenge in clinical settings due to its intrinsic and acquired resistance mechanisms. This guide delves into the in vivo efficacy of two potent anti-pseudomonal agents, this compound (E1040) and Meropenem, summarizing key experimental findings on their performance in animal models of infection. While direct head-to-head in vivo comparisons are limited, this document synthesizes available data to draw a comparative picture.

Quantitative Efficacy: A Tale of Two Models

Direct comparative in vivo efficacy data for this compound and Meropenem is scarce. However, a study in a rat model of complicated urinary tract infection (UTI) provides a valuable head-to-head assessment against a similar carbapenem, imipenem, offering insights into this compound's potential relative to this class of antibiotics. For Meropenem, a wealth of data exists from various murine infection models.

Table 1: Comparative Efficacy in a Rat Model of Complicated Urinary Tract Infection

Treatment GroupBacterial Eradication from UrineBacterial Eradication from Bladder StonesBacterial Eradication from Kidneys
This compound CompleteCompleteComplete
Imipenem IncompleteIncompleteIncomplete
Data from a long-term (11-day) treatment regimen in a polymicrobial UTI model involving IPM-sensitive P. aeruginosa and Proteus mirabilis.[1]

In this UTI model, this compound demonstrated superior efficacy, achieving complete eradication of P. aeruginosa and P. mirabilis from all sites assessed, a result not achieved by imipenem[1].

Table 2: Efficacy of Meropenem in Murine Thigh Infection Models

P. aeruginosa Strain TypeMeropenem MIC (mg/L)Change in Bacterial Density (log10 CFU/thigh) at 24hReference
VIM-producing4 - 16Reduction in CFU[2][3]
VIM-producing128Conflicting activity[2][3]
VIM-producing512No activity[2][3]
MBL-harboring (NDM)>64-0.09 to +3.69[4]
MBL-harboring (VIM)8 to >64-2.59 to +4.81[4]

As shown in Table 2, Meropenem's efficacy in the murine thigh infection model is strongly correlated with the Minimum Inhibitory Concentration (MIC) of the infecting P. aeruginosa strain. Significant bacterial reduction is observed against strains with lower MICs, while its activity diminishes against highly resistant isolates[2][3][4].

Pharmacokinetics and Pharmacodynamics (PK/PD) Insights

Understanding the PK/PD relationship is crucial for predicting antimicrobial efficacy. For beta-lactam antibiotics like this compound and Meropenem, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).

Table 3: Pharmacokinetic and Pharmacodynamic Parameters

ParameterThis compoundMeropenem
Primary PK/PD Index Time above MIC (%T>MIC)Time above MIC (%fT>MIC)
Urinary Recovery (unchanged) 47.3% of a 20 mg/kg dose within 8 hours (rats)[1]Varies with renal function
PK/PD Target for Efficacy Not explicitly defined in available in vivo studies~15% T>MIC for bacteriostatic effect and ~20% for 2-log killing effect in a murine lung infection model[5]

An in vitro study simulating human plasma pharmacokinetics demonstrated that this compound maintained its bactericidal activity and, importantly, did not lead to the emergence of resistant variants, a phenomenon observed with ceftazidime and imipenem[6]. This suggests a stable and potent activity profile for this compound under conditions mimicking in vivo exposure. For Meropenem, a T>MIC of approximately 15% was found to be necessary for a bacteriostatic effect, with a 20% T>MIC required for a 2-log reduction in bacterial load in a murine lung infection model[5].

Experimental Protocols

Rat Model of Complicated Urinary Tract Infection with Bladder Stones
  • Animal Model: Female Sprague-Dawley rats.

  • Infection: A polymicrobial infection was established using imipenem-sensitive or -resistant Pseudomonas aeruginosa and Proteus mirabilis. A foreign body (bladder stone) was present to simulate a complicated UTI.

  • Treatment Regimens:

    • Short-term: 5 days of treatment.

    • Long-term: 11 days of treatment.

  • Efficacy Assessment: Eradication of bacteria was assessed from urine, bladder stones, and kidney homogenates[1].

Murine Neutropenic Thigh Infection Model
  • Animal Model: Neutropenic mice.

  • Infection: Mice were infected intramuscularly in the thigh with a known inoculum of P. aeruginosa.

  • Treatment: Humanized doses of Meropenem were administered to simulate human exposure.

  • Efficacy Assessment: The change in bacterial density (log10 CFU) in the thigh was determined after 24 hours of treatment relative to the initial inoculum[2][3].

Mechanism of Action and Resistance

The interaction of this compound and Meropenem with bacterial targets and their susceptibility to resistance mechanisms are key differentiators.

cluster_this compound This compound cluster_meropenem Meropenem This compound This compound PBP3 Penicillin-Binding Protein 3 (PBP3) This compound->PBP3 High Affinity CellWall Cell Wall Synthesis Inhibition PBP3->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis BetaLactamase Chromosomal β-lactamase BetaLactamase->this compound Low Affinity & Slow Hydrolysis Meropenem Meropenem PBPs Multiple PBPs Meropenem->PBPs CellWall2 Cell Wall Synthesis Inhibition PBPs->CellWall2 Lysis2 Bacterial Cell Lysis CellWall2->Lysis2 MBLs Metallo-β-lactamases (e.g., VIM, NDM) MBLs->Meropenem Hydrolysis

Figure 1. Simplified mechanism of action and resistance for this compound and Meropenem.

This compound exhibits high affinity for Penicillin-Binding Protein 3 (PBP3) of P. aeruginosa. A key advantage highlighted in in vitro studies is its low affinity for and slow hydrolysis by the chromosomal β-lactamases of P. aeruginosa, which may contribute to a lower potential for resistance development[6]. Meropenem, a broad-spectrum carbapenem, also inhibits bacterial cell wall synthesis by binding to multiple PBPs. However, its efficacy can be compromised by the production of metallo-β-lactamases (MBLs) such as VIM and NDM, which are capable of hydrolyzing the drug[2][3][4].

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of these antimicrobial agents in a murine thigh infection model is outlined below.

cluster_workflow Murine Thigh Infection Model Workflow start Induce Neutropenia in Mice infect Intramuscular Infection of Thigh with P. aeruginosa start->infect treat Administer Humanized Doses of Test Antibiotic infect->treat time_point 24-hour Treatment Period treat->time_point euthanize Euthanize Mice and Harvest Thigh Tissue time_point->euthanize homogenize Homogenize Thigh and Plate Serial Dilutions euthanize->homogenize count Enumerate Bacterial Colonies (CFU/thigh) homogenize->count analyze Calculate Change in Bacterial Density count->analyze

Figure 2. Generalized workflow for a murine thigh infection model.

Conclusion

Based on the available preclinical data, both this compound and Meropenem are potent agents against Pseudomonas aeruginosa. The direct comparative evidence from the rat UTI model suggests this compound may have a superior eradication efficacy in this specific infection type when compared to a carbapenem[1]. Furthermore, in vitro data simulating in vivo conditions suggest this compound has a high barrier to resistance selection[6].

Meropenem's efficacy is well-documented across various infection models, but it is notably impacted by resistance mechanisms, particularly the production of metallo-β-lactamases[2][3][4]. The choice between these agents in a clinical or developmental context would likely depend on the specific type of infection, the local prevalence of resistance mechanisms, and the desired pharmacodynamic profile. Further direct comparative in vivo studies, particularly in lung infection models, would be invaluable to fully elucidate the relative strengths of this compound and Meropenem against P. aeruginosa.

References

Cefclidin: A Comparative Analysis of Cross-Resistance with Other Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Cefclidin (formerly known as E1040), a fourth-generation cephalosporin, with other beta-lactam antibiotics against a range of Gram-negative bacteria. The focus of this analysis is on cross-resistance, particularly in strains with defined resistance mechanisms to other beta-lactams. The supporting experimental data, methodologies, and relevant biological pathways are detailed to offer a comprehensive resource for research and development professionals.

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including strains resistant to other beta-lactam antibiotics such as ceftazidime and imipenem. A key differentiator of this compound is its high stability against hydrolysis by various beta-lactamases, including chromosomal cephalosporinases, which are a common mechanism of resistance in pathogens like Pseudomonas aeruginosa. This stability, coupled with a lower affinity for these enzymes, often results in retained activity against bacterial strains that have developed resistance to other cephalosporins.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the comparative in vitro activity of this compound and other beta-lactams, expressed as the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90).

Table 1: Comparative Activity against Pseudomonas aeruginosa

AntibioticMIC90 (μg/mL)
This compound (CFCL) 3.13 [1]
Ceftazidime (CAZ)>50
Cefsulodin>50

Table 2: Comparative Activity against Ceftazidime-Resistant Pseudomonas aeruginosa

AntibioticPercentage of Resistant Isolates
This compound 3.9% [2]
Cefepime37.4%[2]
Cefpirome59.6%[2]
Ceftazidime100%
Imipenem(Data for cross-resistance with ceftazidime-resistant strains varies)

Table 3: General In Vitro Activity against Enterobacteriaceae and other Gram-Negative Bacilli

OrganismThis compound (E-1040) MIC90 (μg/mL)Ceftazidime MIC90 (μg/mL)Cefepime MIC90 (μg/mL)Cefpirome MIC90 (μg/mL)
Enterobacteriaceae0.06 - 2(Varies by species)(Similar to this compound)(Similar to this compound)
Ceftazidime-Resistant Enterobacter spp.ActiveResistant(Varies)(Varies)
Ceftazidime-Resistant Citrobacter spp.ActiveResistant(Varies)(Varies)
Ceftazidime-Resistant Serratia spp.ActiveResistant(Varies)(Varies)
Ceftazidime-Resistant Morganella spp.ActiveResistant(Varies)(Varies)
Haemophilus influenzae≤ 0.25(Varies)(Varies)(Varies)
Neisseria spp.≤ 0.25(Varies)(Varies)(Varies)

Note: The activity of this compound against most species of the Enterobacteriaceae family was found to be broadly comparable to that of ceftazidime, cefepime, and cefpirome against susceptible strains.[1][3]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in antimicrobial susceptibility testing. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Key Steps:

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) to achieve the desired concentration range.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35-37°C) inoculate->incubate read_results Read for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Mechanism of Reduced Cross-Resistance

The superior activity of this compound against beta-lactam resistant strains, particularly those overproducing cephalosporinases, is attributed to its molecular structure.

Cefclidin_Resistance_Mechanism This compound This compound beta_lactamase Beta-Lactamase (e.g., Cephalosporinase) This compound->beta_lactamase Low Affinity & Slow Hydrolysis pbp Penicillin-Binding Protein (PBP) - Target Site This compound->pbp Effective Binding other_ceph Other Cephalosporins other_ceph->beta_lactamase High Affinity & Rapid Hydrolysis hydrolysis Hydrolysis & Inactivation beta_lactamase->hydrolysis binding_inhibition Cell Wall Synthesis Inhibition pbp->binding_inhibition bacterial_cell Bacterial Cell

This compound's interaction with beta-lactamase.

Studies have shown that this compound has a lower affinity for the chromosomal beta-lactamases produced by P. aeruginosa compared to other cephalosporins like ceftazidime.[2] This lower affinity results in slower hydrolysis and inactivation of the this compound molecule, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. In contrast, cephalosporins with a higher affinity for these enzymes are more readily hydrolyzed and inactivated, leading to clinical resistance.

Conclusion

The available in vitro data strongly suggest that this compound possesses a favorable profile for combating infections caused by Gram-negative bacteria, including those that have developed resistance to other widely used beta-lactam antibiotics. Its stability in the presence of key resistance enzymes, such as chromosomal cephalosporinases, underscores its potential as a valuable therapeutic agent. Further clinical investigations are warranted to fully elucidate its efficacy and role in treating infections caused by multidrug-resistant pathogens.

References

Cefclidin in Polymicrobial Infections: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of existing scientific literature, there is a significant lack of publicly available data on the efficacy of Cefclidin (also known as E1040) in validated polymicrobial infection models. While early research highlights its potent in-vitro activity against a range of bacterial isolates, its performance in the complex environment of a mixed infection remains largely undocumented in published studies.

This guide synthesizes the available information on this compound's antimicrobial profile and discusses this in the context of polymicrobial infections, highlighting the current knowledge gaps that preclude a direct comparison with other antibiotics in this specific setting.

This compound: A Profile of a Potent Cephalosporin

This compound is a fourth-generation cephalosporin antibiotic that was developed in the late 1980s and early 1990s. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.

dot

cluster_Cefclidin_Action This compound's Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to cluster_CLP_Workflow Cecal Ligation and Puncture (CLP) Model Workflow Anesthesia Anesthetize Rodent Laparotomy Midline Laparotomy Anesthesia->Laparotomy Cecum Expose Cecum Laparotomy->Cecum Ligation Ligate Cecum Cecum->Ligation Puncture Puncture Cecum Ligation->Puncture Return Return Cecum to Abdomen Puncture->Return Closure Close Incision Return->Closure Infection Polymicrobial Peritonitis Develops Closure->Infection

A Comparative Analysis of Cefclidin and Cefiderocol: Unveiling a Tale of Two Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced cephalosporin antibiotics, Cefclidin and Cefiderocol represent distinct strategies in combating formidable Gram-negative pathogens. While both are potent bactericidal agents, their mechanisms of cellular entry and interaction with bacterial iron acquisition systems diverge significantly. This guide provides a detailed comparative study of this compound and the well-documented siderophore cephalosporin, Cefiderocol, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.

At a Glance: Key Differences in Siderophore Activity

FeatureThis compoundCefiderocol
Siderophore Activity Not explicitly documented as a primary mechanism of action. Penetration is attributed to hydrophilicity.Well-established "Trojan horse" mechanism. Possesses a catechol side chain that mimics a natural siderophore.[1]
Iron Chelation No direct evidence of significant iron-chelating properties.Actively chelates ferric iron (Fe³⁺) to facilitate transport across the outer bacterial membrane.[1]
Uptake Mechanism Primarily passive diffusion through porin channels.Active transport via bacterial iron transporter systems, in addition to passive diffusion.[2]
Activity in Iron-Depleted Conditions Data not available.Enhanced antibacterial activity observed under iron-depleted conditions.

Cefiderocol: The "Trojan Horse" Siderophore Cephalosporin

Cefiderocol stands out for its innovative "Trojan horse" strategy, which leverages the essential iron uptake systems of Gram-negative bacteria to gain entry into the periplasmic space. This mechanism is primarily attributed to the presence of a chlorocatechol group at the end of its C-3 side chain.

Mechanism of Siderophore Activity

Cefiderocol mimics natural siderophores, which are small molecules produced by bacteria to scavenge for iron, an essential nutrient for their growth and replication. The catechol moiety of Cefiderocol chelates ferric iron from the environment, forming a complex that is recognized and actively transported across the outer bacterial membrane by specific iron transporter proteins. This active transport allows Cefiderocol to bypass the common resistance mechanisms of porin channel deletion and efflux pump overexpression. Once in the periplasmic space, Cefiderocol dissociates from the iron and exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis.

Experimental Workflow: Assessing Siderophore-Mediated Uptake of Cefiderocol

G cluster_prep Bacterial Culture Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion start Gram-Negative Bacterial Strain culture Culture in Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) start->culture treat Incubate with Radiolabeled Cefiderocol ([¹⁴C]-Cefiderocol) culture->treat separate Separate Bacteria from Medium (e.g., Centrifugation, Filtration) treat->separate measure Measure Intracellular Radioactivity (Scintillation Counting) separate->measure compare Compare Uptake vs. Control (Non-siderophore cephalosporin) measure->compare conclusion Determine Siderophore-Mediated Uptake compare->conclusion

Caption: A generalized workflow for determining the siderophore-mediated uptake of Cefiderocol using radiolabeling.

Signaling Pathway: Cefiderocol's Entry into Gram-Negative Bacteria

G cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cefiderocol Cefiderocol complex Cefiderocol-Fe³⁺ Complex cefiderocol->complex Chelation iron Fe³⁺ iron->complex transporter Iron Transporter (e.g., PiuA, CirA, Fiu) complex->transporter Active Transport cef_inside Cefiderocol transporter->cef_inside Translocation pbp Penicillin-Binding Proteins (PBPs) cef_inside->pbp Binding inhibition Inhibition of Cell Wall Synthesis pbp->inhibition

Caption: The "Trojan horse" mechanism of Cefiderocol's entry into Gram-negative bacteria.

This compound: A Different Approach to Gram-Negative Penetration

In contrast to Cefiderocol, the available scientific literature does not characterize this compound (also known as E1040) as a siderophore antibiotic. Its efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa, is attributed to other molecular features.

Mechanism of Action

This compound is a fourth-generation cephalosporin that, like other beta-lactam antibiotics, functions by inhibiting bacterial cell wall synthesis through binding to PBPs. Its enhanced activity against certain Gram-negative bacteria is suggested to be a result of two main factors:

  • Increased Stability to β-lactamases: this compound demonstrates higher resistance to hydrolysis by certain cephalosporinases compared to other cephalosporins.

  • Enhanced Outer Membrane Penetration: Its chemical structure, particularly the presence of an aminothiadiazolyl group, contributes to increased hydrophilicity. This property is believed to facilitate its passage through the outer membrane porin channels.

There is currently no substantial evidence to suggest that this compound utilizes an active iron transport system for cellular entry.

Logical Relationship: this compound's Mechanism of Action

G cluster_properties Molecular Properties cluster_entry Bacterial Cell Entry cluster_action Bactericidal Action hydrophilicity Increased Hydrophilicity penetration Enhanced Outer Membrane Penetration via Porins hydrophilicity->penetration stability Stability to β-lactamases pbp_binding Binding to Penicillin-Binding Proteins (PBPs) stability->pbp_binding penetration->pbp_binding inhibition Inhibition of Cell Wall Synthesis pbp_binding->inhibition

Caption: The described mechanism of action for this compound.

In Vitro Activity: A Comparative Overview

The following tables summarize the available in vitro activity data for this compound and Cefiderocol against key Gram-negative pathogens. It is important to note that direct comparative studies are limited, and testing conditions may vary between studies.

Table 1: In Vitro Activity of this compound (E1040) against selected Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa14
Escherichia coli≤0.060.12
Klebsiella pneumoniae0.120.5
Enterobacter cloacae0.251
Serratia marcescens0.52
Citrobacter freundii0.121

Note: Data is compiled from various sources and should be interpreted with caution due to potential variations in testing methodologies.

Table 2: In Vitro Activity of Cefiderocol against selected Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa0.51
Escherichia coli0.250.5
Klebsiella pneumoniae0.52
Enterobacter cloacae0.52
Acinetobacter baumannii0.52
Stenotrophomonas maltophilia0.060.25

Note: Cefiderocol MIC testing is performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Cefiderocol

Principle: To determine the MIC of Cefiderocol, it is crucial to use an iron-depleted medium to mimic the in vivo environment and induce the expression of bacterial iron transporters.

Materials:

  • Cefiderocol powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Chelating resin (e.g., Chelex 100)

  • Bacterial isolates

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Iron-Depleted CAMHB (ID-CAMHB):

    • Prepare CAMHB according to the manufacturer's instructions.

    • Add a chelating resin to the broth and stir for a defined period (e.g., 1-2 hours) to remove iron.

    • Filter the broth to remove the resin.

    • The final iron concentration should be verified to be low (typically <0.1 mg/L).

  • Preparation of Cefiderocol Dilutions:

    • Prepare a stock solution of Cefiderocol.

    • Perform serial twofold dilutions in ID-CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Reading:

    • The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.

Conclusion

This compound and Cefiderocol are both potent cephalosporins with significant activity against challenging Gram-negative pathogens. However, they employ fundamentally different strategies to overcome the bacterial outer membrane barrier. Cefiderocol's unique siderophore-mimicking "Trojan horse" mechanism represents a novel approach to antibiotic design, allowing it to evade common resistance mechanisms and demonstrate enhanced activity in iron-limited environments characteristic of infection. This compound, on the other hand, relies on its physicochemical properties, such as hydrophilicity and stability against β-lactamases, for its antibacterial efficacy. This comparative guide highlights the importance of understanding these distinct mechanisms for the informed development and clinical application of next-generation antibiotics. Further research into the potential for siderophore-like activity in other cephalosporins and the continued exploration of novel "Trojan horse" delivery systems will be crucial in the ongoing battle against antimicrobial resistance.

References

Head-to-Head Comparison: Cefiderocol vs. Imipenem Against Acinetobacter

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The initial query specified "Cefclidin," an older fourth-generation cephalosporin whose development was discontinued. Given the contemporary relevance and the significant threat posed by multidrug-resistant Acinetobacter, this guide focuses on Cefiderocol , a novel siderophore cephalosporin, as the appropriate and clinically significant comparator to the carbapenem antibiotic, imipenem. Cefiderocol represents a modern advancement in combating Gram-negative pathogens like Acinetobacter.

This guide provides a detailed, data-driven comparison of the in vitro efficacy of Cefiderocol and imipenem against Acinetobacter species, particularly the clinically important Acinetobacter baumannii. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Performance Data

The in vitro activity of Cefiderocol and imipenem against Acinetobacter baumannii is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize MIC50 and MIC90 values—the concentrations required to inhibit 50% and 90% of isolates, respectively—from various studies.

Table 1: Comparative In Vitro Activity of Cefiderocol and Other Agents against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Antimicrobial AgentMIC50 (mg/L)MIC90 (mg/L)
Cefiderocol 0.52
Ceftazidime>128>128
Cefepime128>128
Levofloxacin16128
Meropenem>64>64
Ciprofloxacin>128>128
Amikacin>64>64

Data sourced from a study by Po-Yu Liu et al., demonstrating Cefiderocol's potent activity against carbapenem-resistant isolates compared to other antibiotics.[1]

Table 2: Cefiderocol MIC Distribution for Acinetobacter baumannii Isolates

MIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
0.125 - 412

This data shows that for a collection of 95 A. baumannii isolates, the vast majority were inhibited by low concentrations of Cefiderocol.[2]

Experimental Protocols

The data presented is primarily generated using standardized antimicrobial susceptibility testing (AST) methods. The following is a detailed methodology for the broth microdilution method, a gold standard for determining MIC values.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is validated for testing Acinetobacter species.[3][4]

1. Preparation of Materials:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Cefiderocol testing, iron-depleted CAMHB is required to mimic the iron-limited conditions in the human body and enable the drug's siderophore-mediated uptake.[5]
  • Antimicrobial Agents: Stock solutions of Cefiderocol and imipenem are prepared at a high concentration and then serially diluted.
  • Bacterial Inoculum: Acinetobacter isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension is then made in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microdilution plate.
  • Microdilution Plates: Standard 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial agents are serially diluted (two-fold) in the microdilution plate wells using the appropriate broth. This creates a range of antibiotic concentrations.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included on each plate.
  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Below is a workflow diagram for this experimental protocol.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Iron-Depleted CAMHB inoculate Inoculate Microtiter Plate Wells (Final Conc. ~5x10^5 CFU/mL) prep_media->inoculate prep_drug Prepare Serial Dilutions of Cefiderocol/Imipenem prep_drug->inoculate prep_inoculum Culture Acinetobacter & Adjust to 0.5 McFarland prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Experimental workflow for MIC determination.

Mechanisms of Action and Resistance

Imipenem: Mechanism of Action

Imipenem is a broad-spectrum carbapenem antibiotic. Like other β-lactams, its primary target is the bacterial cell wall. It enters Gram-negative bacteria, such as Acinetobacter, through outer membrane porin channels (specifically OprD) to reach the periplasmic space. There, it binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

G Imipenem Imipenem (Extracellular) Porin OprD Porin Channel Imipenem->Porin Passive Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Imipenem binds to PBPs CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Imipenem's mechanism of action.
Cefiderocol: A "Trojan Horse" Mechanism of Action

Cefiderocol is a siderophore cephalosporin that employs a unique "Trojan horse" strategy to enter bacterial cells.[6] It has a catechol moiety that chelates iron, mimicking natural siderophores that bacteria use to acquire this essential nutrient.[6][7] This Cefiderocol-iron complex is actively transported across the outer bacterial membrane through specific iron transporter channels.[6][8] This active transport mechanism allows Cefiderocol to bypass common resistance mechanisms like porin channel mutations or efflux pumps and achieve high concentrations in the periplasmic space. Once inside, it dissociates from the iron and, like other cephalosporins, inhibits cell wall synthesis by binding to PBPs (primarily PBP3), leading to cell death.[6][9]

G cluster_outside Extracellular Space Cefiderocol Cefiderocol Complex Cefiderocol-Iron Complex Cefiderocol->Complex Iron Fe³⁺ (Iron) Iron->Complex Chelation IronTransporter Bacterial Iron Transporters Complex->IronTransporter Active Transport ('Trojan Horse') Periplasm Periplasmic Space IronTransporter->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Cefiderocol binds to PBPs Lysis Cell Lysis & Death PBP->Lysis Inhibits Cell Wall Synthesis

Cefiderocol's "Trojan Horse" mechanism.
Acinetobacter Resistance Mechanisms

Acinetobacter baumannii is notorious for its ability to develop resistance to multiple classes of antibiotics.

Resistance to Imipenem:

  • Enzymatic Degradation: The most significant mechanism is the production of carbapenem-hydrolyzing β-lactamases, particularly class D oxacillinases (OXA-type enzymes like OXA-23, OXA-24/40, OXA-58) and, less commonly, class B metallo-β-lactamases (MBLs).

  • Reduced Permeability: Loss or downregulation of the OprD porin channel reduces the entry of imipenem into the cell.

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the AdeABC system, can actively transport imipenem out of the periplasmic space before it can reach its PBP targets.

Resistance to Cefiderocol: While Cefiderocol is stable against many β-lactamases and bypasses traditional entry routes, resistance can still emerge, albeit less frequently.[10]

  • Target Site Modification: Mutations in the genes encoding PBPs can reduce the binding affinity of Cefiderocol.

  • Impaired Transport: Alterations or mutations in the siderophore transporter systems can hinder the uptake of the Cefiderocol-iron complex.

  • Enzymatic Degradation: While stable against many, certain β-lactamases, particularly some metallo-β-lactamases like NDM, may still be able to hydrolyze Cefiderocol to some extent.[1]

The following diagram illustrates the logical relationship of these resistance mechanisms.

G cluster_imipenem Imipenem Resistance cluster_cefiderocol Cefiderocol Resistance I_Enzyme Enzymatic Degradation (OXA, MBLs) I_Porin Reduced Permeability (OprD Loss) I_Efflux Efflux Pump Overexpression C_PBP Target Modification (PBP Mutations) C_Transport Impaired Siderophore Transport C_Enzyme Enzymatic Degradation (e.g., NDM) Acinetobacter Acinetobacter Resistance Acinetobacter->I_Enzyme Acinetobacter->I_Porin Acinetobacter->I_Efflux Acinetobacter->C_PBP Acinetobacter->C_Transport Acinetobacter->C_Enzyme

Resistance mechanisms in Acinetobacter.

Conclusion

Cefiderocol demonstrates potent in vitro activity against Acinetobacter baumannii, including strains that are highly resistant to imipenem and other carbapenems.[1] Its novel "Trojan horse" mechanism of entry allows it to overcome common resistance pathways such as porin loss and efflux pump overexpression that frequently compromise the efficacy of imipenem. While imipenem remains a critical therapeutic option for susceptible Acinetobacter infections, its utility is increasingly limited by the global spread of carbapenem-resistant strains. Cefiderocol represents a significant therapeutic advancement, offering a valuable alternative for treating infections caused by these difficult-to-treat pathogens. However, the emergence of resistance to Cefiderocol, though currently less common, underscores the need for continued surveillance and stewardship.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cefclidin

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with novel compounds such as Cefclidin, a fourth-generation cephalosporin antibiotic, adherence to proper disposal protocols is not merely a regulatory requirement but a critical practice to ensure a safe working environment and mitigate ecological impact. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, aligning with established safety and environmental standards.

This compound Hazard and Disposal Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires careful consideration to prevent environmental contamination and potential harm to aquatic ecosystems. The primary recommendation for disposal is to send the compound and its container to an approved waste disposal plant[1].

Identifier CAS Number Molecular Formula Key Hazards Primary Disposal Route
This compound105239-91-6[1][2]C₂₁H₂₆N₈O₆S₂[1][2]Harmful if swallowed (Acute toxicity, Oral - Category 4).[1] Very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity - Category 1).[1]Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for this compound

The following procedure is based on the Safety Data Sheet (SDS) for this compound and general best practices for the disposal of pharmaceutical and laboratory chemical waste.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves[1].

  • Body Protection: Impervious clothing or a lab coat[1].

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols[1]. Ensure an accessible safety shower and eye wash station are nearby[1].

Step 2: Waste Segregation and Collection

Proper segregation is critical to ensure waste is handled correctly.

  • Solid Waste: Collect unused or expired this compound powder, as well as any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound should be placed in a designated sharps container suitable for cytotoxic and cytostatic waste[3].

  • Packaging: Empty original containers should be managed as part of the hazardous waste to prevent trace amounts from entering the environment. Outer cardboard packaging can be recycled after removing or defacing labels[4].

Important: Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 3: Labeling the Waste Container

The waste container must be clearly and accurately labeled. In many regions, this would be a blue-lidded container for non-hazardous pharmaceutical waste destined for incineration[4]. The label should include:

  • The words "Hazardous Waste" or "Pharmaceutical Waste for Incineration".

  • The full chemical name: "this compound".

  • The associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

  • The date of accumulation.

  • The laboratory or department of origin.

Step 4: Storage of Waste

Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1]. The storage area should be cool and well-ventilated[1].

Step 5: Final Disposal

The final disposal of this compound must be conducted through an approved and licensed waste disposal contractor.

  • Incineration: This is the most recommended method for the disposal of antibiotics and other pharmaceutical waste[5][6]. Incineration at a permitted facility destroys the active pharmaceutical ingredient, preventing its release into the environment.

  • Do Not Sewer: Under no circumstances should this compound be flushed down the drain or toilet[6][7][8]. This practice is a direct route for environmental contamination, contributing to water pollution and the development of antimicrobial resistance[8][9][10]. The U.S. Environmental Protection Agency (EPA) strongly advises against this practice and, under Subpart P of the Resource Conservation and Recovery Act (RCRA), prohibits the flushing of hazardous waste pharmaceuticals[6][7].

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste (Powder, Contaminated Items) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Sharps Waste (Needles, Syringes) C->F Sharps M DO NOT Sewer or Discard in General Trash C->M G Collect in Labeled Hazardous Waste Container D->G E->G F->G H Store Securely in Designated Area G->H I Arrange Pickup by Approved Waste Contractor H->I J Transport to Permitted Waste Management Facility I->J K Recommended Method: Incineration J->K L End: Proper Disposal Complete K->L

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Cefclidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cefclidin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations and general best practices for hazardous drugs.[1][2]

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves.[2][3]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Eye Protection Safety goggles with side-shields or a full-face shield.[1][4]Protects eyes from splashes, aerosols, and dust particles.
Body Protection Impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2]Prevents contamination of personal clothing and skin.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[1]Protects against inhalation of the compound, which can be harmful.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is crucial to minimize the risk of exposure during the handling of this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or other appropriate exhaust ventilation system.[1]

  • Safety Stations: Ensure immediate access to an eye-wash station and a safety shower.[1]

Procedural Steps
  • Preparation: Before handling, ensure all necessary PPE is readily available and inspected for integrity. The designated handling area should be clean and uncluttered.

  • Donning PPE: Put on PPE in the following order: gown, mask/respirator, goggles/face shield, and then two pairs of gloves. The outer glove should extend over the cuff of the gown.[2]

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling, even after wearing gloves.[1][3]

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The general sequence is to remove the outer gloves first, followed by the gown, and then the remaining PPE. Always wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All disposable PPE (gloves, gowns, etc.) and any materials that have come into contact with this compound should be considered contaminated waste.

  • Containerization: Place all contaminated waste into a designated, labeled, and sealed container.

  • Final Disposal: Dispose of the container and its contents through an approved hazardous waste disposal plant.[1] Avoid releasing this compound into the environment, as it is very toxic to aquatic life.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the procedural flow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase A Assemble and Inspect PPE B Prepare Designated Handling Area A->B C Don PPE B->C Proceed to Handling D Handle this compound in Ventilated Area C->D E Perform Experimental Work D->E F Segregate Contaminated Waste E->F Conclude Experiment G Doff PPE F->G H Dispose of Waste via Approved Vendor F->H I Thoroughly Wash Hands G->I

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Cefclidin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.